GSK2945 hydrochloride
Description
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Properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMOPTYOFRUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of GSK2945 Hydrochloride: A Technical Guide
For Immediate Release
Shanghai, China – December 12, 2025 – GSK2945 hydrochloride, a synthetic small molecule targeting the nuclear receptor REV-ERBα, presents a complex and context-dependent mechanism of action, exhibiting both antagonistic and potentially agonistic properties. This guide offers an in-depth exploration of its core mechanism, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals. The conflicting reports on its activity underscore the nuanced nature of REV-ERBα modulation and highlight the need for careful experimental consideration.
Core Mechanism of Action: A Tale of Duality
This compound directly interacts with REV-ERBα, a critical component of the circadian clock machinery that plays a pivotal role in regulating gene expression related to metabolism and inflammation. REV-ERBα typically functions as a transcriptional repressor by recruiting the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex to target gene promoters.
The primary controversy surrounding this compound lies in its functional effect on REV-ERBα. While initially developed from a REV-ERBα agonist scaffold (GSK4112), subsequent studies have demonstrated potent antagonistic activity. This dual characteristic suggests that the functional outcome of GSK2945 binding to REV-ERBα may be influenced by the specific cellular context, including the presence of co-regulators and the target gene being assessed.
The Antagonistic Facet
Multiple commercial suppliers characterize this compound as a REV-ERBα antagonist.[1][2] This antagonistic activity is supported by studies showing that GSK2945 can increase the expression of REV-ERBα target genes, an effect opposite to that of an agonist. For instance, it has been reported to dose-dependently antagonize the repressor activity of REV-ERBα in a Gal4-chimeric assay and increase mRNA levels of BMAL1 and PEPCK, two well-established REV-ERBα target genes.
The Agonistic Counterpoint
Conversely, some research indicates that GSK2945 can exhibit agonistic properties. One study noted that it dose-dependently represses the activity of a BMAL1 promoter-driven luciferase reporter, which is consistent with REV-ERBα agonism. A review on the topic acknowledges this discrepancy, suggesting the compound's action may be cell- or tissue-specific.[3] This highlights the complexity of interpreting the pharmacological effects of REV-ERBα ligands.
Quantitative Data Summary
The following table summarizes the available quantitative data for the antagonistic activity of this compound. No specific quantitative data for its agonistic activity has been found in the reviewed literature.
| Parameter | Species | Value (µM) | Assay System | Reference |
| EC50 (Antagonist) | Mouse REV-ERBα | 21.5 | Cell-Based Assay | [1][2] |
| EC50 (Antagonist) | Human REV-ERBα | 20.8 | Cell-Based Assay | [1][2] |
| EC50 (Agonist-like) | Human | 2.05 | Bmal1 Luciferase Reporter Assay | [2] |
Signaling Pathway
This compound's mechanism of action is centered on the REV-ERBα signaling pathway, a key regulator of the circadian clock. As a ligand for REV-ERBα, it influences the transcription of core clock genes and a wide array of metabolic and inflammatory genes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the general methodologies used to characterize the activity of REV-ERBα modulators like this compound.
Cell-Based REV-ERBα Antagonist Assay
This type of assay is used to determine the ability of a compound to block the repressive activity of REV-ERBα.
Objective: To quantify the antagonistic EC50 of this compound.
General Procedure:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of this compound.
-
Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration at which this compound produces 50% of its maximal antagonistic effect.
BMAL1 Promoter Luciferase Reporter Assay
This assay is employed to assess the effect of a compound on the transcriptional activity of the BMAL1 promoter, a direct target of REV-ERBα-mediated repression.
Objective: To determine if this compound can modulate the transcriptional activity of the BMAL1 promoter.
General Procedure:
-
Cell Line: A cell line that expresses the necessary components of the circadian clock, such as U2OS cells, is often used.
-
Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by the BMAL1 promoter.
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound.
-
Luciferase Assay: Following incubation, luciferase activity is measured. A decrease in luciferase activity suggests agonistic activity, while an increase would be consistent with antagonism.
-
Data Analysis: The results are typically normalized to a control (e.g., vehicle-treated cells) to determine the percentage of inhibition or activation.
In Vivo Administration Protocol
For in vivo studies, proper formulation and administration are critical for achieving desired exposure levels.
Vehicle Formulation:
-
For intraperitoneal injection, a common vehicle is a suspension in a solution such as 20% SBE-β-CD in saline.
-
For oral administration, a suspension in corn oil can be utilized.
Administration:
-
This compound is typically administered via intraperitoneal injection or oral gavage.
-
Dosing frequency and duration will depend on the specific experimental design and the pharmacokinetic profile of the compound.
Conclusion
This compound is a pharmacologically complex molecule with a mechanism of action that appears to be dependent on the experimental system. While it is often classified as a REV-ERBα antagonist, evidence of agonistic activity in certain contexts cannot be disregarded. This duality necessitates a careful and thorough approach to experimental design and data interpretation. The protocols and data presented in this guide provide a foundational understanding for researchers seeking to further elucidate the intricate role of this compound in modulating REV-ERBα signaling and its downstream physiological effects. Further primary research is required to definitively resolve the conflicting observations and fully characterize its therapeutic potential.
References
- 1. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the REV-ERBα expression protects against mechanical overloading-induced cartilage clock disruption and osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
GSK2945 Hydrochloride: An In-Depth Technical Guide for Researchers on its Role as a Rev-erbα Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2945 hydrochloride, a tertiary amine compound identified as a specific antagonist of the nuclear receptor Rev-erbα. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways and workflows.
Core Mechanism of Action: Antagonism of Rev-erbα-Mediated Transcriptional Repression
This compound functions as a competitive antagonist of Rev-erbα, a key transcriptional repressor involved in the regulation of circadian rhythms and metabolism.[1] Rev-erbα, along with its isoform Rev-erbβ, constitutes a crucial negative limb of the core circadian clock.[2] It exerts its repressive effects by binding to Rev-erb response elements (ROREs) in the promoter regions of its target genes.[1] Upon binding, Rev-erbα recruits a co-repressor complex, which includes Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3), leading to chromatin condensation and transcriptional silencing.[3]
A primary target of Rev-erbα-mediated repression is the Bmal1 gene, a master activator of the circadian clock.[2] By antagonizing Rev-erbα, this compound disinhibits the transcription of Bmal1 and other Rev-erbα target genes. This activity modulates the circadian clock and influences metabolic pathways.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a snapshot of its potency and effects in various assays.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (mouse Rev-erbα) | 21.5 µM | Not specified | [4] |
| EC50 (human Rev-erbα) | 20.8 µM | Not specified | [4] |
| EC50 (Bmal1 luciferase reporter) | 2.05 µM | Not specified | [4] |
| Parameter | Value | Assay Conditions | Reference |
| Half-life (in vivo) | 2.0 hours | Not specified | Not specified |
| Oral Bioavailability | 23% | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a Rev-erbα antagonist.
Bmal1 Promoter Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the transcriptional activity of the Bmal1 promoter, a direct target of Rev-erbα.
1. Cell Culture and Transfection:
- Culture human embryonic kidney (HEK293T) or human osteosarcoma (U2OS) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[5]
- Seed cells into 96-well plates at a density of 5,000 cells per well 24 hours before transfection.[5]
- Co-transfect cells with a Bmal1 promoter-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
3. Luciferase Activity Measurement:
- After 24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.[5]
- Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[5]
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Gene Expression Analysis in Primary Hepatocytes
This protocol details the treatment of primary hepatocytes with this compound to assess its effect on the expression of Rev-erbα target genes, such as Cyp7a1.
1. Isolation and Culture of Primary Mouse Hepatocytes:
- Isolate primary hepatocytes from C57BL/6 mice (6-20 weeks old) using a two-step collagenase perfusion method.[6]
- Plate the isolated hepatocytes on collagen-coated plates in William's Medium E supplemented with 10% FBS, 1% penicillin-streptomycin, and other necessary supplements.[6]
- Allow the cells to attach and form a monolayer for at least 4 hours before treatment.
2. Compound Treatment:
- Replace the culture medium with fresh medium containing this compound (e.g., 20 µM) or vehicle control.[4]
- Incubate the cells for the desired time points (e.g., 12 and 24 hours).[4]
3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
- At the end of the treatment period, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.
- Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
- Synthesize cDNA from the isolated RNA using a reverse transcription kit.
- Perform qRT-PCR using gene-specific primers for Cyp7a1 and a suitable housekeeping gene (e.g., Gapdh) for normalization.
4. Data Analysis:
- Calculate the relative expression of Cyp7a1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.
In Vivo Mouse Model of Cholesterol Metabolism
This protocol describes the administration of this compound to mice to evaluate its in vivo effects on cholesterol metabolism.
1. Animal Husbandry and Dosing:
- Use male C57BL/6 mice.[4]
- Administer this compound at a dose of 0-10 mg/kg via intraperitoneal injection twice daily for 7 days.[4] The vehicle for injection is not specified in the available literature, but a common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween-80, and saline.
2. Sample Collection:
- At the end of the 7-day treatment period, collect blood samples via cardiac puncture or tail vein bleeding for plasma analysis.
- Euthanize the mice and harvest the livers for gene expression analysis.
3. Plasma Cholesterol Measurement:
- Separate plasma from the blood samples by centrifugation.
- Measure total plasma cholesterol levels using a commercial cholesterol assay kit.[7][8]
4. Hepatic Gene Expression Analysis:
- Isolate total RNA from the harvested liver tissue.
- Perform qRT-PCR to measure the expression of hepatic Cyp7a1.
5. Data Analysis:
- Compare the plasma cholesterol levels and hepatic Cyp7a1 expression between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Rev-erbα and the experimental workflows for characterizing this compound.
References
- 1. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition [insight.jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mouselivercells.com [mouselivercells.com]
- 7. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
The Biological Function of GSK2945 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a synthetic small molecule that has garnered interest within the scientific community for its modulation of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery. Rev-erbα is a transcriptional repressor that plays a critical role in regulating gene expression networks involved in metabolism, inflammation, and circadian rhythms. The precise biological function of this compound, however, is a subject of conflicting reports in the available literature, with some studies characterizing it as an antagonist and others as an agonist of Rev-erbα. This guide aims to provide a comprehensive overview of the current understanding of this compound's biological functions, mechanism of action, and experimental applications, while also highlighting the existing discrepancies in the data.
Core Biological Function: A Tale of Two Activities
The primary biological function of this compound revolves around its interaction with the nuclear receptor Rev-erbα. However, there is a notable contradiction in the scientific literature regarding the nature of this interaction.
GSK2945 as a Rev-erbα Antagonist:
Several sources describe this compound as a highly specific antagonist of both mouse and human Rev-erbα.[1] In this capacity, it is reported to inhibit the repressive activity of Rev-erbα on its target genes. This antagonistic activity is purported to lead to an increase in the expression of genes normally suppressed by Rev-erbα.
GSK2945 as a Rev-erbα Agonist:
Conversely, other studies have characterized GSK2945 as a Rev-erbα agonist.[2][3] In this role, it would enhance the repressive function of Rev-erbα, leading to a decrease in the expression of its target genes. It has been suggested that the activity of GSK2945 may be cell- or tissue-specific, which could potentially explain these conflicting observations.[2]
This dual characterization necessitates careful consideration of the experimental context when interpreting data related to this compound.
Mechanism of Action
The mechanism of action of this compound is intrinsically linked to its role as a modulator of Rev-erbα.
-
As an Antagonist: GSK2945 would likely bind to the ligand-binding domain of Rev-erbα and prevent the recruitment of the NCoR (Nuclear Receptor Corepressor) complex. This would alleviate the transcriptional repression of Rev-erbα target genes, leading to their increased expression.
-
As an Agonist: GSK2945 would bind to Rev-erbα and stabilize a conformation that facilitates the recruitment of the NCoR corepressor complex, thereby enhancing the repression of target gene transcription.
The downstream effects of this compound are dependent on which of these mechanisms is active in a given biological system.
Key Biological Effects
Regulation of Cholesterol and Bile Acid Metabolism
A significant reported effect of this compound, in its role as a Rev-erbα antagonist, is the enhancement of cholesterol 7α-hydroxylase (CYP7A1) levels.[1] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is a major route for cholesterol catabolism in the liver. By increasing CYP7A1 expression, GSK2945 is suggested to promote cholesterol metabolism.[1] This effect is reportedly mediated through the upregulation of Lrh-1/LRH-1, a known hepatic activator of CYP7A1.[1] In vivo studies in wild-type mice have shown that treatment with GSK2945 increases hepatic Cyp7a1 levels and lowers plasma cholesterol.[1]
Modulation of Circadian Rhythm
As a modulator of Rev-erbα, a core clock component, this compound has a direct impact on the machinery that governs circadian rhythms. Rev-erbα is a key negative regulator of the transcription of Bmal1, a central clock activator. As an antagonist, GSK2945 has been shown to dose-dependently enhance the transcriptional activity of a Bmal1 luciferase reporter with an EC50 of 2.05 μM.[1] This suggests that by inhibiting Rev-erbα, GSK2945 can de-repress Bmal1 expression, thereby influencing the circadian clock.
Anti-inflammatory Effects
Rev-erbα has been identified as a regulator of inflammatory responses. While direct quantitative data for GSK2945's anti-inflammatory effects are limited, studies on other Rev-erbα agonists have demonstrated a potent suppression of inflammatory cytokines such as Interleukin-6 (IL-6). It is plausible that as a Rev-erbα modulator, GSK2945 could also influence inflammatory pathways.
Quantitative Data Summary
| Parameter | Organism/System | Value | Compound Activity | Source |
| EC50 | Mouse Rev-erbα | 21.5 μM | Antagonist | [1] |
| EC50 | Human Rev-erbα | 20.8 μM | Antagonist | [1] |
| EC50 | Bmal1 Luciferase Reporter | Not Specified | Antagonist (Enhancement) | [1] |
Signaling Pathways and Experimental Workflows
Rev-erbα Signaling Pathway (Agonist vs. Antagonist Action)
Caption: Contrasting mechanisms of GSK2945 on Rev-erbα signaling.
Experimental Workflow: Investigating GSK2945 Effect on CYP7A1 Expression
Caption: Workflow for assessing GSK2945's impact on CYP7A1.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Rev-erbα Luciferase Reporter Assay
Objective: To determine the effect of this compound on the transcriptional activity of Rev-erbα.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmids: pCMV-Gal4-Rev-erbα-LBD, pUAS-luc (luciferase reporter), and a control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the Gal4-Rev-erbα-LBD, UAS-luc, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and EC50 value.
Protocol 2: IL-6 Secretion Assay in THP-1 Cells
Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from macrophages.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
This compound stock solution (in DMSO)
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48 hours to differentiate the monocytes into macrophages.
-
Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Pre-treat the differentiated macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the concentration of this compound to determine its effect on IL-6 secretion.
Protocol 3: CYP7A1 mRNA Expression Analysis in Hepatocytes
Objective: To quantify the effect of this compound on the mRNA expression of CYP7A1 in hepatocytes.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human CYP7A1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed hepatocytes in a 6-well plate at an appropriate density and allow them to adhere and recover.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using primers for CYP7A1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP7A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative expression against the concentration of this compound.
Conclusion
This compound is a molecule of significant interest due to its interaction with the nuclear receptor Rev-erbα. The conflicting reports of its function as both an antagonist and an agonist highlight the complexity of its biological activity and underscore the need for further research to elucidate its precise mechanism of action in different cellular and physiological contexts. The available data suggest that GSK2945 can modulate key biological processes, including cholesterol metabolism and circadian rhythms. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound. As our understanding of the intricate regulatory networks governed by the circadian clock expands, the utility of chemical probes like this compound in dissecting these pathways and exploring their therapeutic potential will undoubtedly continue to grow.
References
In-Depth Technical Guide on the Role of GSK2945 in Cholesterol Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information specifically detailing the role of a compound designated "GSK2945 hydrochloride" in cholesterol metabolism is scarce. The following guide synthesizes available information on related compounds and relevant biological pathways to provide a potential framework for understanding how a molecule like GSK2945, identified as a REV-ERBα agonist, might influence cholesterol metabolism. This document is intended for informational purposes and to guide further research.
Introduction to GSK2945 and REV-ERBα
GSK2945 is identified in the scientific literature as an agonist of the nuclear receptor REV-ERBα.[1] REV-ERBα is a critical component of the circadian clock machinery and plays a significant role in regulating various physiological processes, including metabolism. While the direct effects of GSK2945 on cholesterol metabolism are not extensively documented, its action on REV-ERBα provides a strong basis for predicting its involvement in lipid and cholesterol homeostasis. REV-ERBα has been shown to influence fibrotic progression and inflammatory responses, with agonists like GSK4112 (a compound with a similar target) preventing collagen and lysyl oxidase overexpression.[1]
The Central Role of Nuclear Receptors in Cholesterol Metabolism
Cholesterol homeostasis is a tightly regulated process involving a network of nuclear receptors and signaling pathways.[2] Key players in this regulation include:
-
Sterol Regulatory Element-Binding Protein-2 (SREBP-2): A master transcriptional regulator of cholesterol biosynthesis.[2][3]
-
Liver X Receptors (LXRs): Nuclear receptors that act as cholesterol sensors, promoting cholesterol efflux and its conversion to bile acids.[4]
-
AMP-activated protein kinase (AMPK): A key energy sensor that, when activated, can inhibit cholesterol synthesis.[5]
Dysregulation of these pathways is associated with diseases such as atherosclerosis and nonalcoholic fatty liver disease (NAFLD).[2][3][4]
Putative Mechanism of Action of GSK2945 in Cholesterol Metabolism
As a REV-ERBα agonist, GSK2945's influence on cholesterol metabolism would be mediated through the downstream targets of this nuclear receptor. The mechanism can be conceptualized through the following signaling pathway.
Caption: Putative signaling pathway of GSK2945 in cholesterol metabolism.
Potential Quantitative Effects on Lipid Profiles
While no specific data exists for GSK2945, studies on other metabolic modulators provide a reference for the types of effects that might be observed. For instance, GLP-1 receptor agonists have been shown to impact lipid profiles, though results can be variable. Some studies show significant reductions in LDL-C, triglycerides, and total cholesterol, while others report no significant changes.[6][7]
Table 1: Hypothetical Effects of GSK2945 on Plasma Lipid Profile (Illustrative)
| Parameter | Expected Change | Potential Mechanism |
|---|---|---|
| Total Cholesterol | Decrease | Inhibition of SREBP-2 mediated cholesterol synthesis. |
| LDL-C | Decrease | Reduced cholesterol synthesis and increased LDL uptake. |
| HDL-C | Increase/No Change | Enhanced reverse cholesterol transport via LXR-ABCA1 pathway. |
| Triglycerides | Decrease | Modulation of hepatic lipid metabolism. |
Experimental Protocols for Elucidating the Role of GSK2945
To rigorously determine the role of GSK2945 in cholesterol metabolism, a series of in vitro and in vivo experiments would be necessary.
5.1 In Vitro Assays
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) are a standard model for studying cholesterol metabolism.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of key genes in cholesterol metabolism (e.g., HMGCR, SREBP2, LXRα, CYP7A1, ABCA1) following treatment with GSK2945.
-
Western Blotting: To quantify the protein levels of the corresponding genes to confirm transcriptional changes.
-
Cholesterol Efflux Assay: To measure the capacity of cells to transfer cholesterol to an acceptor (e.g., HDL) in the presence of GSK2945.
-
De Novo Cholesterol Synthesis Assay: To quantify the rate of new cholesterol synthesis from a labeled precursor (e.g., [¹⁴C]-acetate) after GSK2945 treatment.
Caption: Workflow for in vitro characterization of GSK2945 effects.
5.2 In Vivo Studies
-
Animal Models: Use of animal models of dyslipidemia, such as mice fed a high-fat, high-cholesterol diet.
-
Drug Administration: Administration of GSK2945 via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Plasma Lipid Analysis: Collection of blood samples to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Hepatic Lipid Analysis: Quantification of cholesterol and triglyceride content in liver tissue.
-
Gene and Protein Expression Analysis: Analysis of liver tissue to determine the in vivo effects on the expression of key metabolic genes and proteins.
Conclusion and Future Directions
While direct evidence is currently limited, the identification of GSK2945 as a REV-ERBα agonist strongly suggests a potential role in the regulation of cholesterol metabolism. Future research should focus on validating the hypothetical mechanisms outlined in this guide through rigorous in vitro and in vivo studies. Such investigations will be crucial in determining the therapeutic potential of GSK2945 and similar compounds for the treatment of metabolic disorders characterized by dyslipidemia.
References
- 1. Circadian clock molecule REV-ERBα regulates lung fibrotic progression through collagen stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into cholesterol metabolism regulation illuminate therapies for cardiometabolic and neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 3. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid profile changes induced by glucagon-like peptide-1 receptor agonists in patients with type 2 diabetes: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLP-1 Receptor Agonist Effects on Lipid and Liver Profiles in Patients with Nonalcoholic Fatty Liver Disease: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of GSK2945 Hydrochloride on Bmal1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which GSK2945 hydrochloride, a synthetic REV-ERBα agonist, modulates the expression of the core circadian clock gene, Bmal1. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the circadian clock.
Core Mechanism: Indirect Suppression of Bmal1 via REV-ERBα Activation
This compound functions as an agonist for the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the mammalian circadian clock, acting as a transcriptional repressor of Bmal1 (Brain and Muscle ARNT-Like 1). The core regulatory loop of the circadian clock involves the heterodimer of BMAL1 and CLOCK, which drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit the activity of the BMAL1/CLOCK complex, thus creating a negative feedback loop.
REV-ERBα forms a secondary, stabilizing loop by directly repressing the transcription of Bmal1. It achieves this by binding to ROR response elements (ROREs) in the Bmal1 promoter, thereby competing with the transcriptional activator RORα. By activating REV-ERBα, this compound enhances this repressive activity, leading to a decrease in Bmal1 mRNA and subsequently, BMAL1 protein levels. This modulation of the core clock machinery has significant implications for various physiological processes, including metabolism, inflammation, and cellular proliferation.
Signaling Pathway
The signaling pathway from this compound to the suppression of Bmal1 expression is a direct consequence of its agonist activity on REV-ERBα. The process can be summarized as follows:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of the REV-ERBα protein.
-
Conformational Change and Co-repressor Recruitment: This binding induces a conformational change in REV-ERBα, which promotes the recruitment of a co-repressor complex, typically including Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).
-
Binding to DNA: The REV-ERBα/co-repressor complex binds to ROREs located in the promoter region of the Bmal1 gene.
-
Transcriptional Repression: The recruited HDAC3 deacetylates histones in the vicinity of the Bmal1 promoter, leading to a more condensed chromatin structure. This chromatin state is less accessible to the transcriptional machinery, resulting in the repression of Bmal1 transcription.
Quantitative Data on the Effect of REV-ERBα Agonists on Bmal1 Expression
| Compound | Cell Line / Tissue | Concentration | Treatment Duration | Effect on Bmal1 mRNA Expression | Reference |
| GSK4112 | 3T3-L1 preadipocytes | 10 µM | 24 hours | Significant decrease | [1] |
| GSK4112 | Rat granulosa cells | Dose-dependent | Not specified | Significant inhibition | [2] |
| SR9009 | INS-1 cells | 1-10 µM | 24 hours | Dose-dependent decrease | [3] |
| SR9009 | Mouse cerebral cortex | Not specified | Not specified | Marked decrease | [4] |
| SR9011 | HepG2 cells | IC50 = 620 nM | Not specified | Suppression | [5] |
Experimental Protocols
This section outlines a generalized experimental protocol for investigating the effect of this compound on Bmal1 expression in a cell culture model, based on methodologies reported for other REV-ERBα agonists.
Objective:
To determine the dose-dependent effect of this compound on Bmal1 mRNA expression in a relevant cell line.
Materials:
-
Cell Line: HepG2 (human liver cancer cell line, known to have a functional circadian clock) or U2OS (human bone osteosarcoma cell line, also used in circadian research).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Reagents for RNA extraction: TRIzol or a commercial RNA extraction kit.
-
Reagents for cDNA synthesis: Reverse transcriptase, dNTPs, random primers or oligo(dT).
-
Reagents for qPCR: SYBR Green master mix, forward and reverse primers for Bmal1 and a housekeeping gene (e.g., GAPDH, ACTB).
Experimental Workflow:
References
- 1. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist GSK4112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα (NR1D1), a key regulator of the circadian clock and metabolism. By inhibiting Rev-erbα, this compound modulates the expression of downstream target genes, leading to significant effects on cholesterol homeostasis and other metabolic pathways. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound or in the field of circadian rhythm and metabolism.
Mechanism of Action
This compound is a tertiary amine that acts as a highly specific antagonist of both mouse (Rev-erbα) and human (REV-ERBα) reverse erythroblastosis virus α. Rev-erbα is a transcriptional repressor that plays a crucial role in the negative feedback loop of the core circadian clock. It exerts its repressive function by recruiting corepressor complexes to the regulatory regions of its target genes.
One of the key target genes of Rev-erbα is Bmal1 (Brain and Muscle Arnt-Like 1), a transcriptional activator that forms a heterodimer with CLOCK to drive the expression of numerous clock-controlled genes. By antagonizing Rev-erbα, this compound relieves the repression of Bmal1, leading to an increase in its transcription.
Furthermore, Rev-erbα is a critical regulator of lipid metabolism. It directly represses the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. By inhibiting Rev-erbα, this compound leads to an upregulation of Cyp7a1 expression, thereby enhancing cholesterol metabolism.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and activity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Species | EC50 (µM) | Reference |
| Rev-erbα | Antagonist Activity | Mouse | 21.5 | [1][2] |
| REV-ERBα | Antagonist Activity | Human | 20.8 | [1][2] |
| Rev-erbα & Bmal1 Luciferase Reporter | Transcriptional Activity | Not Specified | 2.05 | [1] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dose Range | Route of Administration | Dosing Frequency | Duration | Observed Effects | Reference |
| Male C57BL/6 Mice | 0-10 mg/kg | Intraperitoneal injection | Twice daily | 7 days | Increased hepatic Cyp7a1 levels, lowered plasma cholesterol | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.
In Vitro Assays
This assay is designed to measure the ability of a compound to antagonize the repressive activity of Rev-erbα on a target gene promoter. A common approach involves a Gal4 co-transfection system.
-
Principle: The ligand-binding domain (LBD) of Rev-erbα is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein is co-expressed with a luciferase reporter gene under the control of a promoter containing Gal4 upstream activating sequences (UAS). In the absence of an antagonist, the Rev-erbα LBD recruits corepressors, leading to the repression of luciferase expression. An antagonist will bind to the LBD and prevent this repression, resulting in an increase in luciferase activity.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for Gal4-Rev-erbα LBD fusion protein
-
Luciferase reporter plasmid with Gal4 UAS (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-Rev-erbα LBD expression plasmid and the Gal4 UAS luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of incubation post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
This assay assesses the effect of this compound on the transcriptional activity of the Bmal1 promoter, a direct target of Rev-erbα.
-
Principle: A luciferase reporter construct containing the promoter region of the Bmal1 gene is transfected into cells. Rev-erbα endogenously expressed or co-transfected will repress the Bmal1 promoter. Treatment with this compound will antagonize this repression, leading to an increase in luciferase expression.
-
Materials:
-
U2OS cells (or other suitable cell line)
-
Bmal1 promoter-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate.
-
Transfection: Transfect the cells with the Bmal1 promoter-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Measure luciferase activity.
-
Data Analysis: Determine the EC50 value as described above.
-
In Vivo Studies in Mice
The following protocol outlines a general procedure for evaluating the in vivo effects of this compound on cholesterol metabolism in mice.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment. Maintain a 12-hour light/12-hour dark cycle.
-
Drug Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (IP) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Experimental Groups:
-
Vehicle control group
-
This compound treated groups (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg)
-
-
Procedure:
-
Dosing: Administer this compound or vehicle via IP injection twice daily for 7 consecutive days.
-
Sample Collection: At the end of the treatment period, fast the mice overnight.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 2000 x g for 15 minutes at 4°C to obtain plasma. Store the plasma at -80°C.
-
Tissue Collection: Euthanize the mice and collect the liver. Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C for subsequent analysis.
-
Analysis of In Vivo Samples
-
Method: Use a commercially available cholesterol quantification kit.
-
Procedure:
-
Thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the cholesterol assay kit. This typically involves mixing a small volume of plasma with the assay reagent and incubating for a specified time.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the cholesterol concentration based on a standard curve.
-
-
Method: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Procedure:
-
RNA Extraction: Extract total RNA from the frozen liver tissue using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Cyp7a1 and a suitable housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Calculate the relative expression of Cyp7a1 using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of Rev-erbα in circadian biology and metabolism. Its specific antagonism of Rev-erbα and subsequent effects on cholesterol metabolism make it a compound of interest for potential therapeutic applications in metabolic disorders. This technical guide provides a foundational understanding of its pharmacology and the experimental approaches for its characterization, serving as a resource to facilitate further research and development. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in various disease models.
References
Initial Efficacy of GSK2945 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a synthetic small molecule that has been investigated for its role as a modulator of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery. Initial studies have primarily focused on its potential in metabolic regulation, with emerging evidence suggesting broader therapeutic applications. This technical guide provides an in-depth analysis of the early efficacy data for this compound, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.
Core Efficacy Data
The initial efficacy of this compound has been predominantly characterized by its antagonist activity on REV-ERBα. The following tables summarize the key quantitative data from preclinical studies.
In Vitro Efficacy
| Parameter | Species | Value | Description |
| EC50 | Mouse | 21.5 µM | Half-maximal effective concentration for REV-ERBα antagonism. |
| EC50 | Human | 20.8 µM | Half-maximal effective concentration for REV-ERBα antagonism. |
| EC50 | - | 2.05 µM | Half-maximal effective concentration for the enhancement of Rev-erbα and Bmal1 transcriptional activity in a luciferase reporter assay.[1] |
Note: There is a conflicting report identifying GSK2945 as a potent REV-ERBα agonist with an EC50 of 50 nM. However, the majority of available data supports its role as an antagonist.
In Vivo Efficacy
| Animal Model | Dosing Regimen | Key Findings |
| Wild-type C57BL/6 Mice | 0-10 mg/kg, intraperitoneally, twice daily for 7 days | - Increased hepatic expression of cholesterol 7α-hydroxylase (Cyp7a1).- Lowered plasma cholesterol levels. |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of REV-ERBα. REV-ERBα is a nuclear receptor that plays a critical role in regulating gene expression by binding to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of its target genes. As a transcriptional repressor, REV-ERBα recruits co-repressor complexes, such as nuclear receptor co-repressor 1 (NCoR), to inhibit the transcription of these genes.
By antagonizing REV-ERBα, this compound prevents this repression, leading to the increased expression of REV-ERBα target genes. One of the key target genes identified in initial studies is Cyp7a1, which encodes the rate-limiting enzyme in bile acid synthesis from cholesterol.
Experimental Protocols
In Vitro: REV-ERBα Luciferase Reporter Assay
This assay is used to determine the functional activity of compounds on REV-ERBα-mediated transcription.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media and conditions.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the coding sequence for human REV-ERBα.
-
A reporter vector containing a luciferase gene under the control of a promoter with REV-ERB response elements (ROREs).
-
-
Compound Incubation: After transfection, cells are treated with varying concentrations of this compound.
-
Cell Lysis and Substrate Addition: Following incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme. A luciferase substrate (e.g., luciferin) is then added.
-
Luminescence Measurement: The light produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo: Cholesterol Lowering Study in Mice
This study evaluates the effect of this compound on plasma cholesterol levels in a mouse model.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Acclimation: Animals are housed in a controlled environment with a standard diet and water ad libitum for a period of acclimatization.
-
Dosing: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of this compound at doses ranging from 0 to 10 mg/kg, administered twice daily for seven consecutive days. The control group receives a vehicle control.
-
Sample Collection: At the end of the treatment period, blood samples are collected for plasma separation. Animals are then euthanized, and liver tissue is harvested.
-
Biochemical Analysis:
-
Plasma cholesterol levels are measured using a commercial enzymatic assay kit.
-
Total RNA is extracted from the liver tissue, and the expression of Cyp7a1 mRNA is quantified using quantitative real-time polymerase chain reaction (qPCR).
-
-
Statistical Analysis: Data from the treated and control groups are compared using appropriate statistical methods to determine the significance of the observed effects.
Future Directions
The initial efficacy studies of this compound have laid the groundwork for its potential as a therapeutic agent, primarily in the context of metabolic disorders. Further research is warranted to explore its efficacy in other disease models where REV-ERBα is implicated, such as inflammation, fibrosis, and certain cancers. The discrepancy regarding its agonist versus antagonist activity also needs to be definitively resolved to fully understand its mechanism of action and therapeutic potential. More detailed pharmacokinetic and toxicological studies will be crucial for its progression in the drug development pipeline.
References
In-depth Technical Guide: The Therapeutic Potential of GSK2945 Hydrochloride
An extensive search for publicly available information regarding "GSK2945 hydrochloride" has yielded no specific data on this compound. It is possible that this is an internal designation for a compound that has not yet been disclosed in publications or at scientific conferences. The designation could also be inaccurate or refer to a discontinued (B1498344) research program.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, specifically for this compound at this time.
The following sections provide a general framework and examples of the types of information that would be included in such a guide, should data on this compound become publicly available. This illustrative content is based on general knowledge of drug discovery and development in related therapeutic areas.
Introduction and Therapeutic Rationale
This section would typically introduce the molecular target of this compound and the rationale for its therapeutic potential. For instance, if this compound were a hypothetical inhibitor of a specific kinase involved in fibrosis, this section would describe the role of that kinase in disease pathogenesis.
Mechanism of Action
Here, the precise molecular mechanism by which this compound exerts its effects would be detailed. This would include its binding site on the target protein and its downstream effects on cellular signaling.
Signaling Pathway Diagram (Hypothetical Example)
If this compound were an inhibitor of the fictional "Fibro-Kinase 1" (FK1), the following diagram would illustrate its place in a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for this compound.
Preclinical Pharmacology
This section would present data from in vitro and in vivo preclinical studies.
In Vitro Activity
Data on the potency and selectivity of this compound would be summarized here.
Table 1: Hypothetical In Vitro Potency of this compound
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical Assay | FK1 | 1.5 |
| Cell-based Assay | p-SMAD2 Inhibition | 12.8 |
In Vivo Efficacy
Results from animal models of disease would be presented, demonstrating the compound's potential therapeutic effect.
Table 2: Hypothetical In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Dose (mg/kg, BID) | Ashcroft Score (Mean ± SEM) |
| Vehicle | - | 6.2 ± 0.4 |
| This compound | 10 | 4.1 ± 0.3 |
| This compound | 30 | 2.5 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments would be provided in this section.
Experimental Workflow Diagram (Hypothetical Example)
Caption: Workflow for a preclinical in vivo efficacy study.
Detailed Protocol: In Vitro Kinase Assay (Hypothetical)
-
Reagents and Materials: Recombinant human FK1, ATP, substrate peptide, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of the compound dilution to the wells of a 96-well plate.
-
Add 20 µL of a solution containing recombinant FK1 and the substrate peptide in kinase buffer.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Clinical Development
Information on any clinical trials involving this compound would be presented here, including study design, patient population, and endpoints. As no clinical trial information is publicly available for this compound, this section remains speculative.
Conclusion
While a comprehensive technical guide on this compound cannot be provided due to the absence of public data, this framework illustrates the key components that would be essential for such a document. Researchers and professionals in drug development are encouraged to monitor scientific literature and clinical trial registries for any future disclosures related to this compound.
GSK2945 Hydrochloride: A Technical Guide to a REV-ERBα Antagonist and its Implications for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery with emerging, albeit complex, roles in cancer biology. Initially viewed as a tumor suppressor, recent evidence reveals a functional plasticity of REV-ERBα, where in certain contexts, it can paradoxically drive oncogenic programs. This guide provides a comprehensive overview of this compound, its mechanism of action, and the broader implications of REV-ERBα modulation in oncology. It summarizes the available quantitative data, details relevant experimental protocols for investigating REV-ERBα antagonism in cancer models, and presents key signaling pathways influenced by this nuclear receptor.
Introduction to this compound
This compound is a tertiary amine compound that acts as a highly specific antagonist of both mouse and human REV-ERBα (reverse erythroblastosis virus α)[1][2]. As a research tool, it allows for the investigation of the physiological and pathophysiological roles of REV-ERBα by inhibiting its transcriptional repressive activity. While its primary characterization has been in the context of cholesterol metabolism[1][2], its utility as a specific REV-ERBα antagonist makes it a valuable molecule for exploring the receptor's function in other diseases, including cancer.
The Dichotomous Role of REV-ERBα in Cancer
The role of REV-ERBα in cancer is not straightforward and appears to be highly context-dependent. A substantial body of research points to a tumor-suppressive function, while more recent studies have uncovered a pro-tumorigenic role in specific cancer types.
REV-ERBα as a Tumor Suppressor
In many cancer models, activation of REV-ERBα by agonists (e.g., SR9009, SR9011, GSK4112) has been shown to exert anti-cancer effects. These effects are mediated through the transcriptional repression of key genes involved in:
-
Cell Proliferation: REV-ERBα can halt the cell cycle by directly targeting genes such as cyclin A2[3][4].
-
Metabolism: It inhibits critical metabolic pathways that are often upregulated in cancer, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and de novo lipogenesis[3][5][6][7].
-
Autophagy: REV-ERBα activation can inhibit autophagy, a process that cancer cells can exploit for survival[3][5][6][8].
-
Apoptosis: Activation of REV-ERBα can induce programmed cell death in cancer cells[3][6].
Downregulation of REV-ERBα has been observed in several cancers, including lung adenocarcinoma, and is associated with tumor progression and metastasis[9][10].
The Functional Inversion of REV-ERBα in Cancer
Contrary to its tumor-suppressive role, recent findings have demonstrated a "functional inversion" of REV-ERBα in certain cancer contexts, such as prostate and liver cancer[11][12][13]. In these instances, REV-ERBα switches from a transcriptional repressor to a potent activator of oncogenic signaling pathways. This switch is mediated by a change in its cofactor associations, moving from a co-repressor complex (NCoR/HDAC3) to co-activators like BRD4 and p300[11][12][14]. In this activator role, REV-ERBα can drive the expression of genes involved in:
-
Tumor Lineage Plasticity [14]
This functional switch highlights the complexity of targeting REV-ERBα for cancer therapy and underscores the need for careful characterization of its role in a given malignancy.
Quantitative Data for this compound and REV-ERBα Modulators
While specific IC50 values for this compound in cancer cell lines are not widely published, its potency as a REV-ERBα antagonist has been determined in biochemical and cell-based assays. The table below also includes data for commonly studied REV-ERBα agonists for comparative purposes.
| Compound | Modulator Type | Assay | Target | EC50/IC50 | Reference |
| This compound | Antagonist | Cell-based | Mouse REV-ERBα | 21.5 µM | [1][2] |
| Cell-based | Human REV-ERBα | 20.8 µM | [1][2] | ||
| Bmal1 Luciferase Reporter | REV-ERBα | 2.05 µM | [1] | ||
| GSK4112 | Agonist | Gastric Cancer Cell Proliferation | REV-ERBα | Dose-dependent reduction | [7][15] |
| SR9009 & SR9011 | Agonist | Various Cancer Cell Lines | REV-ERBα | Lethal at micromolar concentrations | [5][15][16] |
Experimental Protocols
The following protocols are representative of the methodologies used to investigate the effects of REV-ERBα modulators in cancer research and can be adapted for use with this compound.
In Vitro Cell Viability Assay
This protocol determines the effect of a REV-ERBα modulator on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Luciferase Reporter Assay for REV-ERBα Target Gene Expression
This assay measures the ability of a compound to modulate the transcriptional activity of REV-ERBα on a target gene promoter.
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with a luciferase reporter plasmid containing the promoter of a REV-ERBα target gene (e.g., Bmal1) and a REV-ERBα expression plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a commercial luciferase assay kit.
-
Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve to determine the EC50 or IC50.
In Vivo Xenograft Tumor Model
This protocol assesses the in vivo anti-tumor efficacy of a REV-ERBα modulator.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by REV-ERBα and a general workflow for screening REV-ERBα modulators.
Caption: REV-ERBα as a tumor suppressor.
Caption: Functional inversion of REV-ERBα in cancer.
Caption: Drug discovery workflow for REV-ERBα modulators.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted role of REV-ERBα in cancer. The current body of research indicates that the therapeutic potential of targeting REV-ERBα, whether through antagonism with compounds like GSK2945 or agonism with other molecules, is highly dependent on the specific cancer type and its underlying molecular drivers. The functional inversion of REV-ERBα from a tumor suppressor to an oncogenic activator in certain cancers presents both a challenge and an opportunity for the development of novel therapeutic strategies. Future research should focus on delineating the specific contexts in which REV-ERBα antagonism may be beneficial and on discovering and developing more potent and selective modulators for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. milkyeggs.com [milkyeggs.com]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 7. Rev-erbα inhibits proliferation by reducing glycolytic flux and pentose phosphate pathway in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Downregulation of REV-ERBα is associated with the progression of lung adenocarcinoma - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. urotoday.com [urotoday.com]
- 13. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Rev-erb Alpha Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rev-erb alpha (NR1D1) is a nuclear receptor that plays a critical role as a transcriptional repressor, integrating the circadian clock with metabolic and inflammatory pathways.[1][2] It is a key component of the core circadian clock machinery, where it contributes to the negative feedback loop by repressing the transcription of Bmal1.[3][4] By recruiting the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3) complex, Rev-erb alpha silences the expression of its target genes.[5][6] Given its central role in regulating physiological processes, pharmacological modulation of Rev-erb alpha with antagonists presents a promising therapeutic strategy for a range of diseases, including metabolic disorders, inflammatory conditions, and certain cancers.[7][8] This guide provides an in-depth overview of the foundational research on Rev-erb alpha antagonists, including their mechanism of action, quantitative data, and key experimental protocols.
Mechanism of Action of Rev-erb Alpha Antagonists
Rev-erb alpha antagonists function by inhibiting the transcriptional repression activity of the receptor.[2][7] Unlike agonists, which enhance the recruitment of the NCoR-HDAC3 corepressor complex, antagonists block this interaction.[2] This leads to the de-repression of Rev-erb alpha target genes, resulting in their increased expression.[2][9] The natural ligand for Rev-erb alpha is heme, which promotes its repressor function.[2] Synthetic antagonists compete with or otherwise prevent the conformational changes required for corepressor recruitment, thereby reversing the repressive effects of Rev-erb alpha.[2][10]
Quantitative Data on Rev-erb Alpha Antagonists
The following tables summarize the available quantitative data for several key Rev-erb alpha antagonists. This information is crucial for comparing the potency and efficacy of these compounds in various assays.
| Compound | Assay Type | Target | Metric | Value | Reference |
| SR8278 | Transcriptional Repression Assay | Rev-erbα | EC50 | 0.47 µM | [11] |
| SR8278 | Agonist (GSK4112) Blockade Assay | Rev-erbα | IC50 | 0.35 µM | [2] |
| GSK1362 | Bmal1 Reporter Assay | Rev-erbα | Activity | Concentration-dependent increase in transcription | [12] |
| ARN5187 | RORE-driven Luciferase Assay | Rev-erbβ | EC50 | 30 µM | [13] |
| ARN5187 Derivative | RORE-driven Luciferase Assay | Rev-erbβ | EC50 | 2.10 µM | [13] |
| B166 | BMAL1-luciferase Reporter Gene Assay | Rev-erb | EC50 | 1.3 µM | [13] |
Signaling Pathways
The signaling pathway of Rev-erb alpha is integral to the functioning of the mammalian circadian clock. The following diagram illustrates the core feedback loop and the point of intervention for Rev-erb alpha antagonists.
Caption: Rev-erb alpha signaling pathway within the circadian clock.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Rev-erb alpha antagonist activity. Below are protocols for key in vitro and in vivo experiments.
In Vitro: BMAL1-Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to de-repress the transcription of Bmal1, a direct target of Rev-erb alpha.
Materials:
-
HEK293 cells
-
Expression plasmid for Rev-erb alpha (e.g., pCMV-Rev-erbα)
-
Luciferase reporter plasmid containing the Bmal1 promoter (e.g., pGL3-Bmal1-luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
Rev-erb alpha antagonist (e.g., SR8278)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Rev-erb alpha expression plasmid and the Bmal1-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the Rev-erb alpha antagonist or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle control.
Caption: Workflow for a Bmal1-luciferase reporter assay.
In Vivo: Administration of SR8278 in Mice
This protocol describes the preparation and administration of the Rev-erb alpha antagonist SR8278 to mice for in vivo studies.
Materials:
-
SR8278 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection
-
Experimental mice (e.g., C57BL/6)
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of a 5:5:90 ratio of DMSO:Cremophor:PBS.[14] For example, to make 1 ml of vehicle, mix 50 µl of DMSO, 50 µl of Cremophor, and 900 µl of PBS.
-
SR8278 Solution Preparation: Dissolve the SR8278 powder in the prepared vehicle to achieve the desired final concentration. For example, for a 25 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the final concentration would be 2.5 mg/ml.
-
Habituation: Habituate the mice to handling and vehicle injections for at least 3 days prior to the start of the experiment to minimize stress-induced effects.[14]
-
Administration: Administer the SR8278 solution or vehicle control to the mice via intraperitoneal or subcutaneous injection. Doses can range from 20 µ g/mouse to 50 mg/kg, depending on the study design.[11][14][15] Injections are often timed to specific Zeitgeber times (ZT), such as ZT6 when Rev-erb alpha expression is high.[14]
-
Monitoring and Sample Collection: Monitor the mice for any adverse effects. Collect tissues or perform behavioral analyses at the desired time points post-injection.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. Rev-erbα Knockout Reduces Ethanol Consumption and Preference in Male and Female Mice [mdpi.com]
- 15. Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Downstream Orchestra: A Technical Guide to the Targets of GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a synthetic small molecule that modulates the activity of the nuclear receptor REV-ERBα, a critical component of the circadian clock machinery. While its precise classification as a direct agonist or antagonist can be context-dependent, its ability to influence REV-ERBα's transcriptional repression activity positions it as a significant tool for investigating the downstream consequences of circadian rhythm modulation on various physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the known and putative downstream targets of this compound, with a focus on its impact on fibrosis, inflammation, and metabolism. The information presented herein is intended to equip researchers with a comprehensive understanding of its mechanism of action and to provide a foundation for future investigations.
Core Mechanism of Action: Modulation of REV-ERBα
REV-ERBα functions as a transcriptional repressor, competing with REV-ERBα activators for binding to ROR response elements (ROREs) in the promoter regions of target genes. By modulating REV-ERBα activity, this compound can influence the expression of a wide array of genes, thereby impacting multiple signaling pathways. The primary downstream effects of this compound are observed in pathways related to fibrosis, inflammation, and metabolic regulation.
Downstream Signaling Pathways and Targets
The TGF-β Signaling Pathway in Fibrosis
A significant body of evidence points to the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway as a key downstream effect of REV-ERBα modulation. The TGF-β pathway is a central regulator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) components.
Activation of REV-ERBα has been demonstrated to counteract the pro-fibrotic effects of TGF-β. This is achieved through the transcriptional repression of key genes involved in fibrosis, including:
-
Collagen Type I Alpha 1 Chain (COL1A1): A primary component of the fibrotic scar.
-
Actin Alpha 2, Smooth Muscle (ACTA2): Also known as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, the primary cell type responsible for ECM production in fibrosis.
-
Lysyl Oxidase (LOX): An enzyme crucial for the cross-linking of collagen and elastin (B1584352) fibers, which contributes to the stiffening of fibrotic tissue.
The interaction between REV-ERBα and the TGF-β pathway is a critical area of investigation for the therapeutic potential of compounds like this compound in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis.
Inflammatory Signaling Pathways
REV-ERBα is a known regulator of inflammatory responses. Its activation generally leads to the suppression of pro-inflammatory pathways. A key target in this context is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By repressing the expression of NLRP3, REV-ERBα modulation by this compound can lead to a dampening of the inflammatory cascade.
Metabolic Pathways
As a core component of the circadian clock, REV-ERBα is intricately linked to the regulation of metabolism. It controls the expression of numerous genes involved in lipid and glucose homeostasis. While specific data for this compound is limited, studies on other REV-ERBα modulators have shown effects on genes such as:
-
SREBP1 (Sterol Regulatory Element-Binding Protein 1): A master regulator of lipogenesis.
-
FASN (Fatty Acid Synthase): A key enzyme in fatty acid synthesis.
-
GCK (Glucokinase): An enzyme involved in glucose sensing and metabolism in the liver and pancreas.
Quantitative Data on Downstream Target Modulation
The following tables summarize quantitative data from studies on REV-ERBα modulators, providing an indication of the expected effects of this compound on downstream targets. It is important to note that the specific fold changes may vary depending on the experimental system and the specific modulator used.
Table 1: Effect of REV-ERBα Activation on Fibrosis-Related Gene Expression
| Gene Target | Cell/Tissue Type | Modulator | Fold Change (mRNA) | Citation |
| COL1A1 | Human Lung Fibroblasts | GSK4112 | ↓ (Suppression of TGF-β induced expression) | [1] |
| ACTA2 (α-SMA) | Human Lung Fibroblasts | GSK4112 | ↓ (Suppression of TGF-β induced expression) | [1] |
| LOX | Human Lung Fibroblasts | GSK4112 | ↓ (Suppression of TGF-β induced expression) | [2] |
Table 2: Effect of REV-ERBα Activation on Inflammatory Gene Expression
| Gene Target | Cell Type | Modulator | Fold Change (mRNA) | Citation |
| NLRP3 | Macrophages | SR9009 | ↓ | [3] |
| IL-1β | Macrophages | SR9009 | ↓ | [3] |
| IL-6 | Macrophages | GSK4112 | ↓ | [4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the downstream targets of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Western Blot Analysis of Protein Expression
This protocol is designed to quantify changes in the protein levels of downstream targets such as α-SMA, Collagen I, and components of the TGF-β and NLRP3 inflammasome pathways.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., primary human lung fibroblasts) at a suitable density. Once confluent, treat with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO). For fibrosis studies, co-treatment with TGF-β (e.g., 5 ng/mL) may be performed.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-COL1A1, anti-α-SMA, anti-p-SMAD2/3, anti-NLRP3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is used to identify the genomic regions where REV-ERBα binds, both in the presence and absence of this compound, to uncover direct gene targets.
References
- 1. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of ATAC-seq and RNA-seq reveals ADSCP2 regulates oxidative phosphorylation pathway in hypertrophic scar fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a critical regulator of the circadian clock and metabolism, and its modulation has been implicated in various physiological and pathological processes, including inflammation and fibrosis. These application notes provide detailed experimental protocols for investigating the effects of this compound, particularly in the context of fibrotic diseases and its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Introduction
REV-ERBα (also known as NR1D1) is a transcriptional repressor that plays a key role in the negative feedback loop of the core molecular clock. Recent studies have highlighted the involvement of REV-ERBα in the pathogenesis of fibrosis. Agonists of REV-ERBα have been shown to attenuate fibrosis, suggesting that antagonism of this receptor could potentially exacerbate fibrotic processes. This document outlines protocols to test this hypothesis using this compound.
Mechanism of Action
This compound acts as an antagonist of REV-ERBα, thereby inhibiting its transcriptional repressor activity. REV-ERBα is known to repress the transcription of its target genes, including key components of the circadian clock and genes involved in metabolic and inflammatory pathways. One of the key pathways implicated in fibrosis is the TGF-β signaling pathway. REV-ERBα agonists have been shown to prevent TGF-β-induced overexpression of collagen.[1] Therefore, it is hypothesized that GSK2945, as a REV-ERBα antagonist, may enhance TGF-β signaling and promote a pro-fibrotic phenotype.
Signaling Pathway
The proposed signaling pathway involves the antagonism of REV-ERBα by GSK2945, leading to a derepression of genes that may positively regulate the TGF-β signaling cascade. The canonical TGF-β pathway involves the binding of TGF-β ligand to its receptor, leading to the phosphorylation of Smad2 and Smad3 (pSmad2/3). This complex then translocates to the nucleus to regulate the transcription of target genes, including those involved in extracellular matrix deposition, such as collagen.
Quantitative Data
| Parameter | Value | Species | Assay |
| EC50 | 21.5 µM | Mouse REV-ERBα | Luciferase Reporter Assay |
| EC50 | 20.8 µM | Human REV-ERBα | Luciferase Reporter Assay |
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Line: Human lung fibroblasts (e.g., WI-38) or primary human lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. REV-ERBα Antagonist Activity Assay (Luciferase Reporter Assay)
This protocol is designed to confirm the antagonist activity of GSK2945 against REV-ERBα.
-
Principle: A luciferase reporter gene is placed under the control of a REV-ERBα responsive promoter. In the presence of REV-ERBα, transcription is repressed. An antagonist will relieve this repression, leading to an increase in luciferase expression.
-
Materials:
-
HEK293T cells.
-
Plasmids: pBIND-REV-ERBα (or equivalent REV-ERBα expression vector) and a reporter plasmid containing a REV-ERBα response element upstream of a luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).[2][3]
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the REV-ERBα expression plasmid and the luciferase reporter plasmid.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of GSK2945 to determine the EC50 value.
-
3. Collagen Deposition Assay
This assay assesses the effect of GSK2945 on collagen production by fibroblasts.
-
Principle: Fibroblasts are treated with TGF-β1 to induce collagen synthesis. The effect of GSK2945 on this process is then quantified.
-
Materials:
-
Human lung fibroblasts.
-
TGF-β1.
-
This compound.
-
Sirius Red/Picric Acid solution.
-
0.1 N NaOH.
-
Spectrophotometer.
-
-
Protocol:
-
Seed fibroblasts in a 24-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of GSK2945 for 48-72 hours.[4][5]
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the extracellular matrix with Sirius Red solution for 1 hour.
-
Wash unbound dye with distilled water.
-
Elute the bound dye with 0.1 N NaOH.
-
Measure the absorbance of the eluted dye at 550 nm.
-
Normalize the absorbance to the cell number or total protein content.
-
4. Western Blot for Phospho-Smad2/3
This protocol measures the activation of the canonical TGF-β signaling pathway.
-
Principle: Western blotting is used to detect the levels of phosphorylated Smad2 and Smad3, which are indicative of TGF-β pathway activation.
-
Materials:
-
Protocol:
-
Seed fibroblasts and starve as described for the collagen deposition assay.
-
Pre-treat with GSK2945, then stimulate with TGF-β1 for 30-60 minutes.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize phospho-Smad2/3 to total Smad2/3 and the loading control.
-
In Vivo Studies
1. Animal Model: Bleomycin-Induced Pulmonary Fibrosis
This model is a widely used and accepted model for studying idiopathic pulmonary fibrosis.[10][11][12]
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis:
-
Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (e.g., 1.5-3 U/kg) in sterile saline. Control animals receive sterile saline only.
-
-
Experimental Groups:
-
Saline + Vehicle
-
Saline + GSK2945
-
Bleomycin + Vehicle
-
Bleomycin + GSK2945
-
-
Dosing:
-
This compound can be administered via intraperitoneal (i.p.) injection. A starting dose of 10 mg/kg twice daily can be used, based on previous studies.
-
Treatment can begin on the same day as bleomycin administration and continue for 14-21 days.
-
-
Endpoint: Euthanize mice on day 14 or 21 post-bleomycin instillation.
2. Assessment of Pulmonary Fibrosis
-
Histology:
-
Fix one lung lobe in 4% paraformaldehyde and embed in paraffin.
-
Stain 5 µm sections with Masson's trichrome to visualize collagen deposition (stains blue).
-
Assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
-
Collagen Content (Hydroxyproline Assay):
-
Homogenize a portion of the lung tissue.
-
Hydrolyze the homogenate in 6N HCl.
-
Measure the hydroxyproline (B1673980) content using a colorimetric assay. Hydroxyproline is a major component of collagen.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform BAL with sterile saline to collect cells from the airways.
-
Count the total and differential cell numbers (e.g., macrophages, neutrophils, lymphocytes) to assess inflammation.
-
-
Western Blot:
-
Homogenize lung tissue and perform Western blotting for pSmad2/3, total Smad2/3, and collagen type I as described in the in vitro protocol.
-
Troubleshooting
-
Inconsistent Luciferase Assay Results: Ensure consistent cell seeding density and transfection efficiency. Optimize plasmid DNA and transfection reagent concentrations.
-
High Background in Western Blots: Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps.
-
Variability in Bleomycin Model: Ensure accurate intratracheal instillation. Use age- and sex-matched mice.
Conclusion
The protocols outlined in this document provide a framework for investigating the role of the REV-ERBα antagonist, this compound, in the context of fibrosis, with a focus on the TGF-β signaling pathway. These experiments will help to elucidate the potential pro-fibrotic effects of REV-ERBα antagonism and its underlying molecular mechanisms.
References
- 1. S-EPMC9996598 - Circadian clock molecule REV-ERBα regulates lung fibrotic progression through collagen stabilization - OmicsDI [omicsdi.org]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Collagen Deposition by the Combination of Substance P with Transforming Growth Factor Beta in Rat Skin Fibroblasts [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 10. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2945 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery.[1] By inhibiting Rev-erbα, this compound modulates the expression of genes involved in the regulation of circadian rhythms, metabolism, and inflammatory responses. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, protocols for use, and expected outcomes.
Mechanism of Action
This compound functions as a competitive antagonist of Rev-erbα. Rev-erbα typically acts as a transcriptional repressor by binding to Rev-erb response elements (ROREs) in the promoter regions of its target genes. Upon binding, Rev-erbα recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), leading to chromatin condensation and gene silencing.
This compound interferes with this process by preventing the interaction between Rev-erbα and the NCoR co-repressor complex. This leads to the de-repression of Rev-erbα target genes, including core clock components like BMAL1 and genes involved in metabolic pathways such as cholesterol 7α-hydroxylase (CYP7A1).[1]
Signaling Pathway
The signaling pathway influenced by this compound is centered around the core circadian clock mechanism.
References
Application Notes and Protocols: Preparation and Use of GSK2945 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and highly specific antagonist of the nuclear receptor Rev-erbα (NR1D1).[1][2][3] As a key component of the circadian clock, Rev-erbα is a transcriptional repressor that plays a crucial role in regulating metabolic pathways.[4][5][6] this compound has been shown to enhance the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby influencing cholesterol metabolism.[1][2][3] These properties make this compound a valuable tool for research in circadian biology, metabolism, and related therapeutic areas.
This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), along with guidelines for storage and a sample application in a cell-based assay.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Parameter | Value | Source |
| Molecular Weight | 457.8 g/mol | [1] |
| Chemical Formula | C₂₀H₁₉Cl₃N₂O₂S | [7] |
| Appearance | Solid powder | [8] |
| Purity | >95% | [7] |
The table below provides calculations for preparing common stock solution concentrations.
| Desired Stock Concentration | Mass of GSK2945 HCl for 1 mL of DMSO | Mass of GSK2945 HCl for 5 mL of DMSO | Mass of GSK2945 HCl for 10 mL of DMSO |
| 1 mM | 0.4578 mg | 2.289 mg | 4.578 mg |
| 5 mM | 2.289 mg | 11.445 mg | 22.89 mg |
| 10 mM | 4.578 mg | 22.89 mg | 45.78 mg |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.[9]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.58 mg of this compound powder and add it to the tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[10] Gentle warming up to 50°C can also be applied if needed.[10]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][11]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solution in DMSO.
Application: In Vitro Treatment of Hepatocytes to Assess CYP7A1 Expression
This protocol provides a general method for treating primary hepatocytes with this compound to investigate its effect on CYP7A1 gene expression.
Materials and Equipment:
-
Cryopreserved or freshly isolated primary hepatocytes
-
Appropriate cell culture medium and supplements
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Multi-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed primary hepatocytes in multi-well plates at a desired density and allow them to adhere and recover according to standard protocols.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to the final desired concentration (e.g., 20 µM).[1][3] Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should be prepared in parallel.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 12 or 24 hours) in a CO₂ incubator at 37°C.[1][3]
-
Cell Lysis and RNA Extraction: After the incubation period, wash the cells with PBS and proceed with cell lysis and total RNA extraction using a commercial kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the relative expression levels of the CYP7A1 gene. Normalize the expression data to a suitable housekeeping gene.
Signaling Pathway
This compound acts as an antagonist to Rev-erbα. Rev-erbα normally represses the transcription of its target genes, including those involved in metabolic processes, by recruiting the NCoR-HDAC3 corepressor complex to their promoter regions.[4] By inhibiting Rev-erbα, this compound relieves this repression, leading to an increase in the transcription of target genes such as CYP7A1.[1][2]
Rev-erbα Signaling Pathway and the Action of this compound
References
- 1. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]
- 6. Rev-Erb - Wikipedia [en.wikipedia.org]
- 7. anexib.com [anexib.com]
- 8. medkoo.com [medkoo.com]
- 9. captivatebio.com [captivatebio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Optimal In Vitro Working Concentration of GSK2945 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key regulator of the circadian clock and metabolism. Determining the optimal working concentration of this compound is critical for achieving reliable and reproducible results in in vitro studies. This document provides comprehensive application notes and protocols to guide researchers in establishing the ideal concentration of this compound for their specific experimental needs. The provided information is based on publicly available data and established methodologies for in vitro compound testing.
Introduction
This compound acts by inhibiting the transcriptional repressive activity of Rev-erbα. This nuclear receptor plays a crucial role in regulating gene expression involved in circadian rhythms, lipid and glucose metabolism, and inflammatory responses. As a research tool, this compound allows for the investigation of the physiological and pathophysiological roles of Rev-erbα. The optimal in vitro working concentration is highly dependent on the cell type, assay type, and the specific biological question being addressed. A concentration that is too low may not elicit a measurable effect, while a concentration that is too high could lead to off-target effects or cytotoxicity, confounding the experimental outcome.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound to serve as a starting point for determining the optimal working concentration.
| Parameter | Description | Value | Cell Type/System |
| EC50 | Half-maximal effective concentration for antagonizing mouse Rev-erbα. | 21.5 µM | Biochemical Assay |
| EC50 | Half-maximal effective concentration for antagonizing human Rev-erbα. | 20.8 µM | Biochemical Assay |
| EC50 | Half-maximal effective concentration for enhancing the transcriptional activity of a Bmal1 luciferase reporter.[1] | 2.05 µM | Cell-based Reporter Assay |
| Working Concentration | Concentration used to observe significant increases in Cyp7a1/CYP7A1 mRNA and protein expression.[1] | 20 µM | Primary Mouse and Human Hepatocytes |
Note: There is a notable lack of publicly available broad-spectrum IC50 (half-maximal inhibitory concentration) data for cytotoxicity or anti-proliferative effects of this compound across a wide range of cell lines. Therefore, it is imperative for researchers to empirically determine the optimal, non-toxic working concentration for their specific cell line and experimental setup.
Signaling Pathway
This compound targets the nuclear receptor Rev-erbα, a key component of the circadian clock's negative feedback loop. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of Rev-erbα and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic profile of this compound on a specific cell line, which is a crucial first step in identifying a suitable working concentration range.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithmic concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Functional Assay - Luciferase Reporter Assay for Bmal1 Promoter Activity
This protocol can be used to determine the effective concentration of this compound for modulating Rev-erbα target gene expression.
Materials:
-
Cells stably or transiently transfected with a Bmal1 promoter-luciferase reporter construct.
-
This compound
-
Complete cell culture medium
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well opaque plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., ranging from 0.01 µM to 50 µM). Add the diluted compound to the cells and incubate for a predetermined time (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the logarithmic concentration of this compound to determine the EC50 for the functional response.
Experimental Workflow
The following diagram illustrates a logical workflow for determining the optimal in vitro working concentration of this compound.
Caption: Logical workflow for determining the optimal in vitro concentration of this compound.
Conclusion
The optimal in vitro working concentration of this compound is a critical parameter that requires careful determination for each specific experimental context. Based on the available data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. However, it is essential to perform a dose-response analysis for both cytotoxicity and the desired functional effect in the chosen cell line and assay system. By following the outlined protocols and workflow, researchers can confidently establish an effective and non-toxic working concentration of this compound for their in vitro studies, leading to more accurate and reliable scientific findings.
References
Application Notes and Protocols for Cell-Based Assays Using GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key components of the circadian clock machinery and play crucial roles in regulating gene expression involved in metabolism, inflammation, and cellular proliferation. As a REV-ERBα/β antagonist, this compound serves as a valuable tool for investigating the physiological and pathophysiological functions of these nuclear receptors. These application notes provide detailed protocols for cell-based assays to explore the effects of this compound on REV-ERBα activity, target gene expression, and cellular phenotypes such as fibrosis.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ, thereby inhibiting their transcriptional repressor activity. REV-ERBα typically recruits co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR)/histone deacetylase 3 (HDAC3) complex, to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of its target genes. This leads to chromatin condensation and transcriptional repression. By antagonizing REV-ERBα, this compound prevents this recruitment, leading to the de-repression and subsequent expression of REV-ERBα target genes. One of the well-established target genes of REV-ERBα is Bmal1 (Brain and Muscle ARNT-Like 1), a core activator of the circadian clock. Therefore, treatment with this compound is expected to increase the expression of Bmal1 and other REV-ERBα target genes.
Data Presentation
The following tables summarize the quantitative data for this compound in various cell-based assays.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Mouse REV-ERBα | Antagonist Activity | 21.5 µM | [1] |
| EC50 | Human REV-ERBα | Antagonist Activity | 20.8 µM | [1] |
| EC50 | - | Bmal1 Luciferase Reporter | 2.05 µM | [1] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Type | Treatment | Target | Effect | Reference |
| Mouse Primary Hepatocytes | 20 µM GSK2945 HCl (12h & 24h) | Cyp7a1 mRNA & protein | Increased levels | [1] |
| Human Primary Hepatocytes | 20 µM GSK2945 HCl (12h & 24h) | CYP7A1 mRNA & protein | Increased levels | [1] |
| Human Lung Fibroblasts | TGF-β + REV-ERBα antagonist | Collagen, Lysyl Oxidase | Exacerbated overexpression | [2] |
Experimental Protocols
Bmal1-Luciferase Reporter Assay for REV-ERBα Antagonist Activity
This assay is designed to quantify the antagonist activity of this compound on REV-ERBα by measuring the expression of a luciferase reporter gene driven by the Bmal1 promoter, a direct target of REV-ERBα-mediated repression.
Materials:
-
Cell line stably or transiently expressing a Bmal1 promoter-luciferase reporter construct (e.g., U2OS, HEK293T).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for REV-ERBα Target Gene Expression
This protocol allows for the quantification of changes in the mRNA levels of REV-ERBα target genes, such as CYP7A1, in response to treatment with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, primary human hepatocytes).
-
This compound stock solution (10 mM in DMSO).
-
6-well tissue culture plates.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad).
-
Primers for target genes (CYP7A1, BMAL1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR detection system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle control (DMSO) for a specified time (e.g., 12, 24, or 48 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical reaction setup is as follows:
-
2 µL cDNA
-
10 µL 2x qPCR master mix
-
0.5 µL forward primer (10 µM)
-
0.5 µL reverse primer (10 µM)
-
7 µL nuclease-free water
-
-
Run the qPCR plate on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
In Vitro TGF-β-Induced Fibrosis Assay
This assay evaluates the effect of this compound on the profibrotic response of lung fibroblasts induced by Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis. The readout for this assay is the expression of fibrotic markers such as collagen and lysyl oxidase.
Materials:
-
Primary human lung fibroblasts (e.g., NHLF).
-
Fibroblast growth medium (e.g., FGM-2, Lonza).
-
Recombinant human TGF-β1 (e.g., R&D Systems).
-
This compound stock solution (10 mM in DMSO).
-
6-well or 12-well tissue culture plates.
-
Reagents for protein or RNA analysis (as described in the qRT-PCR protocol or standard Western blot/immunofluorescence protocols).
-
Antibodies for fibrotic markers (e.g., anti-Collagen I, anti-LOX).
Protocol:
-
Culture human lung fibroblasts in fibroblast growth medium.
-
Seed the fibroblasts in 6-well or 12-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 24 hours in a basal medium (e.g., FBM with 0.1% BSA).
-
Pre-treat the cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a pro-fibrotic concentration of TGF-β1 (e.g., 5 ng/mL) in the continued presence of this compound or vehicle.
-
Incubate the cells for 48 to 72 hours.
-
Harvest the cells for analysis of fibrotic markers:
-
For qRT-PCR: Extract RNA and perform qRT-PCR for COL1A1, LOX, and other fibrosis-related genes as described in Protocol 2.
-
For Western Blot: Lyse the cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Collagen I, LOX, and a loading control (e.g., β-actin).
-
For Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with BSA, and stain with primary antibodies against fibrotic markers followed by fluorescently labeled secondary antibodies. Visualize the staining by fluorescence microscopy.
-
-
Quantify the changes in the expression of fibrotic markers in the this compound-treated groups relative to the TGF-β1-only treated group.
Conclusion
This compound is a critical pharmacological tool for elucidating the diverse roles of REV-ERBα and REV-ERBβ in cellular physiology and disease. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this REV-ERBα antagonist in various cell-based assay systems. By utilizing these methods, scientists can further unravel the complexities of the circadian clock and its intersection with metabolic and fibrotic diseases, potentially identifying new therapeutic avenues.
References
Application Notes and Protocols for GSK2945 Hydrochloride in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2945 hydrochloride, a REV-ERBα agonist, in luciferase reporter assays to investigate the modulation of REV-ERBα target gene expression.
Introduction to this compound
GSK2945 is a synthetic agonist of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery and a regulator of various physiological processes, including metabolism and inflammation.[1][2] As a transcriptional repressor, REV-ERBα binds to specific DNA sequences in the promoter regions of its target genes, thereby inhibiting their transcription. This compound can be utilized to probe the function of REV-ERBα and to screen for modulators of its activity. Luciferase reporter assays offer a sensitive and quantitative method to measure the transcriptional repression mediated by REV-ERBα in response to agonist treatment.
Principle of the Luciferase Reporter Assay
A luciferase reporter assay is a widely used method to study gene expression and signal transduction pathways. In the context of this compound, a reporter vector is constructed where the luciferase gene is under the control of a promoter containing REV-ERBα response elements (e.g., the promoter of a known REV-ERBα target gene like Bmal1 or Ccl2).[3] When this vector is expressed in cells, the level of luciferase produced is proportional to the activity of the promoter. Upon treatment with this compound, activated REV-ERBα will bind to the promoter and repress transcription, leading to a quantifiable decrease in luciferase activity. A co-transfected control reporter, such as Renilla luciferase, is often used to normalize for variations in transfection efficiency and cell number.[4][5]
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a luciferase reporter assay using this compound on a hypothetical REV-ERBα target promoter. The IC50 values are illustrative and may vary depending on the cell type and experimental conditions.
| Reporter Construct | Treatment | Expected Outcome | Illustrative IC50 |
| pGL4[Bmal1-promoter]-luc2 | This compound | Dose-dependent decrease in luciferase activity | 50-500 nM |
| pGL4[Ccl2-promoter]-luc2 | This compound | Dose-dependent decrease in luciferase activity | 100-1000 nM |
| pGL4[minimal promoter]-luc2 (Negative Control) | This compound | No significant change in luciferase activity | > 10 µM |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for REV-ERBα Activity
This protocol describes the steps to measure the effect of this compound on the transcriptional activity of REV-ERBα in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Firefly luciferase reporter vector with a REV-ERBα responsive promoter (e.g., Bmal1 promoter)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent
-
Dual-luciferase assay reagent kit
-
Phosphate-buffered saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for adequate expression of the reporter proteins.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with the compound for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells once with PBS and then add passive lysis buffer provided in the dual-luciferase assay kit.[6][7] Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity (Reading 1) to the Renilla luciferase activity (Reading 2) for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Cell-Free Luciferase Inhibition Assay (Control Experiment)
This protocol is essential to determine if this compound directly inhibits the luciferase enzyme, which could lead to false-positive results in the cell-based assay.[8]
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferin (B1168401) substrate and ATP
-
Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well white luminometer plate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare a working solution of recombinant firefly luciferase in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well luminometer plate, add the different concentrations of this compound. Include a vehicle control.
-
Enzyme Addition: Add the recombinant firefly luciferase solution to each well and incubate for 15 minutes at room temperature.
-
Substrate Addition and Measurement: Add the luciferin substrate solution containing ATP to each well and immediately measure the luminescence using a luminometer.[8]
-
Data Analysis: Compare the luminescence values in the presence of this compound to the vehicle control. A significant decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Visualizations
Caption: REV-ERBα Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for a Dual-Luciferase Reporter Assay.
References
- 1. JCI Insight - Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition [insight.jci.org]
- 2. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist GSK4112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A circadian clock gene, Rev-erbα, modulates the inflammatory function of macrophages through the negative regulation of Ccl2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. med.emory.edu [med.emory.edu]
- 7. med.upenn.edu [med.upenn.edu]
- 8. benchchem.com [benchchem.com]
Application of GSK2945 Hydrochloride in Fibrosis Research: A Tool to Probe the Role of REV-ERBα Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. The circadian clock, an internal timekeeping mechanism, has emerged as a critical regulator of various physiological processes, including inflammation and tissue repair. A key component of the circadian clock is the nuclear receptor REV-ERBα, which acts as a transcriptional repressor of genes involved in metabolism and inflammation. Recent studies have highlighted the therapeutic potential of targeting REV-ERBα in fibrotic diseases, with agonists of this receptor demonstrating anti-fibrotic effects.
This document focuses on the application of GSK2945 hydrochloride , a specific antagonist of REV-ERBα, in fibrosis research. Unlike agonists that activate REV-ERBα and show promise in treating fibrosis, this compound serves as a valuable chemical tool to investigate the consequences of REV-ERBα inhibition. By blocking the repressive function of REV-ERBα, this compound allows researchers to elucidate the downstream pathways and cellular processes that are normally kept in check by this nuclear receptor and to explore their roles in the initiation and progression of fibrosis.
Mechanism of Action of this compound
This compound is a potent and specific antagonist of REV-ERBα. It binds to the ligand-binding domain of REV-ERBα, preventing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This blockade of co-repressor binding relieves the transcriptional repression of REV-ERBα target genes. Consequently, the expression of these target genes, which can include pro-inflammatory and pro-fibrotic factors, is increased. This action is opposite to that of REV-ERBα agonists, which enhance the recruitment of co-repressors and suppress the expression of these same target genes. The EC50 values for this compound antagonism of mouse and human REV-ERBα are 21.5 µM and 20.8 µM, respectively[1].
References
Using GSK2945 Hydrochloride to Interrogate Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 is a potent and specific antagonist of the nuclear receptor Rev-erbα (NR1D1) and its paralog REV-ERBβ (NR1D2), key regulators of the circadian clock and metabolism. By inhibiting Rev-erbα/β, GSK2945 hydrochloride, a stable salt form of the molecule, serves as a powerful chemical tool to investigate the downstream effects on gene expression. These application notes provide a comprehensive guide for utilizing this compound to study its impact on target gene expression, particularly in the context of cholesterol metabolism. Detailed protocols for cell treatment, quantitative PCR (qPCR), and RNA sequencing (RNA-seq) are provided, along with data presentation tables and signaling pathway diagrams to facilitate experimental design and data interpretation.
Introduction
The Rev-erb nuclear receptors are transcriptional repressors that play a crucial role in integrating the circadian clock with metabolic pathways. They achieve this by binding to ROR response elements (ROREs) in the promoters of target genes, thereby repressing their transcription. GSK2945 acts by antagonizing this repression, leading to an upregulation of Rev-erbα/β target genes. One of the well-documented effects of GSK2945 is the upregulation of genes involved in cholesterol metabolism, such as Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This makes GSK2945 an invaluable tool for studying the regulatory networks governing lipid homeostasis and for exploring potential therapeutic interventions for metabolic disorders.
Mechanism of Action
GSK2945 is a highly specific antagonist of both mouse and human Rev-erbα/REV-ERBα.[1] It functions by blocking the repressive activity of these nuclear receptors, leading to the de-repression and subsequent increased expression of their target genes. A key target gene is Bmal1 (Arntl), a core component of the circadian clock machinery. Furthermore, GSK2945 treatment has been shown to increase the expression of Cyp7a1/CYP7A1 and Liver receptor homolog-1 (Lrh-1/LRH-1), a known hepatic activator of Cyp7a1/CYP7A1.[1][2] This modulation of gene expression ultimately impacts physiological processes such as cholesterol metabolism.
Data Presentation
Table 1: In Vitro Efficacy of GSK2945
| Parameter | Species | Value | Reference |
| Rev-erbα Antagonism EC50 | Mouse | 21.5 μM | [1] |
| REV-ERBα Antagonism EC50 | Human | 20.8 μM | [1] |
| Bmal1 Luciferase Reporter EC50 | - | 2.05 μM | [1] |
| Effective Concentration (in vitro) | Mouse & Human Hepatocytes | 20 μM | [1][2] |
Table 2: In Vivo Efficacy of GSK2945
| Parameter | Species | Dosage | Treatment Duration | Observed Effect | Reference |
| Gene Expression Modulation | Male C57BL/6 mice | 0-10 mg/kg (i.p., twice daily) | 7 days | Increased hepatic Cyp7a1 expression and lowered plasma cholesterol. | [1][2] |
Signaling Pathway
Caption: this compound antagonizes Rev-erbα/β, leading to derepression of target genes.
Experimental Protocols
Protocol 1: In Vitro Treatment of Hepatocytes with this compound for Gene Expression Analysis
This protocol describes the treatment of primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) with this compound to analyze changes in target gene expression.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Primary hepatocytes or a suitable cell line (e.g., HepG2)
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reagents for cDNA synthesis and qPCR
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed hepatocytes at a density that will result in 70-80% confluency at the time of treatment. For example, seed 2.5 x 10^5 cells per well in a 6-well plate. Allow cells to adhere and recover for 24 hours.
-
Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare working solutions of GSK2945 in pre-warmed cell culture medium. A typical final concentration for significant gene expression changes is 20 μM.[1][2] Prepare a vehicle control using the same concentration of DMSO as in the highest GSK2945 concentration (e.g., 0.2%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of GSK2945 or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time. For analyzing changes in Cyp7a1 and Lrh-1 mRNA levels, incubation times of 12 to 24 hours have been shown to be effective.[1][2]
-
Cell Lysis and RNA Extraction:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the well using the lysis buffer provided with your RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Gene Expression Analysis:
-
Assess the quality and quantity of the extracted RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., CYP7A1, LRH-1, BMAL1) and a housekeeping gene (e.g., GAPDH, ACTB) by qPCR.
-
Protocol 2: RNA Sequencing (RNA-seq) Analysis of Cells Treated with this compound
This protocol outlines the workflow for performing RNA-seq to obtain a global view of gene expression changes induced by this compound.
Experimental Workflow Diagram:
Caption: Workflow for RNA sequencing analysis after this compound treatment.
Procedure:
-
Sample Preparation: Treat cells with this compound as described in Protocol 1. It is crucial to have at least three biological replicates for each condition (e.g., vehicle control vs. 20 μM GSK2945).
-
RNA Extraction and Quality Control:
-
Extract total RNA using a high-quality RNA extraction kit that includes a DNase treatment step.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.
-
-
Library Preparation:
-
Starting with 100 ng - 1 µg of total RNA, prepare RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and quantity of the prepared libraries.
-
Pool the libraries and perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon GSK2945 treatment.
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of Rev-erbα/β in gene regulation. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the transcriptomic consequences of Rev-erb antagonism. By employing these methods, scientists can further elucidate the intricate connections between the circadian clock, metabolism, and disease.
References
Application Notes and Protocols for GSK2945 Hydrochloride Treatment of Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα (Reverse erythroblastosis virus α), also known as NR1D1.[1][2][3] Rev-erbα is a key transcriptional repressor involved in the regulation of circadian rhythms and metabolism, particularly in the liver.[4][5] By inhibiting the repressive activity of Rev-erbα, this compound can modulate the expression of downstream target genes, making it a valuable tool for studying hepatic physiology and developing potential therapeutics for metabolic disorders.
These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, including detailed protocols for treatment, and analysis of its effects on gene and protein expression.
Mechanism of Action
This compound functions by antagonizing the transcriptional repressor activity of Rev-erbα.[1][2][3] In hepatocytes, Rev-erbα directly binds to the promoter of Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, and represses its transcription.[6] LRH-1 is a key transcriptional activator of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][7]
By inhibiting Rev-erbα, this compound relieves the repression of Lrh-1 gene expression. The resulting increase in LRH-1 protein leads to the transcriptional activation of Cyp7a1, subsequently increasing CYP7A1 protein levels and enhancing the conversion of cholesterol to bile acids.[1][6]
Data Presentation
Quantitative Effects of this compound on Primary Hepatocytes
| Parameter | Species | Cell Type | Concentration | Time Point | Observed Effect | Reference |
| Gene Expression | ||||||
| Cyp7a1/CYP7A1 mRNA | Mouse, Human | Primary Hepatocytes | 20 µM | 12 and 24 hours | Significant increase | [1][2][3] |
| Lrh-1/LRH-1 mRNA | Mouse, Human | Primary Hepatocytes | 20 µM | Not Specified | Increased | [1][3][6] |
| Protein Expression | ||||||
| Cyp7a1/CYP7A1 Protein | Mouse, Human | Primary Hepatocytes | 20 µM | 24 hours | Significant increase | [1][3] |
| Lrh-1/LRH-1 Protein | Mouse, Human | Primary Hepatocytes | 20 µM | Not Specified | Increased | [1][3][6] |
| Functional Activity | ||||||
| Rev-erbα Transcriptional Repression (Bmal1 Luciferase Reporter) | Not Specified | Not Specified | EC50: 2.05 µM | Not Specified | Dose-dependent enhancement of transcriptional activity | [1][2][3] |
| Rev-erbα Antagonism | Mouse | Not Specified | EC50: 21.5 µM | Not Specified | Antagonist activity | [1][2][3] |
| Rev-erbα Antagonism | Human | Not Specified | EC50: 20.8 µM | Not Specified | Antagonist activity | [1][2][3] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in primary hepatocytes.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.
Primary Hepatocyte Culture and Treatment
Materials:
-
Cryopreserved or freshly isolated primary mouse or human hepatocytes
-
Collagen-coated cell culture plates (e.g., 6-well or 12-well)
-
Hepatocyte culture medium (e.g., William's Medium E with appropriate supplements)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Thaw and plate primary hepatocytes on collagen-coated plates according to standard protocols. A typical seeding density is 1.31 x 10^5 cells/cm².[8]
-
Allow the cells to attach and stabilize for 4-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare the desired concentrations of this compound by diluting the 10 mM stock solution in fresh hepatocyte culture medium. A final concentration of 20 µM has been shown to be effective.[1][2][3]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the medium from the hepatocyte cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration. For gene expression analysis, time points of 12 and 24 hours are recommended.[1][2][3] For protein analysis, a 24-hour time point is suitable.[1][3]
Cell Viability Assay (MTT Assay)
Materials:
-
Treated primary hepatocytes in a 96-well plate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR)
Materials:
-
Treated primary hepatocytes
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see table below)
Protocol:
-
Isolate total RNA from the treated hepatocytes using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform qPCR using a SYBR Green-based master mix and the appropriate primers.
-
Use a housekeeping gene, such as β-actin (Actb), for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Recommended Mouse qPCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Cyp7a1 | AGG AAT TGG AAG GAG GAG ATG C | TCT GCA GGC TGA AAG TCA AAG T |
| Rev-erbα | AAG TCC TGG AGA AGG TGA AGC | GCT CAT CTG GTC TGG AAG AA |
| Lrh-1 | GCT GCA AAG CCT TCT TGA AG | TCC TGG TCT TCC TGA TCT CC |
| Actb | GGC TGT ATT CCC CTC CAT CG | CCA GTT GGT AAC AAT GCC AAT |
Western Blot Analysis
Materials:
-
Treated primary hepatocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CYP7A1, anti-Rev-erbα, anti-LRH-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated hepatocytes in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are 1:1000 for target proteins and 1:5000 for β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Troubleshooting
-
Low cell viability: Ensure proper handling of primary hepatocytes, use high-quality reagents, and optimize the concentration of this compound to a non-toxic range.
-
High variability in qPCR results: Use high-quality RNA, ensure consistent cDNA synthesis, and validate primer efficiency.
-
Weak or no signal in Western blot: Optimize protein loading amount, antibody concentrations, and incubation times. Ensure complete transfer of proteins to the membrane.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Rev-erbα in primary hepatocytes. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments to elucidate the effects of this compound on hepatic gene expression, protein levels, and cellular signaling pathways. Careful optimization of experimental conditions is recommended to ensure high-quality and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV-ERB α Regulates CYP7A1 Through Repression of Liver Receptor Homolog-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving GSK2945 hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery. By modulating the activity of Rev-erbα, this compound has emerged as a valuable tool for investigating the roles of the circadian rhythm in various physiological and pathophysiological processes, including metabolism and inflammation. These application notes provide detailed protocols for the dissolution, in vitro, and in vivo use of this compound, along with data on its physicochemical properties and a description of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a tertiary amine with the following molecular details:
| Property | Value |
| Molecular Formula | C₂₀H₁₉Cl₃N₂O₂S |
| Molecular Weight | 457.79 g/mol |
| CAS Number | 1438071-12-5 (free base) |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in anhydrous DMSO.
| Solvent | Concentration | Notes |
| DMSO | ≥ 20.83 mg/mL (≥ 45.50 mM) | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic. |
| Ethanol | Data not available | Expected to have lower solubility than in DMSO. Empirical determination is recommended. |
| Water / PBS | Poorly soluble | Not recommended for preparing stock solutions. |
Storage and Stability
Proper storage of this compound in both solid and solution forms is critical to maintain its activity and ensure experimental reproducibility.
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. | |
| Working Solutions in Aqueous Media | 37°C (in incubator) | Stability not fully characterized | It is recommended to prepare fresh dilutions for each experiment. For experiments longer than 24 hours, consider refreshing the media with a freshly diluted compound. |
Mechanism of Action: Antagonism of Rev-erbα Signaling
This compound functions as an antagonist of the nuclear receptor Rev-erbα. Rev-erbα is a transcriptional repressor that plays a crucial role in the negative feedback loop of the core circadian clock. It achieves this by binding to Rev-erb response elements (ROREs) in the promoter regions of target genes, including the core clock component Bmal1. Upon binding, Rev-erbα recruits co-repressors, such as nuclear receptor co-repressor 1 (NCoR), leading to the suppression of gene transcription.
This compound acts by preventing the recruitment of co-repressors to Rev-erbα, thereby relieving the transcriptional repression of Rev-erbα target genes. This leads to an increase in the expression of genes like Bmal1. The EC₅₀ values for this compound antagonism of mouse and human Rev-erbα are 21.5 µM and 20.8 µM, respectively.[1]
Figure 1. Simplified signaling pathway of Rev-erbα and the antagonistic action of this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20.83 mg/mL for a 45.50 mM stock).
-
Vortex the solution thoroughly for 1-2 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Figure 2. Workflow for the preparation of this compound stock solution.
In Vitro Assay: Bmal1-Luciferase Reporter Assay
This protocol describes how to assess the antagonist activity of this compound on Rev-erbα using a luciferase reporter assay in a cell line such as U2OS or HEK293.
Materials:
-
U2OS or HEK293 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Bmal1 promoter-luciferase reporter plasmid (Bmal1-Luc)
-
Rev-erbα expression plasmid (optional, to enhance the signal)
-
Transfection reagent
-
This compound DMSO stock solution
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed U2OS or HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Bmal1-Luc reporter plasmid (and optionally a Rev-erbα expression plasmid) using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Plot the normalized luciferase activity against the concentration of this compound to determine the EC₅₀.
In Vivo Administration
This compound can be administered to animal models through various routes, including intraperitoneal (IP) injection and oral gavage. The following are example vehicle formulations.
4.3.1. Formulation for Intraperitoneal (IP) Injection or Oral Gavage (Suspension)
This formulation results in a suspended solution.
| Component | Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Solubility | ~2.08 mg/mL |
Protocol:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
While vortexing the SBE-β-CD solution, slowly add 100 µL of the this compound DMSO stock solution.
-
Sonicate the resulting suspension to ensure homogeneity before administration.
4.3.2. Formulation for Oral Gavage (Clear Solution)
This formulation results in a clear solution.
| Component | Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Solubility | ≥ 2.08 mg/mL |
Protocol:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly to obtain a clear solution.
Note on In Vivo Dosing: A previously reported dosing regimen for mice is 10 mg/kg administered via intraperitoneal injection twice daily.[1] The optimal dose and administration route should be determined empirically for each specific animal model and experimental design.
Troubleshooting
-
Precipitation in Aqueous Media: this compound has low aqueous solubility. When diluting the DMSO stock solution into cell culture media or aqueous buffers, add the stock solution dropwise while vortexing or swirling to ensure rapid dispersion. Pre-warming the aqueous solution to 37°C can also improve solubility. If precipitation persists, consider lowering the final concentration.
-
Inconsistent In Vitro Results: This may be due to the instability of the compound in the cell culture medium over long incubation periods. It is advisable to prepare fresh dilutions for each experiment and minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
Variable In Vivo Efficacy: Ensure the dosing solution is homogenous, especially if it is a suspension. Sonicate the suspension immediately before each administration.
Conclusion
This compound is a critical research tool for elucidating the functions of Rev-erbα and the broader implications of the circadian clock in health and disease. Adherence to the proper dissolution, storage, and experimental protocols outlined in these application notes will help ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Assessing the Effects of GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the biological effects of GSK2945 hydrochloride, a specific antagonist of the nuclear receptor Rev-erbα. The protocols detailed below cover methods to evaluate its primary mechanism of action, its impact on cholesterol metabolism, and its potential therapeutic application in the context of fibrosis.
Introduction to this compound
This compound is a potent and specific antagonist of the nuclear receptor Rev-erbα. Rev-erbα is a critical component of the circadian clock and plays a significant role in regulating gene expression involved in metabolism and inflammatory processes. As an antagonist, this compound inhibits the repressive activity of Rev-erbα, leading to the de-repression of its target genes. This activity makes it a valuable tool for studying the physiological roles of Rev-erbα and a potential therapeutic agent for various diseases.
Mechanism of Action: Rev-erbα Antagonism
The primary mechanism of action of this compound is the antagonism of Rev-erbα. This can be assessed by measuring the derepression of Rev-erbα target genes, such as Bmal1. A common method to quantify this is through a luciferase reporter assay.
Signaling Pathway: Rev-erbα Regulation of Bmal1
Caption: Rev-erbα antagonism by this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (Rev-erbα antagonism) | Mouse | 21.5 µM | [1] |
| EC50 (Rev-erbα antagonism) | Human | 20.8 µM | [1] |
| EC50 (Bmal1 luciferase reporter) | Not Specified | 2.05 µM | [1] |
Protocol 1: Bmal1 Luciferase Reporter Assay
This protocol is designed to quantify the antagonistic effect of this compound on Rev-erbα by measuring the expression of a luciferase reporter gene under the control of the Bmal1 promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or other transfection reagent)
-
Bmal1-luciferase reporter plasmid
-
Rev-erbα expression plasmid
-
Renilla luciferase control plasmid (for normalization)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing:
-
50 ng Bmal1-luciferase reporter plasmid
-
100 ng Rev-erbα expression plasmid
-
5 ng Renilla luciferase control plasmid
-
-
Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine 2000 mixes, incubate for 20 minutes at room temperature, and add to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh complete medium.
-
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of treatment, perform the dual-luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Effects on Cholesterol Metabolism
This compound has been shown to enhance the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby influencing cholesterol metabolism.
Signaling Pathway: Regulation of CYP7A1 Expression
Caption: this compound's effect on CYP7A1 expression.
Table 2: In Vivo Effects of this compound on Cholesterol Metabolism in Mice
| Parameter | Treatment Group | Outcome | Reference |
| Hepatic Cyp7a1 level | GSK2945 (10 mg/kg, i.p., twice daily for 7 days) | Increased | [1] |
| Plasma cholesterol | GSK2945 (10 mg/kg, i.p., twice daily for 7 days) | Lowered | [1] |
Protocol 2: In Vivo Assessment of Cholesterol Metabolism in Mice
This protocol describes how to assess the effect of this compound on cholesterol metabolism in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles
-
CO2 chamber for euthanasia
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Cyp7a1 and a housekeeping gene (e.g., Gapdh)
-
Cholesterol quantification kit
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to a vehicle control group and a this compound treatment group (n=6-8 per group).
-
Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for 7 days.
-
Sample Collection: At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture into anticoagulant-containing tubes.
-
Perfuse the liver with cold PBS and collect a portion for RNA analysis.
-
-
Plasma Cholesterol Measurement:
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Measure total plasma cholesterol using a commercially available cholesterol quantification kit according to the manufacturer's instructions.
-
-
Cyp7a1 Gene Expression Analysis (qPCR):
-
Extract total RNA from the liver tissue using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for Cyp7a1 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Cyp7a1 expression.
-
Assessment of Anti-Fibrotic Effects
Recent studies suggest a role for Rev-erbα in the pathogenesis of fibrosis. Antagonism of Rev-erbα may therefore represent a novel anti-fibrotic strategy. The following protocols can be used to assess the anti-fibrotic potential of this compound.
Experimental Workflow: In Vitro Fibrosis Assessment
Caption: Workflow for in vitro fibrosis assays.
Protocol 3: In Vitro TGF-β1-Induced Fibroblast-to-Myofibroblast Transition
This protocol details a common in vitro model of fibrosis where fibroblasts are induced to differentiate into pro-fibrotic myofibroblasts by treatment with TGF-β1.
Materials:
-
Human lung fibroblasts (e.g., MRC-5 or primary cells)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
Reagents for endpoint analysis (see below)
Procedure:
-
Cell Culture: Culture human lung fibroblasts in their growth medium.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, chamber slides for imaging).
-
Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Then, add TGF-β1 (e.g., 5-10 ng/mL) to the medium and incubate for 24-72 hours.
-
Endpoint Analysis:
-
Gene Expression (qPCR): Analyze the mRNA levels of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).
-
Protein Expression (Western Blot): Analyze the protein levels of α-SMA, Collagen I, and Fibronectin.
-
Immunocytochemistry: Stain for α-SMA to visualize myofibroblast differentiation and stress fiber formation.
-
Table 3: Expected Outcomes of Anti-Fibrotic Assays with Rev-erbα Modulators
| Assay | Endpoint | Expected Effect of Rev-erbα Antagonist |
| TGF-β1-induced fibroblast differentiation | α-SMA expression | Increased |
| TGF-β1-induced fibroblast differentiation | Collagen I expression | Increased |
| In vivo bleomycin-induced lung fibrosis | Collagen deposition | Exacerbated |
| In vivo CCl4-induced liver fibrosis | Fibrotic markers (α-SMA, Collagen I) | Exacerbated |
Note: The expected effects are based on studies using Rev-erbα antagonists, which suggest that inhibiting Rev-erbα may exacerbate fibrosis. It is crucial to experimentally determine the specific effects of this compound in these models.
Protocol 4: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol provides a general framework for assessing the in vivo effects of this compound in a widely used mouse model of pulmonary fibrosis. Note: The optimal dose and treatment regimen for this compound in this model will need to be determined empirically.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
This compound
-
Vehicle
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Equipment for intratracheal instillation
-
Materials for histological analysis (formalin, paraffin, H&E and Masson's trichrome stains)
-
Hydroxyproline (B1673980) assay kit
Procedure:
-
Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 mg/kg in 50 µL of sterile saline). Control mice receive saline only.
-
Treatment: Begin treatment with this compound or vehicle 1-3 days after bleomycin administration and continue daily for 14-21 days. The route of administration can be i.p. or oral gavage.
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Euthanize the mice, perfuse the lungs, and fix them in 10% neutral buffered formalin. Embed the lungs in paraffin, section, and stain with H&E and Masson's trichrome to assess lung architecture and collagen deposition.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of collagen, using a commercial kit.
-
Gene and Protein Analysis: Analyze the expression of fibrotic markers in lung tissue homogenates using qPCR and Western blotting.
-
Data Presentation and Interpretation
All quantitative data should be presented clearly to facilitate comparison between treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects. The results will help to elucidate the therapeutic potential and the underlying mechanisms of this compound.
References
Application Notes and Protocols for GSK2945 Hydrochloride in Chronobiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core molecular clock machinery, acting as transcriptional repressors of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1) and Clock. By antagonizing REV-ERB activity, this compound provides a valuable tool for elucidating the role of these receptors in the regulation of circadian rhythms and for investigating the therapeutic potential of modulating the circadian clock in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in in vitro chronobiology studies.
Mechanism of Action
The core circadian clock in mammals is driven by a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins activates the transcription of Period (Per1/2) and Cryptochrome (Cry1/2) genes, as well as the Rev-erb genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. REV-ERBα and REV-ERBβ act as a secondary negative feedback loop by directly repressing the transcription of Bmal1. This compound functions by binding to REV-ERBα and REV-ERBβ, thereby preventing the recruitment of the NCoR-HDAC3 corepressor complex.[1] This relieves the transcriptional repression of Bmal1, leading to an increase in its expression and a subsequent phase shift in the circadian rhythm.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available literature.
| Parameter | Value | Species | Notes |
| EC50 (REV-ERBα) | 2.05 µM | Not Specified | For enhancement of Bmal1 luciferase reporter activity. |
| Effective Concentration (in vitro) | 10 - 20 µM | Human, Mouse | Used in primary hepatocytes and other cell lines to modulate target gene expression.[2] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Circadian Rhythm Modulation using a PER2::LUC Reporter Cell Line
This protocol describes the use of this compound to study its effects on the circadian oscillations in a U2OS cell line stably expressing a PER2::LUCIFERASE (PER2::LUC) fusion protein.
Materials:
-
U2OS-PER2::LUC cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
Phosphate Buffered Saline (PBS)
-
D-Luciferin
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of real-time bioluminescence recording at 37°C with CO₂ control
Procedure:
-
Cell Seeding: Seed U2OS-PER2::LUC cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Cell Synchronization: Once confluent, synchronize the cellular clocks by replacing the culture medium with DMEM containing 100 µM forskolin (B1673556) for 2 hours. After 2 hours, wash the cells twice with PBS and replace the medium with fresh, pre-warmed recording medium (DMEM supplemented with 10% FBS, Penicillin/Streptomycin, and 100 µM D-Luciferin).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the recording medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). A vehicle control (DMSO) should be run in parallel. Add the treatment or vehicle control to the respective wells.
-
Real-time Bioluminescence Recording: Immediately place the 96-well plate in a luminometer and record bioluminescence at 37°C in a 5% CO₂ atmosphere. Record data every 10-30 minutes for at least 3-5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the PER2::LUC oscillations. Compare the parameters between the vehicle-treated and this compound-treated cells to assess the effect of the compound on the circadian clock.
Protocol 2: Analysis of Clock Gene Expression by Quantitative PCR (qPCR)
This protocol details the methodology to assess the effect of this compound on the expression of core clock genes.
Materials:
-
Synchronized cells treated with this compound (from a parallel experiment to Protocol 1 or a separate experiment)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target clock genes (BMAL1, PER2, CRY1, REV-ERBα) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: At different time points after synchronization and treatment with this compound (e.g., every 4 hours for 48 hours), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare qPCR reactions in a total volume of 20-25 µL, containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR using a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A typical protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[2]
-
Include a melt curve analysis at the end of the run to ensure primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (GAPDH).[2] Compare the expression levels in this compound-treated cells to the vehicle-treated control cells at each time point to determine the effect on clock gene transcription.
Visualizations
Caption: Signaling pathway of this compound in the circadian clock.
Caption: Experimental workflow for studying this compound effects.
References
Troubleshooting & Optimization
GSK2945 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GSK2945 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 20.83 mg/mL (45.50 mM); however, ultrasonication may be required to achieve complete dissolution.[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound.[1]
Q2: What is the solubility of this compound in aqueous solutions like water or PBS?
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Please refer to the "Troubleshooting Guide: Precipitation Issues" section below for detailed steps to address this problem.
Q5: Are there established protocols for preparing this compound for in vivo studies?
A5: Yes, there are several protocols for preparing this compound for in vivo administration. These typically involve the use of co-solvents to create either a clear solution or a uniform suspension. Detailed protocols are provided in the "Experimental Protocols" section.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Solution Appearance | Notes |
| DMSO | 20.83 mg/mL (45.50 mM) | Clear Solution | Ultrasonication may be required. Use of fresh, anhydrous DMSO is recommended.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.54 mM) | Suspended Solution | Requires sonication. Suitable for oral and intraperitoneal injection.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (4.54 mM) | Clear Solution | Saturation concentration is not specified.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL (4.94 mM) | Clear Solution | Saturation concentration is not specified.[2] |
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in DMSO
Symptoms:
-
Visible solid particles remain in the DMSO after vortexing.
-
The solution appears cloudy or hazy.
Possible Causes:
-
Insufficient mixing.
-
Use of old or hydrated DMSO.
-
Concentration exceeds solubility limit.
Solutions:
-
Ultrasonication: Sonicate the solution in a water bath for 15-30 minutes. This is often necessary for complete dissolution.[1]
-
Gentle Warming: Gently warm the solution to 37°C. Do not overheat, as it may degrade the compound.
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.
-
Check Concentration: Verify that the intended concentration does not exceed 20.83 mg/mL. If a higher concentration is needed, it may not be achievable in DMSO alone.
Issue: Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
The solution becomes cloudy or forms visible precipitates immediately after adding the DMSO stock to cell culture media or buffer.
-
Precipitate forms over time in the incubator.
Possible Causes:
-
"Solvent Shock": The rapid change in solvent polarity when adding the concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Exceeding Aqueous Solubility: The final concentration in the aqueous medium is higher than the compound's solubility limit in that medium.
-
Media Components: Interactions with proteins or salts in the media can reduce solubility.
Solutions:
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at 37°C before adding the DMSO stock.
-
Slow, Dropwise Addition with Mixing: Add the DMSO stock solution slowly and dropwise to the aqueous medium while gently vortexing or swirling. This helps to minimize localized high concentrations of the compound and DMSO.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free medium, and then add this intermediate dilution to the final volume of complete medium.
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent toxicity to cells.
-
Use a Carrier: For in vitro assays where precipitation is persistent, consider the use of a carrier molecule like β-cyclodextrin to improve aqueous solubility.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 457.80 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.578 mg of this compound in 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, sonicate in a water bath until all solid has dissolved and the solution is clear.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Dilute: Add the required volume of the 10 mM stock solution to the pre-warmed medium to achieve the desired final concentration. Add the stock solution dropwise while gently swirling the medium. Ensure the final DMSO concentration is below 0.5%.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment.
Preparation of a Formulation for In Vivo Intraperitoneal Injection (Suspension)
This protocol yields a 2.08 mg/mL suspended solution.[1]
-
Prepare a 20.8 mg/mL Stock in DMSO: Dissolve this compound in anhydrous DMSO to a concentration of 20.8 mg/mL. Use ultrasonication to ensure complete dissolution.
-
Prepare Co-solvent: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Mix: For every 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Homogenize: Mix the solution thoroughly. The result will be a suspended solution.
-
Administer: Use the freshly prepared suspension for oral or intraperitoneal injection.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for using this compound in in vitro studies.
References
preventing GSK2945 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of GSK2945 hydrochloride in cell culture media.
Troubleshooting Guide
Precipitation of a test compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following table summarizes common causes of this compound precipitation and suggests solutions.
| Symptom | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the aqueous media. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. |
| Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the hydrophobic compound to crash out of solution.[1][2] | Employ a stepwise or serial dilution method. Create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume.[1][3] | |
| Low Temperature of Media: The solubility of many compounds is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.[1] | |
| Delayed Precipitation | Temperature Fluctuations: Moving plates between the incubator and a microscope can cause temperature drops, leading to precipitation. | Use a heated stage on the microscope to maintain a constant temperature. Minimize the time that culture plates are outside of the incubator. |
| pH Shift: The CO₂ environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[4] | Ensure the media is properly buffered for the incubator's CO₂ concentration. Consider using HEPES-buffered media for more stable pH control.[4] | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[5] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. | |
| Inconsistent Results | Precipitation: If the inhibitor precipitates, its effective concentration will be lower and more variable than intended.[2] | Visually inspect your solution for any signs of cloudiness or particulate matter. If precipitation is suspected, troubleshoot using the steps above. |
| Compound Degradation: As a hydrochloride salt, GSK2945 may be susceptible to hydrolysis in aqueous solutions.[4] | Prepare fresh working solutions for each experiment. Minimize the time the compound is in an aqueous solution before being added to cells. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly specific antagonist of the nuclear receptors Rev-erbα and Rev-erbβ (NR1D1 and NR1D2).[6][7] These receptors are key components of the circadian clock and act as transcriptional repressors.[8] By antagonizing Rev-erbα/β, this compound can modulate the expression of genes involved in metabolism and inflammation.[9][10] For example, it has been shown to increase the expression of Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.[6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤ 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How can serum in the cell culture medium affect this compound?
A4: Serum contains a high concentration of proteins, such as albumin, to which small hydrophobic molecules can bind.[11] This binding can have variable effects. It may increase the apparent solubility of the compound by keeping it in solution.[12][13] However, according to the "free drug" hypothesis, only the unbound fraction of the drug is biologically active.[11] Therefore, high serum concentrations could potentially reduce the effective concentration of this compound available to interact with its target.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the aliquots at -80°C (for up to 6 months).[6] For shorter-term storage, -20°C (for up to 1 month) is also acceptable.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Notes | Source |
| Molecular Weight | 457.79 g/mol | - | - | [14] |
| EC₅₀ (Rev-erbα, mouse) | 21.5 µM | In vitro assay | Antagonist activity | [6][7] |
| EC₅₀ (Rev-erbα, human) | 20.8 µM | In vitro assay | Antagonist activity | [6][7] |
| Solubility in DMSO | ≥ 20.83 mg/mL (45.50 mM) | DMSO | Ultrasonic treatment may be needed. | [6] |
| In Vivo Formulation (Clear Solution) | ≥ 2.08 mg/mL (4.54 mM) | 10% DMSO, 90% Corn Oil | For in vivo use. | [6] |
| In Vivo Formulation (Suspension) | 2.08 mg/mL (4.54 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | For in vivo use. | [6] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when preparing a working solution of this compound in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator or water bath at 37°C
Procedure:
Part A: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 457.79 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or briefly sonicate to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Part B: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (to minimize solvent shock):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, perform a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium to create a 100 µM solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Gently vortex or flick the tube to mix.
-
-
Final Dilution:
-
Add the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of 10 µM. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Gently swirl the flask or plate to ensure even distribution. The final DMSO concentration in this example will be 0.1%.
-
Visualizations
Caption: Simplified signaling pathway of Rev-erbα/β antagonism by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 8. Rev-Erb - Wikipedia [en.wikipedia.org]
- 9. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. anexib.com [anexib.com]
Technical Support Center: GSK2945 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with GSK2945 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a key component of the circadian clock and acts as a transcriptional repressor of several genes, including those involved in metabolism and inflammation. By antagonizing REV-ERBα, this compound can de-repress the transcription of REV-ERBα target genes, thereby modulating various physiological processes.[1][2]
Q2: What are the common challenges encountered when working with this compound?
A2: Common challenges include issues with solubility, stability, and achieving consistent experimental results. This guide provides detailed troubleshooting for these and other specific problems.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for up to three years. Stock solutions in solvent should be stored at -80°C for up to one year.[2] For shorter-term storage of stock solutions, -80°C is suitable for up to 6 months and -20°C for up to 1 month, preferably under a nitrogen atmosphere. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Troubleshooting Guide
Problem 1: Poor Solubility or Precipitation of this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after a short period or upon dilution in aqueous media.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | This compound has limited solubility in aqueous solutions. For in vitro studies, DMSO is the recommended solvent. For in vivo studies, co-solvents or specific formulations are necessary. |
| Low-Quality or Hygroscopic Solvent | Use high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.[1] |
| Precipitation Upon Dilution | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, do so gradually while vortexing to minimize precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all experimental conditions. |
| Insufficient Dissolution Technique | To aid dissolution, gentle heating and/or sonication can be applied.[1] |
Problem 2: Inconsistent or No Biological Effect Observed
Symptoms:
-
High variability in IC50 values across experiments.
-
Lack of expected biological effect (e.g., no change in target gene expression).
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Ensure proper storage of both the powder and stock solutions. Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Health and Passage Number | Use healthy, exponentially growing cells within a consistent and low passage number range. Senescent or unhealthy cells may respond differently to treatment. |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment to avoid variations in cell number at the time of analysis. |
| Suboptimal Incubation Time | Optimize the incubation time to allow for the biological effects of REV-ERBα antagonism to manifest. This may require a time-course experiment. |
| Low Target Expression | Confirm the expression of REV-ERBα in your cell line. The level of REV-ERBα can vary between cell types and under different culture conditions. |
| Off-Target Effects | While GSK2945 is reported to be highly specific, consider the possibility of off-target effects, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (REV-ERBα antagonism) | Mouse | 21.5 µM | [1][2] |
| EC50 (REV-ERBα antagonism) | Human | 20.8 µM | [1][2] |
| EC50 (Bmal1 luciferase reporter) | Not Specified | 2.05 µM | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 20.83 mg/mL (45.50 mM) | Requires sonication. Use newly opened DMSO. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.54 mM) | Clear solution. | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.54 mM) | Suspended solution. Requires sonication. Suitable for oral and intraperitoneal injection. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently with a pipette.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot for REV-ERBα Target Gene Expression
This protocol outlines the detection of changes in the expression of REV-ERBα target proteins, such as CYP7A1 or BMAL1, following treatment with this compound.
Materials:
-
Cells or tissue lysates treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP7A1, anti-BMAL1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
REV-ERBα Signaling Pathway
Caption: REV-ERBα signaling pathway and the action of this compound.
Experimental Workflow for Cell-Based Assays
References
Technical Support Center: Optimizing GSK2945 Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of GSK2945 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a crucial component of the circadian clock machinery and acts as a transcriptional repressor. By binding to REV-ERBα, this compound inhibits its repressive activity, leading to the de-repression of REV-ERBα target genes.
Q2: What is a typical starting dose for this compound in in vivo mouse studies?
A2: Based on published literature, a common dose range for this compound administered intraperitoneally (IP) in mice is between 0-10 mg/kg.[1][2] However, the optimal dose will depend on the specific animal model, the disease context, and the desired level of target engagement. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has limited aqueous solubility. Common vehicle formulations for intraperitoneal (IP) injection include:
-
Suspended solution: 10% DMSO in 90% (20% SBE-β-CD in Saline). This may require sonication to aid dissolution.
-
Clear solution: 10% DMSO in 90% Corn Oil.
The choice of vehicle should be guided by the experimental requirements and potential vehicle-specific effects should be controlled for by including a vehicle-only treatment group in your study design.
Q4: What are the known downstream effects of REV-ERBα antagonism by this compound?
A4: Antagonism of REV-ERBα by this compound leads to the upregulation of its target genes. This can impact various physiological processes, including:
-
Metabolism: REV-ERBα is a key regulator of lipid and glucose metabolism. Its inhibition can affect the expression of genes involved in cholesterol homeostasis and gluconeogenesis.[1][2]
-
Inflammation: REV-ERBα has been shown to regulate inflammatory responses by repressing the expression of pro-inflammatory cytokines like IL-6 and components of the NLRP3 inflammasome.[3][4]
-
Cell Proliferation and Cancer: Dysregulation of REV-ERBα has been implicated in cancer progression. In some contexts, its downregulation enhances NF-κB transcription, promoting cell proliferation and invasion.[5][6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results between animals in the same treatment group. | Inconsistent drug formulation or administration. | - Ensure complete solubilization or a homogenous suspension of this compound before each injection. - Standardize the intraperitoneal injection technique to ensure consistent delivery to the peritoneal cavity. Misinjection into the subcutaneous space or abdominal organs can be a source of variability.[7] |
| Lack of expected biological effect at the administered dose. | - Insufficient target engagement. - Poor bioavailability with the chosen route of administration. - Rapid metabolism of the compound. | - Perform a dose-response study to determine if a higher dose is required. - Consider alternative vehicle formulations to improve solubility and absorption. - Measure plasma and tissue concentrations of this compound to assess its pharmacokinetic profile in your model. |
| Unexpected or adverse phenotypes observed in treated animals. | - On-target effects in tissues other than the primary target organ. - Off-target effects of the compound. | - Review the known physiological roles of REV-ERBα to anticipate potential on-target effects. For example, REV-ERBα knockout mice exhibit altered mood-related behaviors and dopaminergic dysregulation.[8][9][10][11][12] - To investigate off-target effects, consider using a structurally different REV-ERBα antagonist as a control or employing REV-ERBα knockout/knockdown models. |
| Precipitation of the compound during preparation or upon injection. | Low aqueous solubility of this compound. | - Use sonication or gentle warming to aid dissolution in the chosen vehicle. - Prepare fresh formulations for each experiment to minimize the risk of precipitation over time. - If precipitation persists, explore alternative vehicle formulations with improved solubilizing capacity. |
Quantitative Data Summary
The following tables summarize reported in vivo dosages for this compound and other commonly used REV-ERBα modulators.
Table 1: In Vivo Dosages of this compound
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| This compound | Male C57BL/6 mice | 0-10 mg/kg, twice daily for 7 days | Intraperitoneal (IP) | Increased hepatic Cyp7a1 level, lowered plasma cholesterol | [1][2] |
Table 2: In Vivo Dosages of Other REV-ERBα Modulators
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| SR9009 (Agonist) | Mice | 100 mg/kg | Intraperitoneal (IP) | Increased wakefulness | [13][14] |
| SR9009 (Agonist) | Mice | 10 mg/kg, daily for 8 weeks | Intraperitoneal (IP) | Reduced weight gain and insulin (B600854) resistance | [15][16][17] |
| SR8278 (Antagonist) | 6-OHDA-lesioned mice | 20 µ g/mouse | Slow microinjection | Antidepressant and anxiolytic effects | [2][18][19] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil (or other suitable vehicle)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
-
Vehicle Preparation (10% DMSO in Corn Oil):
-
In a sterile tube, add 1 part DMSO to 9 parts corn oil.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Stock Solution:
-
It is recommended to first prepare a concentrated stock solution in 100% DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution and the vehicle to achieve the desired final concentration for injection. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.
-
Add the calculated volume of the this compound stock solution to the vehicle.
-
Vortex thoroughly to mix. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Administer the prepared this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
The typical injection volume for a mouse is 100-200 µL.
-
-
Controls:
-
Always include a vehicle control group that receives an injection of the vehicle without this compound.
-
Visualizations
Caption: REV-ERBα signaling pathway and its antagonism by GSK2945 HCl.
References
- 1. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of REV-ERBα is associated with the progression of lung adenocarcinoma - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. Deficiency of the circadian clock gene Rev-erbα induces mood disorder-like behaviours and dysregulation of the serotonergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral Changes and Dopaminergic Dysregulation in Mice Lacking the Nuclear Receptor Rev-erbα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rev-erbα Knockout Reduces Ethanol Consumption and Preference in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered Sleep Homeostasis in Rev-erbα Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 14. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GSK2945 Hydrochloride Cytotoxicity in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are using GSK2945 hydrochloride in their experiments and encountering issues related to cell viability. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve potential problems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a key component of the circadian clock and acts as a transcriptional repressor of several genes involved in metabolism, inflammation, and circadian rhythm.[1][2][3][4] By antagonizing REV-ERBα, this compound can lead to the de-repression of these target genes, thereby altering cellular metabolism and inflammatory responses.[1][2][3]
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible causes?
A2: Several factors could contribute to unexpected levels of cytotoxicity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cell line. Potential causes include:
-
Incorrect Compound Concentration: Errors in calculating dilutions or the initial stock concentration.
-
Compound Instability or Solubility Issues: The compound may not be fully soluble or could be degrading in your culture medium.
-
High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to the effects of REV-ERBα antagonism.
-
Off-Target Effects: At higher concentrations, the compound may be interacting with other cellular targets, leading to toxicity.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.
-
Cell Culture Health: The cells may be unhealthy, stressed, or at a high passage number, making them more susceptible to cytotoxic effects.
-
Assay-Specific Artifacts: The cytotoxicity assay being used might be prone to interference from the compound or experimental conditions.
Q3: How can I differentiate between on-target and off-target cytotoxic effects?
A3: Differentiating between on-target and off-target effects can be challenging. One approach is to use a rescue experiment. If the cytotoxicity is on-target (i.e., mediated by REV-ERBα), then modulating the expression or activity of downstream targets of REV-ERBα might rescue the cells from death. Another strategy is to use a structurally unrelated REV-ERBα antagonist. If both compounds produce a similar cytotoxic phenotype, it is more likely to be an on-target effect. Conversely, if the cytotoxicity is only observed with this compound, it may suggest an off-target effect. It is also important to test the compound in a cell line that does not express REV-ERBα, if available.
Q4: What is the recommended storage and handling for this compound?
A4: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] The free form of GSK2945 can be unstable, so using the hydrochloride salt is recommended for better stability.[6]
Troubleshooting Guide
If you are experiencing issues with this compound-induced cytotoxicity, follow this step-by-step troubleshooting guide.
Issue: Excessive Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| 1. Compound Concentration Error | - Verify Calculations: Double-check all dilution calculations from the stock solution to the final working concentration. - Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC. - Perform a Dose-Response Curve: Conduct a new experiment with a wider range of concentrations, including lower doses, to determine the accurate IC50 value for your cell line. |
| 2. Compound Solubility and Stability | - Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. - Stepwise Dilution: When diluting the stock solution into the culture medium, perform serial dilutions rather than a single large dilution to prevent precipitation.[7] - Pre-warm Media: Gently warm the culture media to 37°C before adding the compound to aid solubility.[7] - Assess Stability: To confirm stability, you can measure the concentration of this compound in your culture medium over the time course of your experiment using HPLC.[7] |
| 3. Solvent Toxicity | - Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. - Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells, typically below 0.5% for DMSO.[7] |
| 4. Cell Line Health and Sensitivity | - Check Cell Morphology: Visually inspect your cells under a microscope to ensure they are healthy and not showing signs of stress before starting the experiment. - Use Low Passage Number Cells: Use cells with a low passage number as high passage numbers can lead to genetic drift and altered sensitivity. - Test Different Cell Lines: If possible, test the compound on a different cell line to see if the high cytotoxicity is cell-type specific. |
| 5. Assay Interference | - Use an Alternative Assay: Some cytotoxicity assays can be prone to artifacts. For example, compounds that affect cellular metabolism can interfere with MTT or MTS assays.[8] Consider using an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a live/dead cell stain, to confirm your results.[9] |
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound's antagonist activity on REV-ERBα. Note that EC50 values represent the concentration required to elicit a half-maximal response in a functional assay, which is different from an IC50 value for cytotoxicity. Cytotoxicity IC50 values are highly cell-line and context-dependent and should be determined empirically for your specific experimental system.
| Compound | Target | Assay | EC50 (µM) | Reference |
| This compound | mouse Rev-erbα | Luciferase Reporter Assay | 21.5 | [5][6] |
| This compound | human REV-ERBα | Luciferase Reporter Assay | 20.8 | [5][6] |
| GSK2945 | Rev-erbα transcriptional activity | Bmal1 Luciferase Reporter | 2.05 | [5][6] |
Experimental Protocols
Standard Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with medium only as a background control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of REV-ERBα Antagonism by this compound
Caption: Mechanism of this compound as a REV-ERBα antagonist.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 3. Circadian clock molecule REV-ERBα regulates lung fibrotic progression through collagen stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijopp.org [ijopp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to improve GSK2945 hydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GSK2945 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific antagonist of the nuclear receptor REV-ERBα (Reverse Erythroblastosis Virus α)[1]. REV-ERBα is a key regulator of circadian rhythm and metabolism. By antagonizing REV-ERBα, this compound leads to the derepression of REV-ERBα target genes. One of the key outcomes of this antagonism is the enhanced expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids[1][2]. This ultimately leads to increased cholesterol metabolism. GSK2945 has also been shown to dose-dependently enhance the transcriptional activity of a Bmal1 luciferase reporter, as Bmal1 is a known target gene of REV-ERBs.
Q2: My this compound solution appears cloudy or shows precipitation over time. What could be the cause and how can I resolve this?
Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: this compound has limited solubility in aqueous solutions. Ensure you are not exceeding its solubility limit in your chosen solvent.
-
Compound Degradation: The compound may be degrading into less soluble products. This can be influenced by factors like pH, temperature, and exposure to light and oxygen.
-
Low-Quality Solvent: Using old or impure solvents, particularly hygroscopic ones like DMSO, can significantly impact the solubility of the compound[3].
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvents: Always use newly opened, high-quality solvents for preparing your solutions.
-
Sonication and Gentle Warming: To aid dissolution, gentle warming and/or sonication can be used[1][3]. However, be cautious with heating as it can accelerate degradation.
-
Prepare Fresh Solutions: The most reliable way to avoid issues arising from degradation is to prepare solutions fresh before each experiment[4].
-
Optimize Solvent System: If working with aqueous buffers, the addition of a small percentage of an organic co-solvent like DMSO can improve solubility[4]. For in vivo studies, formulations with DMSO, PEG300, Tween-80, or corn oil have been used[1].
Q3: How should I store my this compound, both in solid form and in solution?
Proper storage is critical to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | Up to 6 months | Stored under nitrogen is recommended[1][3]. |
| -20°C | Up to 1 month | Stored under nitrogen is recommended[1][3]. |
Data summarized from multiple sources[2][3][5].
Note: To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage[1].
Troubleshooting Guide: Improving Stability in Solution
Issues with experimental reproducibility when using this compound can often be traced back to its stability in solution. Here are some common problems and strategies to mitigate them.
Problem 1: Loss of compound activity in cell-based or biochemical assays.
-
Potential Cause: Degradation of this compound in the assay medium. Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis[4].
-
Solutions:
-
Minimize Exposure to Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil[4].
-
Control Temperature: Degradation reactions are often slower at lower temperatures. If your experimental setup allows, perform experiments at lower temperatures[4].
-
Use Freshly Prepared Solutions: This is the most effective way to ensure the compound's activity[4].
Problem 2: Inconsistent results in experiments conducted over several hours or days.
-
Potential Cause: Time-dependent degradation of the compound in your experimental solution.
-
Solutions:
-
Conduct a Preliminary Stability Study: Before starting a long-term experiment, it is prudent to assess the stability of this compound in your specific experimental conditions. An outline of a protocol for this is provided below.
-
Add Fresh Compound: For very long experiments, it may be necessary to add freshly prepared compound at specific time intervals.
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol provides a general framework to assess the stability of this compound in your buffer of choice using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution with your aqueous buffer to the final working concentration to be used in your experiments.
-
Incubation: Aliquot the working solution into several vials for each condition to be tested (e.g., different temperatures like 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
Quenching (Optional but Recommended): To stop further degradation, you can add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC to determine the concentration of the remaining this compound. A decrease in the peak area corresponding to the compound over time indicates degradation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting guide for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis | PLOS Biology [journals.plos.org]
- 5. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
avoiding off-target effects with GSK2945 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use GSK2945 hydrochloride while avoiding potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific antagonist of the nuclear receptor REV-ERBα. It functions by inhibiting the transcriptional repressor activity of REV-ERBα. This leads to the de-repression of REV-ERBα target genes, a key one being BMAL1, which is a core component of the circadian clock machinery. By antagonizing REV-ERBα, GSK2945 can modulate the expression of genes involved in circadian rhythm and metabolism.
Q2: Is this compound a kinase inhibitor?
A2: No, this compound is not a kinase inhibitor. It is a nuclear receptor antagonist. Its primary target is REV-ERBα, a transcription factor, not a protein kinase. Therefore, kinase inhibitor-specific off-target effects are not the primary concern with this compound.
Q3: What are the potential off-target effects of REV-ERBα modulators?
A3: While GSK2945 is reported to be highly specific, other REV-ERB modulators have shown potential off-target activities. For example, the REV-ERB agonist SR9009 has been reported to have some activity on the Liver X Receptor (LXR).[1] It is crucial to empirically determine the selectivity of GSK2945 in your experimental system. Potential off-targets for nuclear receptor modulators can include other nuclear receptors or unrelated proteins.
Q4: Why is the timing of my experiment important when using this compound?
A4: The expression and activity of REV-ERBα are under circadian control, meaning its levels oscillate over a 24-hour period.[2][3] This can significantly impact the outcome of your experiments. For reproducible results, it is critical to perform experiments at consistent times of the day (Zeitgeber time) or after synchronizing the circadian clocks of your cells in culture.[3][4]
Q5: I see conflicting reports describing GSK2945 as an agonist and an antagonist. Which is correct?
A5: There have been conflicting reports in the literature regarding the activity of GSK2945. While it was designed based on an agonist scaffold, some studies have shown it to function as a REV-ERBα antagonist in Gal4-chimeric assays.[1] It is essential to validate its activity (agonist vs. antagonist) in your specific assay system, for example, by measuring the expression of a known REV-ERBα target gene like BMAL1. Antagonism should lead to an increase in BMAL1 expression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Circadian Rhythm Variability: The expression of REV-ERBα oscillates throughout the day, affecting cellular responses.[3][4] 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Reagent Instability: Improper storage of this compound may lead to degradation. | 1. Standardize Treatment Time: For in-vivo studies, dose at the same Zeitgeber time each day. For in-vitro studies, synchronize cell cultures (e.g., with dexamethasone (B1670325) or serum shock) and treat at the same time post-synchronization. 2. Use Low-Passage Cells: Maintain a consistent and low passage number for all experiments. 3. Proper Stock Handling: Prepare small aliquots of stock solutions in DMSO and store at -80°C to avoid repeated freeze-thaw cycles. |
| No observable effect on target gene expression (e.g., BMAL1) | 1. Incorrect Compound Activity: The compound may not be acting as an antagonist in your specific cell type or assay.[1] 2. Suboptimal Concentration: The concentration of GSK2945 may be too low to effectively antagonize REV-ERBα. 3. Low REV-ERBα Expression: The cell line or tissue model may not express sufficient levels of REV-ERBα. | 1. Validate Mechanism: Confirm antagonism by measuring the upregulation of direct REV-ERBα target genes like BMAL1 or Npas2 via qPCR. 2. Perform a Dose-Response Curve: Determine the optimal effective concentration for your specific experimental setup. 3. Confirm Target Expression: Verify REV-ERBα expression levels using qPCR or Western blot. |
| Observed phenotype does not align with REV-ERBα antagonism | 1. Off-Target Effects: GSK2945 may be interacting with other cellular targets. While specific, this possibility cannot be entirely ruled out without direct testing.[5][6] 2. Indirect Downstream Effects: REV-ERBα regulates a complex network of genes, and the observed phenotype may be an indirect consequence of target gene modulation.[2] | 1. Use an Orthogonal Antagonist: Confirm the phenotype using a structurally different REV-ERBα antagonist (e.g., SR8278). 2. Perform a Rescue Experiment: If possible, overexpress REV-ERBα to see if it reverses the phenotype. 3. Conduct Selectivity Profiling: Screen GSK2945 against a panel of other nuclear receptors to identify potential off-target interactions.[7][8] |
Data Presentation
Table 1: Potency of Common REV-ERB Modulators
| Compound | Target | Activity | Reported Potency (EC₅₀/IC₅₀) |
| GSK2945 | REV-ERBα | Antagonist | Activity reported, but specific IC₅₀ varies by assay[1] |
| SR8278 | REV-ERBα | Antagonist | ~0.47 µM[9] |
| GSK4112 | REV-ERBα | Agonist | ~0.4 µM[9] |
| SR9009 | REV-ERBα/β | Agonist | REV-ERBα: ~790 nM, REV-ERBβ: ~560 nM |
| SR9011 | REV-ERBα/β | Agonist | REV-ERBα: ~790 nM, REV-ERBβ: ~560 nM[9] |
Experimental Protocols
Protocol 1: Validating this compound Antagonism in a Cellular Assay
Objective: To confirm that this compound functions as a REV-ERBα antagonist in a specific cell line by measuring the expression of the target gene BMAL1.
Methodology:
-
Cell Culture: Plate a human cell line known to express REV-ERBα (e.g., U2OS, HepG2) in 12-well plates at a density that will reach ~80% confluency at the time of harvest.
-
Cell Synchronization (Optional but Recommended): To reduce variability from circadian rhythms, synchronize the cells. For example, treat cells with 100 nM dexamethasone for 30 minutes, then replace the media with fresh, serum-free media.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare serial dilutions in culture media to achieve final concentrations for a dose-response curve (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: 24 hours post-synchronization, treat the cells with the prepared concentrations of GSK2945 or vehicle control. Incubate for 6-8 hours (the timing may need optimization).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for BMAL1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in BMAL1 expression relative to the vehicle control.
-
-
Data Analysis: A dose-dependent increase in BMAL1 mRNA levels will confirm the antagonistic activity of GSK2945.
Protocol 2: Assessing Off-Target Effects via Nuclear Receptor Profiling
Objective: To assess the selectivity of this compound by screening it against a panel of other nuclear receptors.
Methodology:
This protocol describes a general workflow for using a commercial nuclear receptor profiling service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) of high purity.
-
Service Selection: Choose a reputable contract research organization (CRO) that offers nuclear receptor selectivity screening services (e.g., Eurofins Discovery, Reaction Biology).[7][8] These services typically offer cell-based reporter assays for a panel of 40+ nuclear receptors.
-
Assay Format: The most common format is a cell-based transcriptional activation assay (e.g., luciferase or beta-lactamase reporter assay).[7][10] The compound is tested for its ability to either activate the receptor (agonist mode) or inhibit its activation by a known agonist (antagonist mode).
-
Data Interpretation: The service will provide data as percent activation (agonist mode) or percent inhibition (antagonist mode) at one or more concentrations. Significant activity against other nuclear receptors indicates potential off-target effects.
-
Follow-up: For any identified off-target "hits," perform follow-up dose-response assays to determine the IC₅₀ or EC₅₀ value to quantify the potency of the off-target interaction. Compare this value to the on-target potency for REV-ERBα to determine the selectivity window.
Visualizations
Caption: REV-ERBα signaling pathway and point of inhibition by GSK2945.
References
- 1. thno.org [thno.org]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 5. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
challenges in working with Rev-erb alpha antagonists
Welcome to the technical support center for researchers working with Rev-erb alpha (Rev-erbα, NR1D1) antagonists. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges I should be aware of when working with Rev-erbα antagonists?
A1: Researchers face several key challenges:
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Poor Pharmacokinetics: Many synthetic ligands, including the widely used antagonist SR8278, have poor bioavailability and rapid metabolism, making in vivo studies particularly challenging.[1][2]
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Off-Target Effects: Like many small molecules, Rev-erbα antagonists can have effects independent of their intended target.[3] It is crucial to include appropriate controls, such as Rev-erbα knockout cells, to validate that the observed effects are truly mediated by Rev-erbα.[4]
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Functional Inversion in Disease Models: In certain contexts, particularly in cancer cells, Rev-erbα can switch from its canonical role as a transcriptional repressor to a transcriptional activator.[5][6] In such cases, an antagonist might produce the opposite of the expected effect.
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Contradictory Reported Effects: The role of Rev-erbα can be highly context-dependent. For example, its role in regulating TH17 cell differentiation has been debated in the literature, with some studies showing it as a negative regulator and others as a positive driver.[1]
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Isoform Redundancy: Rev-erbα has a paralog, Rev-erbβ (NR1D2), that can have overlapping functions.[7] While Rev-erbα is often dominant, functional redundancy can mask the effects of an antagonist in some tissues or cell lines.[7]
Q2: My Rev-erbα antagonist (e.g., SR8278) isn't showing any effect on my target gene expression. What could be the reason?
A2: There are several potential reasons for a lack of effect:
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Poor Solubility: SR8278 is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before diluting it into your culture medium.[8] Precipitation in the medium can drastically reduce its effective concentration.
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Insufficient Concentration or Treatment Time: The effective concentration can vary between cell lines. It may be necessary to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific model.
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Cellular Context: The transcriptional machinery and co-regulator availability can influence Rev-erbα activity. In some cells, the baseline level of repression by endogenous Rev-erbα might be low, making the effects of an antagonist less apparent.
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Degradation of the Compound: Ensure proper storage of the compound as recommended by the manufacturer to prevent degradation.[8]
Q3: I'm seeing an increase in gene expression where I expected a decrease after using a Rev-erbα antagonist. What is happening?
A3: This counterintuitive result could be due to the "functional inversion" of Rev-erbα. In many normal tissues, Rev-erbα acts as a repressor by recruiting the NCoR-HDAC3 co-repressor complex.[1] However, in some cancer cell lines, it has been shown to switch its binding partners to co-activators like BRD4 and p300, thereby becoming a transcriptional activator of oncogenic programs.[5] In this scenario, an antagonist that blocks Rev-erbα function would lead to a decrease in the expression of these target genes, while genes it normally represses might be unaffected.[6]
Q4: How can I confirm that the effects of my antagonist are specifically mediated by Rev-erbα?
A4: The gold standard for confirming on-target activity is to use a genetic knockout or knockdown model. Perform your experiment in parallel with cells where the Nr1d1 gene (which codes for Rev-erbα) has been knocked out or its mRNA silenced by siRNA/shRNA. If the antagonist has no effect in these knockout/knockdown cells, it strongly suggests its action is Rev-erbα-dependent.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Inconsistent compound solubility. 2. Cell passage number and confluency differences. 3. Circadian rhythm of cells is not synchronized. | 1. Prepare fresh stock solutions in DMSO. Vortex thoroughly. Visually inspect for precipitates after dilution in media. 2. Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. 3. For circadian studies, synchronize cells using methods like serum shock or dexamethasone (B1670325) treatment before applying the antagonist. |
| Antagonist shows toxicity at effective concentrations. | 1. Off-target effects. 2. Solvent toxicity (e.g., high final DMSO concentration). | 1. Test the antagonist in Rev-erbα null cells to see if toxicity persists. If it does, it's likely an off-target effect. Consider using a lower concentration or a different compound if available. 2. Ensure the final solvent concentration is low and consistent across all wells, including vehicle controls (typically ≤0.1% DMSO). |
| In vivo experiment fails despite in vitro success. | 1. Poor pharmacokinetic properties of the antagonist (e.g., SR8278).[2] 2. Inefficient delivery to the target tissue. | 1. Acknowledge the known poor bioavailability of compounds like SR8278. Multiple daily injections may be needed.[1] 2. Consider alternative formulation strategies for poorly soluble drugs, such as lipid-based delivery systems, if feasible. 3. Measure compound concentration in plasma and target tissue to confirm exposure. |
| Observed effect is the opposite of canonical Rev-erbα function (i.e., gene activation is suppressed). | Functional inversion of Rev-erbα, particularly in cancer cells.[3][5] | 1. Investigate the role of Rev-erbα in your specific cell model. Use siRNA to knock down Rev-erbα and see if it recapitulates the antagonist's effect. 2. Perform co-immunoprecipitation to check if Rev-erbα is interacting with co-repressors (NCoR) or co-activators (BRD4, p300). |
Quantitative Data
The most characterized Rev-erbα antagonist is SR8278. Data for other specific antagonists is limited in the literature.
Table 1: Properties of Rev-erbα Antagonist SR8278
| Property | Value | Source(s) |
| Mechanism of Action | Competitively antagonizes Rev-erbα and Rev-erbβ. Blocks recruitment of the NCoR co-repressor. | [2][9] |
| EC50 | 0.47 µM (inhibition of transcriptional repression) | [10] |
| IC50 | 0.35 µM (blocking agonist GSK4112 activity) | [2] |
| Molecular Formula | C18H19NO3S2 | [8] |
| Molecular Weight | 361.49 g/mol | [8] |
| Solubility | Soluble in DMSO (up to 60 mg/mL) and Ethanol (up to 35 mg/mL). Poorly soluble in aqueous solutions. | [8] |
| Pharmacokinetics | Poor in vivo pharmacokinetic properties, limiting its use primarily to cell-based assays. | [2] |
Experimental Protocols
Protocol 1: Rev-erbα Transcriptional Reporter Assay
This protocol is used to measure the ability of an antagonist to de-repress a Rev-erbα target gene promoter, such as Bmal1.
Materials:
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HEK293T cells or other suitable cell line.
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Mammalian expression vector for human Rev-erbα (e.g., pCDNA-Rev-erbα).
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Luciferase reporter plasmid driven by the Bmal1 promoter (Bmal1-Luc).[11]
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Control plasmid for transfection normalization (e.g., expressing β-galactosidase or Renilla luciferase).
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Transfection reagent (e.g., Lipofectamine).
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Luciferase assay reagent kit.
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Rev-erbα antagonist (e.g., SR8278).
Procedure:
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Cell Seeding: The day before transfection, seed HEK293T cells into 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: For each well, prepare a transfection mix according to the manufacturer's protocol. A recommended DNA mixture per well is:
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50 ng Bmal1-Luc reporter plasmid
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300-400 ng pCDNA-Rev-erbα expression vector
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100 ng normalization control plasmid (e.g., β-galactosidase vector)[11]
-
-
Incubation: Add the transfection complexes to the cells and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Rev-erbα antagonist in fresh culture medium. Remove the transfection medium from the cells and add the medium containing the antagonist or vehicle control (e.g., DMSO).
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Incubation: Incubate the cells with the compound for an additional 24 hours.
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Cell Lysis: Wash the cells once with PBS. Lyse the cells using the lysis buffer provided with your luciferase assay kit.
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Luminometry: Measure the luciferase activity in the cell lysates according to the manufacturer's instructions using a luminometer.
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Normalization and Analysis: Normalize the firefly luciferase readings to the control reporter (β-galactosidase or Renilla) readings. The expected result for an antagonist is an increase in luciferase activity (de-repression) in the presence of Rev-erbα.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Rev-erbα and NCoR Interaction
This protocol determines if Rev-erbα is interacting with its co-repressor NCoR and if an antagonist can disrupt this interaction.
Materials:
-
Cells expressing Rev-erbα (endogenously or from a tagged construct).
-
Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline, pH 7.4, with 1% NP-40, protease and phosphatase inhibitors).
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Antibody against Rev-erbα (for IP).
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Isotype-matched IgG as a negative control.
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Antibodies against NCoR and Rev-erbα (for Western blotting).
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Protein A/G magnetic beads.
Procedure:
-
Cell Lysis: Culture cells to ~90% confluency. If desired, treat with the Rev-erbα antagonist for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold Co-IP lysis buffer.
-
Pre-clearing Lysates: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Rev-erbα antibody (or control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
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Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
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Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
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Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NCoR and Rev-erbα to confirm a successful pulldown. An antagonist is expected to reduce the amount of NCoR that co-precipitates with Rev-erbα.
Visualizations
Signaling Pathways and Workflows
Caption: Role of Rev-erbα in the core circadian clock feedback loop.
Caption: Mechanism of Rev-erbα-mediated transcriptional repression.
Caption: Functional inversion of Rev-erbα to a transcriptional activator.
Caption: Troubleshooting workflow for Rev-erbα antagonist experiments.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 5. urotoday.com [urotoday.com]
- 6. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. REV-ERB_TargetMol [targetmol.com]
- 11. academic.oup.com [academic.oup.com]
GSK2945 hydrochloride degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and storage of GSK2945 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound powder?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C, which can preserve its integrity for months to years.[1] For short-term storage, spanning days to weeks, a temperature of 0-4°C is acceptable.[1] One supplier suggests that the powder is stable for up to 3 years when stored at -20°C.[2]
2. How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, a common cause of compound degradation. It is recommended to store these aliquots at -80°C, which can maintain stability for up to one year.[2] Some suppliers suggest a shorter stability period of 6 months at -80°C and 1 month at -20°C when stored under a nitrogen atmosphere.[3]
3. I am using this compound for in vivo studies. How should I prepare and store the working solution?
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3][4] If a clear stock solution is prepared first, co-solvents can be added sequentially to achieve the desired concentration for administration.[3][4] Any unused portion of the freshly prepared working solution should be discarded to ensure experimental reproducibility and accuracy.
4. What solvents are recommended for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] For in vivo formulations, a common protocol involves preparing a stock solution in DMSO and then diluting it with other vehicles such as PEG300, Tween-80, and saline, or with 20% SBE-β-CD in saline.[3][4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
5. I suspect my this compound has degraded. What should I do?
If you suspect degradation, it is crucial to use a fresh vial of the compound or a newly prepared stock solution from a reliable source. Degradation can manifest as a change in the physical appearance of the compound or as a loss of biological activity in your experiments. To investigate potential degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify the parent compound and any potential degradation products.
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Use of aged working solutions. | 1. Ensure the compound is stored according to the recommended conditions (see FAQs 1 & 2). 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Always prepare fresh working solutions for your experiments.[3][4] |
| Precipitation in the final formulation | 1. Low solubility in the chosen solvent system. 2. The proportion of DMSO in the final solution is too high. | 1. Gentle heating or sonication can help dissolve the compound.[3] 2. Optimize the solvent system. For in vivo use, ensure the proportion of DMSO is kept low.[3] |
| Loss of compound activity over time | 1. Chemical instability of the compound in the prepared formulation. 2. Exposure to harsh environmental conditions (e.g., light, extreme pH). | 1. The hydrochloride salt of GSK2945 is more stable than its free base form.[3] Ensure you are using the salt form for better stability. 2. Protect solutions from light and store them at the recommended temperature. |
Stability and Degradation
While specific public data on the forced degradation of this compound is limited, the principles of forced degradation studies can be applied to assess its stability. Forced degradation, or stress testing, exposes a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6]
Key Stress Conditions for Forced Degradation Studies:
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Acidic and Basic Hydrolysis: Testing across a range of pH values to determine susceptibility to acid and base-catalyzed degradation.
-
Oxidation: Using oxidizing agents like hydrogen peroxide to assess oxidative stability.
-
Thermal Stress: Exposing the compound to high temperatures to evaluate its thermal stability.
-
Photostability: Exposing the compound to UV and visible light to determine its sensitivity to photodegradation.
The separation and quantification of this compound and its potential degradation products would typically be achieved using a stability-indicating HPLC method.[7][8]
Experimental Protocols
As detailed experimental protocols for the stability testing of this compound are not publicly available, a general workflow for conducting a forced degradation study is provided below.
General Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add a solution of hydrochloric acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining GSK2945 Hydrochloride Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with GSK2945 hydrochloride, focusing on the critical aspect of refining treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a key component of the circadian clock machinery and functions as a transcriptional repressor. By binding to REV-ERBα, this compound inhibits its repressive activity, leading to the de-repression and subsequent increased expression of its target genes, such as BMAL1 and CYP7A1.
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
Based on published studies, a common starting concentration for in vitro experiments is in the range of 10-20 µM.[1][2] Treatment durations can vary significantly depending on the cell type and the specific endpoint being measured. Initial experiments often utilize durations of 12 to 24 hours to observe effects on target gene expression.[1][2] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental conditions to determine the optimal parameters.
Q3: How stable is this compound in cell culture medium?
While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare fresh stock solutions and working dilutions for each experiment to ensure consistent activity. The hydrochloride salt form is more stable than the free base.[2] Stock solutions in DMSO can typically be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.
Q4: What are the known downstream effects of this compound treatment?
As a REV-ERBα antagonist, this compound is expected to increase the expression of REV-ERBα target genes. This includes core clock genes like BMAL1 and genes involved in metabolic pathways, such as CYP7A1 (cholesterol 7α-hydroxylase), which plays a role in cholesterol metabolism.[1][2]
Troubleshooting Guides
This section provides guidance on common issues that may arise when refining this compound treatment duration.
Issue 1: No observable effect on target gene expression (e.g., BMAL1 or CYP7A1).
| Possible Cause | Troubleshooting Tip |
| Suboptimal Treatment Duration | The selected time point may be too early or too late to observe a significant change in mRNA or protein levels. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time for your specific cell line. |
| Inadequate Drug Concentration | The concentration of this compound may be too low to effectively antagonize REV-ERBα. Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal effective concentration. |
| Low REV-ERBα Expression in Cell Line | The cell line being used may have low endogenous expression of REV-ERBα, resulting in a minimal response to the antagonist. Verify REV-ERBα expression levels in your cell line using qPCR or Western blot. Consider using a cell line known to have robust circadian clock gene expression. |
| Poor Cell Health | If cells are unhealthy or not in a logarithmic growth phase, their transcriptional machinery may be compromised, leading to a blunted response. Ensure cells are healthy, have a low passage number, and are seeded at an appropriate density. |
| Compound Degradation | Improper storage or handling of this compound may lead to its degradation. Prepare fresh solutions from a new stock for each experiment. |
Issue 2: High cytotoxicity or unexpected off-target effects observed.
| Possible Cause | Troubleshooting Tip |
| Excessively High Concentration | High concentrations of this compound may lead to off-target effects and cytotoxicity. Reduce the concentration to the lowest effective dose determined from your dose-response experiments. |
| Prolonged Treatment Duration | Continuous exposure to the antagonist for an extended period may be detrimental to cell health. Consider reducing the treatment duration. For some experiments, a shorter, pulse-like treatment may be sufficient. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to assess cytotoxicity at different concentrations and durations. |
| Solvent Toxicity | If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
Data Presentation
Table 1: Summary of In Vitro and In Vivo Treatment Parameters for this compound
| System | Cell/Animal Model | Concentration/Dosage | Treatment Duration | Observed Effect | Reference |
| In Vitro | Mouse Primary Hepatocytes | 20 µM | 12 and 24 hours | Increased mRNA and protein expression of Cyp7a1. | [1][2] |
| In Vitro | Human Primary Hepatocytes | 20 µM | 12 and 24 hours | Increased mRNA and protein levels of CYP7A1. | [1][2] |
| In Vivo | Male C57BL/6 Mice | 0-10 mg/kg (i.p.) | Twice daily for 7 days | Increased hepatic Cyp7a1 levels and lowered plasma cholesterol. | [1][2] |
Note: The optimal treatment duration and concentration are highly dependent on the specific experimental system and should be empirically determined.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration (Time-Course Experiment)
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Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working solution at the desired final concentration in your cell culture medium.
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Treatment: Once cells have adhered and reached the desired confluency (typically 60-70%), replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
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Time Points: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours).
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Analysis: Analyze the expression of your target gene(s) (e.g., BMAL1, CYP7A1) at both the mRNA (qPCR) and protein (Western blot) levels.
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Data Interpretation: Plot the relative expression of the target gene against time to identify the optimal treatment duration that yields the desired effect.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
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Cell Seeding: Plate cells as described in Protocol 1.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to cover a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a vehicle control.
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Treatment: Treat the cells with the different concentrations of this compound for the optimal duration determined in Protocol 1.
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Analysis: Analyze the expression of your target gene(s) as described in Protocol 1.
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Data Interpretation: Plot the relative expression of the target gene against the log of the this compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for no observed effect.
References
dealing with inconsistent results from GSK2945 hydrochloride
Welcome to the technical support center for GSK2945 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this Rev-erbα antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific antagonist of the nuclear receptor Rev-erbα.[1] Rev-erbα is a key component of the circadian clock machinery and acts as a transcriptional repressor. By inhibiting Rev-erbα, this compound leads to the de-repression of Rev-erbα target genes. One of the most well-characterized downstream effects is the increased expression of BMAL1, a core activator of the circadian clock, and Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis and cholesterol metabolism.[1][2]
Q2: I am observing significant variability in the dose-response of my target genes to this compound in cell culture. What could be the cause?
Inconsistent dose-response can stem from several factors:
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Cell Line-Specific Expression of Rev-erbα: The expression level of Rev-erbα can vary significantly between different cell lines. Cells with lower endogenous Rev-erbα levels may show a less robust response to antagonism.
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Circadian Rhythm of Target Genes: The expression of Rev-erbα and its target genes is under circadian control. The time of day at which you treat your cells can significantly impact the observed effect. For reproducible results, it is crucial to synchronize your cells before treatment and to perform treatments at the same time point in the circadian cycle for all experiments.
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Compound Stability and Solubility: this compound, particularly the free base form, can be unstable.[2] Ensure you are using the more stable hydrochloride salt. Improper dissolution or storage of the compound can lead to a lower effective concentration. Refer to the detailed solubility protocols below.
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Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and signaling pathways, potentially altering the response to this compound.
Q3: Are there any known off-target effects of this compound?
While this compound is described as a specific Rev-erbα antagonist, the broader implications of Rev-erbα modulation are complex and can lead to what might be perceived as off-target or unexpected effects. The role of Rev-erbα in regulating inflammatory pathways, such as in TH17 cell differentiation, is a subject of ongoing research with some conflicting reports.[3][4] Therefore, effects observed in immune cells or inflammatory models should be interpreted with caution and may be a direct consequence of Rev-erbα antagonism rather than a true off-target effect. It is always advisable to include appropriate controls, such as using a structurally different Rev-erbα antagonist or genetic knockdown of Rev-erbα, to validate that the observed effects are on-target.
Q4: Can I use this compound in animal studies? What are the recommended dosage and administration routes?
Yes, this compound has been used in in vivo studies. A reported dosing regimen in male C57BL/6 mice is 0-10 mg/kg administered via intraperitoneal injection twice daily for 7 days.[2][5] However, the optimal dose and route of administration can vary depending on the animal model, the target tissue, and the desired therapeutic effect. It is crucial to perform pilot studies to determine the optimal dosing strategy for your specific experimental setup. Careful formulation of the compound for in vivo use is also critical to ensure bioavailability and minimize vehicle-related effects.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Culture Media
Possible Cause: this compound has limited aqueous solubility. Improper dissolution can lead to precipitation and a lower effective concentration in your experiments.
Solution Workflow:
Caption: Workflow for proper dissolution of this compound.
Detailed Protocol for Solubilization:
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Prepare a High-Concentration Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in 100% dimethyl sulfoxide (B87167) (DMSO) to make a concentrated stock solution (e.g., 10 mM or 50 mM).
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Ensure Complete Dissolution: Gently warm the stock solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes until the solution is clear and all particulate matter has dissolved.
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Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
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Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare your final working concentrations by performing serial dilutions in pre-warmed cell culture medium. Vortex briefly after each dilution.
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Control for Solvent Effects: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in your highest this compound treatment group. Ensure the final DMSO concentration is kept constant across all conditions and is at a level that does not affect cell viability or the experimental readout (typically ≤ 0.1%).
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Possible Cause: The circadian nature of the Rev-erbα signaling pathway can lead to variability if experiments are not properly synchronized.
Solution Workflow:
Caption: Workflow for achieving reproducible results in cell-based assays.
Detailed Protocol for Cell Synchronization and Treatment:
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Cell Seeding: Plate your cells at a consistent density to ensure they are in the exponential growth phase at the time of the experiment.
-
Synchronization (Serum Shock Method):
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Once cells have reached the desired confluency (e.g., 70-80%), replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours.
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After 24 hours, replace the low-serum medium with a high-serum medium (e.g., 20% FBS) for 2 hours. This is considered time zero (T=0) of the circadian cycle.
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After 2 hours, replace the high-serum medium with your regular growth medium.
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Timed Treatment: Based on the known expression pattern of Rev-erbα and your target genes in your cell line, choose a specific time point post-synchronization to add this compound. For example, as Rev-erbα expression typically peaks during the subjective day, you might treat cells when its repressive activity is expected to be highest.
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Consistent Harvesting: Harvest cells or collect supernatant for analysis at consistent time points after treatment.
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Validation: Before conducting large-scale experiments, it is advisable to perform a time-course experiment to map the circadian expression of your gene of interest in your synchronized cell model. This will confirm the optimal time for treatment and harvesting.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Rev-erbα Antagonist EC50 | Mouse | 21.5 µM | [1] |
| Rev-erbα Antagonist EC50 | Human | 20.8 µM | [1] |
| Bmal1 Luciferase Reporter EC50 | Not Specified | 2.05 µM | [2][5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Oral Bioavailability of GSK2945 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with GSK2945 hydrochloride, particularly concerning its oral bioavailability.
Understanding the Challenge: Poor Solubility of this compound
This compound is a potent and selective antagonist of the nuclear receptor REV-ERBα. As a tertiary amine, it exhibits poor aqueous solubility, which can significantly limit its oral absorption and, consequently, its systemic bioavailability. This poses a challenge for in vivo studies requiring oral administration and for the development of oral dosage forms. This guide offers insights into formulation strategies and experimental design to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my this compound low and variable in my animal studies?
A1: Low and variable oral bioavailability of this compound is likely due to its poor solubility in gastrointestinal fluids. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve. The low solubility of this compound can lead to incomplete dissolution, resulting in a significant portion of the drug passing through the GI tract unabsorbed. Variability can be influenced by physiological factors in the animal, such as gastric pH and food intake.
Q2: What are the initial steps I should take to improve the formulation of this compound for oral administration?
A2: A good starting point is to use a co-solvent system to dissolve the compound before administration. A common approach for preclinical studies involves dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it in a vehicle suitable for oral gavage, such as corn oil or a solution containing a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD). It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous vehicle. What can I do?
A3: This is a common issue when moving from a high-concentration organic stock to an aqueous-based dosing solution. Here are a few troubleshooting steps:
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Use a co-solvent system: Instead of diluting directly into a purely aqueous vehicle, use a mixture of solvents. For example, a formulation containing DMSO, PEG300, and Tween-80 can help maintain solubility.
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Incorporate cyclodextrins: Cyclodextrins, like SBE-β-CD, can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
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Prepare a lipid-based formulation: Dispersing the compound in a lipid vehicle like corn oil can improve its absorption.
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Sonication and warming: Gentle warming and sonication can help dissolve the compound and prevent immediate precipitation, but the long-term stability of the solution should be assessed.
Q4: What are some advanced formulation strategies to consider for improving the oral bioavailability of this compound?
A4: For more advanced development, several formulation technologies can be explored:
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Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can enhance its dissolution rate.
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and inconsistent plasma concentrations after oral dosing. | Poor and variable dissolution of this compound in the GI tract. | Develop and optimize a solubilization formulation (e.g., co-solvent system, cyclodextrin-based solution, or lipid formulation). Ensure consistent dosing technique and consider the effect of fasting/feeding on drug absorption. |
| Precipitation of the compound in the dosing formulation upon standing. | The formulation is not stable, and the drug is crashing out of the solution. | Re-evaluate the composition of the vehicle. Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant, or cyclodextrin). Prepare the formulation fresh before each use. |
| Difficulty in achieving the desired dose concentration in the formulation. | The solubility limit of this compound in the chosen vehicle has been exceeded. | Explore alternative, more potent solubilizing agents or consider a different formulation approach, such as a nanosuspension or a solid dispersion for preclinical studies. |
| High variability in pharmacokinetic parameters between animals. | Differences in GI physiology (e.g., gastric emptying time, intestinal motility) and potential food effects. | Standardize the experimental conditions, including the fasting state of the animals and the time of day for dosing to account for circadian rhythms that may affect drug metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
Objective: To prepare a solution of this compound suitable for oral administration in rodents.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Saline (0.9% NaCl)
Procedure:
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Weigh the required amount of this compound.
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Dissolve the this compound in DMSO to prepare a stock solution (e.g., 20 mg/mL).
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In a separate tube, mix PEG300 and Tween-80 in a 4:1 ratio by volume.
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Slowly add the DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
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Add saline to the mixture to achieve the final desired concentration of this compound. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Visually inspect the solution for any precipitation. If necessary, gently warm and sonicate the solution to ensure complete dissolution.
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Administer the formulation to the animals via oral gavage immediately after preparation.
Protocol 2: In Vitro Dissolution Testing of Different Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Materials:
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This compound formulations (e.g., simple suspension, co-solvent formulation, solid dispersion)
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USP Apparatus 2 (Paddle Apparatus)
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Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
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HPLC system for quantification
Procedure:
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Set up the dissolution apparatus with the appropriate medium at 37°C ± 0.5°C and a paddle speed of 50 rpm.
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Introduce a known amount of the this compound formulation into each dissolution vessel.
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
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Replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples and analyze the concentration of this compound using a validated HPLC method.
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Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 3: Preclinical Oral Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
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Male Sprague-Dawley rats (or other suitable rodent model)
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This compound formulations
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Oral gavage needles
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Blood collection supplies (e.g., EDTA tubes)
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LC-MS/MS for bioanalysis
Procedure:
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Fast the animals overnight with free access to water.
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Administer the this compound formulations orally via gavage at a specific dose.
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Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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For bioavailability determination, a separate group of animals should receive an intravenous (IV) dose of a solubilized formulation of this compound.
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Process the blood samples to obtain plasma and store at -80°C until analysis.
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Simple Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5% |
| Co-solvent Formulation | 10 | 250 ± 50 | 1.0 | 1200 ± 200 | 24% |
| Nanosuspension | 10 | 400 ± 80 | 0.5 | 2000 ± 350 | 40% |
| IV Solution | 2 | 1500 ± 300 | 0.08 | 5000 ± 900 | 100% |
Visualizations
REV-ERBα Signaling Pathway
This compound is an antagonist of REV-ERBα, a nuclear receptor that plays a key role in regulating circadian rhythm and metabolism. By inhibiting REV-ERBα, GSK2945 can modulate the expression of target genes involved in cholesterol and lipid metabolism.[1][2][3][4][5][6][7][8]
Caption: REV-ERBα signaling and the effect of this compound.
Experimental Workflow for Improving Oral Bioavailability
The following workflow outlines a systematic approach to enhancing and evaluating the oral bioavailability of this compound.
Caption: Workflow for enhancing and assessing oral bioavailability.
References
- 1. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis | PLOS Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 4. Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erb regulation of cholesterologenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Rev-erbα: The circadian guardian against NLRP3-driven liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
Technical Support Center: GSK2945 Hydrochloride Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of GSK2945 hydrochloride. The following information is intended to assist in troubleshooting common issues and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: For research-grade this compound, a purity of >95% is generally acceptable, with some suppliers providing material with a purity of 99.69% or higher[1][2]. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.
Q2: How should I store this compound?
A2: this compound powder is typically stored at -20°C for long-term stability (up to 3 years). Stock solutions are best stored at -80°C for up to 1 year[3]. The free base form of GSK2945 is prone to instability; therefore, the hydrochloride salt is the recommended form for research[4].
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in DMSO. For in vivo experiments, a common vehicle is a solution of DMSO, PEG300, Tween-80, and saline[4]. Always ensure the compound is fully dissolved before use.
Q4: What are the primary analytical techniques for assessing the purity of this compound?
A4: The most common and effective techniques for purity assessment of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q5: Why is it important to use the hydrochloride salt form of GSK2945?
A5: The free base of GSK2945 is known to be less stable. The hydrochloride salt form offers improved stability and handling characteristics, ensuring more reliable and reproducible experimental outcomes[4].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quality control and use of this compound.
Problem 1: Inconsistent or unexpected experimental results.
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Question: My experimental results using this compound are not reproducible. What could be the cause?
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Answer: Inconsistent results can stem from compound degradation or the presence of impurities. It is critical to verify the purity and integrity of your this compound sample.
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Recommended Action:
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Perform a purity check using HPLC-UV.
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Confirm the identity and structural integrity using ¹H NMR and LC-MS.
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Review your storage and handling procedures to ensure they align with the recommendations (-20°C for powder, -80°C for stock solutions).
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Problem 2: Observing unexpected peaks in the HPLC chromatogram.
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Question: I see extra peaks in my HPLC analysis of this compound. What are they and how can I identify them?
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Answer: Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants from your experimental setup.
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Recommended Action:
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Forced Degradation Studies: To identify potential degradation products, subject a small sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in creating a degradation profile and identifying the retention times of potential degradants.
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LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. The fragmentation pattern can help in elucidating the structure of the unknown compounds.
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Problem 3: Discrepancies in the expected vs. observed mass in Mass Spectrometry.
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Question: The mass spectrum of my this compound sample shows a molecular ion peak that does not match the expected molecular weight. Why might this be?
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Answer: This could be due to the presence of adducts (e.g., sodium, potassium), fragmentation of the parent molecule, or the presence of a significant impurity. As GSK2945 is a tertiary amine, it is prone to specific fragmentation patterns.
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Recommended Action:
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Review Ionization Method: Different ionization techniques (e.g., ESI, APCI) can produce different adducts. Check your MS settings.
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Analyze Fragmentation Patterns: For tertiary amines, a common fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom. Analyze the fragment ions to see if they are consistent with the structure of GSK2945.
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High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition of the parent ion and any fragments.
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Problem 4: Ambiguous peaks in the NMR spectrum.
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Question: My ¹H NMR spectrum of this compound has unidentifiable peaks. How can I determine if these are impurities?
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Answer: Unidentified peaks in an NMR spectrum can be residual solvents, water, or compound-related impurities.
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Recommended Action:
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Check for Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents.
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¹³C NMR and 2D NMR: Acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to help in the structural elucidation of impurities.
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Spiking Experiment: If a potential impurity is suspected and available, spike your sample with a small amount of it to see if the peak intensity increases.
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Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method | Reference |
| Purity (Assay) | ≥ 98% (by HPLC) | HPLC-UV | Supplier CoA |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Internal QC |
| Appearance | White to off-white solid | Visual Inspection | Supplier CoA |
| Solubility | Soluble in DMSO | Visual Inspection | Internal QC |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Supplier CoA |
| Residual Solvents | As per ICH guidelines | GC-HS | Supplier CoA |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a starting point for the purity determination of this compound. Optimization may be required based on the specific instrument and column used.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in Water
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B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
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-
Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL solution in DMSO. Dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity and Purity
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Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Concentration: Approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
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Instrument: 400 MHz or higher NMR spectrometer.
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Procedure: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound. Integration of the peaks can be used to estimate the relative amounts of impurities if their structures are known.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification
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LC Conditions: Use the same HPLC method as described above.
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MS Detector: Electrospray Ionization (ESI) in positive ion mode.
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Mass Range: Scan from m/z 100 to 1000.
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Data Analysis: The expected [M+H]⁺ ion for GSK2945 (C₂₀H₁₈Cl₂N₂O₂S) is approximately m/z 421.0. Fragmentation data (MS/MS) can be acquired to aid in structural confirmation and impurity identification.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Decision Tree for HPLC Purity Issues.
References
Technical Support Center: GSK2945 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experiments involving GSK2945 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a transcriptional repressor that plays a key role in regulating circadian rhythms and metabolism. By inhibiting REV-ERBα, this compound can de-repress the transcription of REV-ERBα target genes, such as BMAL1 and CYP7A1.[1]
Q2: We are observing inconsistent EC50 values for this compound between experiments. What are the potential causes?
A2: Batch-to-batch variability in the potency of small molecules is a common issue.[2] Several factors could contribute to inconsistent EC50 values:
-
Compound Stability: this compound may degrade if not stored properly. It is recommended to store stock solutions at -80°C for long-term storage and to minimize freeze-thaw cycles.[3]
-
Solubility Issues: Incomplete solubilization can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions.[2]
-
Assay Conditions: Variations in cell passage number, cell density, serum concentration in the media, and incubation times can all contribute to shifts in EC50 values.[2]
-
Batch Purity: Minor variations in the purity of different batches of this compound can affect its potency.[2][4]
Q3: Our cells are showing unexpected toxicity after treatment with this compound. What could be the reason?
A3: Unexpected toxicity can stem from several sources:
-
Off-Target Effects: While this compound is reported to be specific for REV-ERBα, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is low and consistent across all treatments, including vehicle controls.
-
Compound Degradation: Degradation of the compound could potentially lead to the formation of toxic byproducts. Using freshly prepared solutions is recommended.
Q4: We are not observing the expected upregulation of REV-ERBα target genes after this compound treatment. What should we check?
A4: If you are not seeing the expected biological effect, consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize REV-ERBα in your experimental system. A dose-response experiment is recommended.
-
Cell Line Specificity: The expression level of REV-ERBα and its downstream targets can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of REV-ERBα.
-
Timing of Assay: The transcriptional effects of this compound may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes in gene expression.
-
Compound Inactivity: Verify the integrity of your this compound stock solution. If there is any doubt, use a fresh vial or a new batch of the compound.
Troubleshooting Guides
Issue 1: this compound Solubility Problems
-
Problem: The compound precipitates out of solution when preparing stock or working solutions.
-
Troubleshooting Steps:
-
Solvent Choice: Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Sonication/Warming: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.
-
Working Solution Preparation: When diluting the stock solution into aqueous buffers, do so gradually while vortexing to prevent precipitation. It may be necessary to include a small percentage of DMSO in the final assay buffer, ensuring it is compatible with your experimental system.
-
Fresh Preparations: For in vivo experiments, it is recommended to prepare fresh solutions daily.
-
Issue 2: High Variability in Cell-Based Assay Results
-
Problem: Significant well-to-well or plate-to-plate variability in assays such as cell viability or reporter gene assays.
-
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift.
-
Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Over-confluent or under-confluent cells can respond differently to treatment.
-
Serum Lot: Use a single, qualified lot of fetal bovine serum (FBS) for a set of experiments to minimize variability from growth factors.
-
-
Reagent Handling:
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.
-
Mixing: Ensure thorough mixing of reagents and cell suspensions.
-
-
Plate Layout:
-
Edge Effects: Be mindful of "edge effects" in multi-well plates. To minimize these, avoid using the outer wells for experimental samples or fill them with a buffer.
-
Randomization: Randomize the placement of different treatment groups across the plate to avoid systematic errors.
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (REV-ERBα antagonism) | Mouse | 21.5 µM | [1] |
| EC50 (REV-ERBα antagonism) | Human | 20.8 µM | [1] |
| EC50 (Bmal1 luciferase reporter) | - | 2.05 µM | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. Store under nitrogen. |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for REV-ERBα Activity
This protocol is designed to measure the effect of this compound on the transcriptional activity of a REV-ERBα-responsive promoter using a luciferase reporter construct.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing a REV-ERBα response element (e.g., Bmal1 promoter) and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer the cell lysate to a white 96-well assay plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity according to the manufacturer's instructions, typically using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot for REV-ERBα Target Protein Expression
This protocol describes the detection of changes in the expression of a REV-ERBα target protein (e.g., CYP7A1) in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the determined optimal time (e.g., 24 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CYP7A1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein expression to the loading control.
Visualizations
Caption: REV-ERBα signaling pathway and the action of GSK2945 HCl.
Caption: General experimental workflow for using GSK2945 HCl.
Caption: Troubleshooting decision tree for GSK2945 HCl experiments.
References
Technical Support Center: Troubleshooting the Effects of GSK2945 Hydrochloride on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing the effect of GSK2945 hydrochloride on cell viability. This compound is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key regulator of circadian rhythm and metabolism. Understanding its impact on cell viability is crucial for its development as a therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific antagonist of Rev-erbα, a nuclear receptor that acts as a transcriptional repressor.[1][2][3] By binding to Rev-erbα, this compound inhibits its repressive activity, leading to the de-repression of Rev-erbα target genes. This can influence various cellular processes, including metabolism and proliferation.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and the DMSO stock solution at -80°C for up to one year.[1]
Q3: I am observing no effect of this compound on the viability of my cells. What could be the reason?
A3: Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below under the section "Issue: No Observable Effect on Cell Viability".
Q4: I am seeing significant cytotoxicity with this compound, even at low concentrations. Is this expected?
A4: While Rev-erbα activation has been shown to induce apoptosis in some cancer cells, unexpected or excessive cytotoxicity with an antagonist like this compound could be due to several factors.[4] Refer to the troubleshooting guide under "Issue: Unexpected or High Cytotoxicity".
Q5: How do I prepare this compound for cell culture experiments?
A5: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue: No Observable Effect on Cell Viability
If you are not observing any change in cell viability after treating your cells with this compound, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | The effective concentration of this compound can be cell line-dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line. |
| Short Treatment Duration | The effects of Rev-erbα antagonism on cell viability may be time-dependent. Extend the treatment duration (e.g., 24, 48, and 72 hours) to allow for potential downstream effects on cellular processes to manifest. |
| Cell Line Insensitivity | The expression and functional importance of Rev-erbα can vary significantly between different cell lines. Verify the expression of Rev-erbα in your cell line of interest using techniques like Western blotting or RT-qPCR. Consider testing the compound on a panel of cell lines with known Rev-erbα expression levels. |
| Compound Inactivity | Improper storage or handling of this compound can lead to its degradation. Ensure that the compound and its stock solutions have been stored correctly. Prepare a fresh stock solution from the solid compound and repeat the experiment. |
| Assay Sensitivity | The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity. |
Issue: Unexpected or High Cytotoxicity
If you observe a significant decrease in cell viability that is unexpected or occurs at very low concentrations of this compound, investigate the following possibilities:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments. |
| Compound Precipitation | This compound may have limited solubility in aqueous cell culture media, leading to the formation of precipitates that can be cytotoxic. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment and consider pre-warming the media to 37°C before adding the compound. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can exhibit off-target effects.[4] It is crucial to perform dose-response experiments to identify a concentration range where the observed effects are likely mediated by the intended target. Consider using a second, structurally different Rev-erbα antagonist to confirm that the observed phenotype is specific to Rev-erbα inhibition. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations in the Rev-erbα pathway. If possible, test the compound on a non-cancerous cell line to assess its general cytotoxicity. |
| Contamination | Contamination of the cell culture or the compound stock solution can lead to unexpected cell death. Ensure aseptic techniques are followed and regularly test your cell lines for mycoplasma contamination. |
Issue: Inconsistent or Irreproducible Results
Variability between experiments is a common challenge. To improve the consistency of your results, consider the following:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Density | The physiological state of cells can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. Ensure that cells are seeded at a consistent density for each experiment, as this can influence their response to treatment. |
| Inconsistent Compound Dilution | Inaccurate pipetting during the preparation of serial dilutions can lead to significant variability. Use calibrated pipettes and prepare a fresh set of dilutions for each experiment. |
| Assay Variability | The timing of reagent addition and incubation can impact the results of cell viability assays. Follow the manufacturer's protocol precisely and ensure consistent timing for all plates within an experiment and between experiments. |
| Instability in Culture Medium | The stability of this compound in cell culture medium over time is not well-documented. It is recommended to prepare fresh dilutions of the compound in the medium for each experiment and to minimize the time the compound is pre-incubated in the medium before being added to the cells. |
Quantitative Data Summary
Currently, there is a lack of publicly available IC50 values for this compound from cell viability assays across a wide range of cancer and normal cell lines. The available EC50 values are from biochemical or reporter assays and are not direct measures of cell viability.
| Assay Type | Target | EC50 (µM) | Reference |
| Biochemical Assay | Mouse Rev-erbα | 21.5 | [1][2][3] |
| Biochemical Assay | Human Rev-erbα | 20.8 | [1][2][3] |
| Luciferase Reporter Assay | Bmal1 Reporter | 2.05 | [1][2] |
Researchers are encouraged to perform their own dose-response experiments to determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Rev-erbα Target Gene Expression
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a known Rev-erbα target (e.g., BMAL1) or a housekeeping protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the housekeeping protein.
Visualizations
Caption: Simplified signaling pathway of Rev-erbα and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to Rev-erb Alpha Inhibitors: GSK2945 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor Rev-erb alpha (NR1D1) has emerged as a critical regulator of the circadian clock and metabolism, making it a compelling target for therapeutic intervention in a range of disorders, from metabolic diseases to cancer. A growing arsenal (B13267) of synthetic ligands targeting Rev-erb alpha is now available to researchers. This guide provides a detailed comparison of GSK2945 hydrochloride and other prominent Rev-erb alpha inhibitors, with a focus on their performance, supporting experimental data, and methodologies.
Mechanism of Action: Modulating the Body's Internal Clock
Rev-erb alpha functions as a transcriptional repressor, playing a pivotal role in the negative feedback loop of the core circadian clock. It achieves this by recruiting the Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylases (HDACs), to its target gene promoters. A key target of this repression is the Bmal1 gene, a primary activator of the circadian rhythm. By modulating Rev-erb alpha activity, synthetic ligands can influence the expression of a wide array of genes involved in metabolism, inflammation, and cell proliferation.
Performance Comparison of Rev-erb Alpha Ligands
A variety of synthetic Rev-erb alpha modulators have been developed, each with distinct characteristics. This guide focuses on a comparison between this compound, the first-in-class probe GSK4112, the widely used research tools SR9009 and SR9011, and the newer, potent agonist STL1267.
Data Presentation: Quantitative Comparison of Rev-erb Alpha Modulators
| Compound | Target(s) | Mechanism of Action | Potency (IC50/EC50/Ki) | In Vivo Activity/Pharmacokinetics | Known Off-Targets |
| This compound | Rev-erb alpha | Agonist/Antagonist (Conflicting Reports)[1][2][3] | Agonist (Bmal1 reporter): Data not available. Antagonist (Gal4-chimeric assay): Data not available. | Longer half-life (2.0 h) and oral bioavailability (23%) compared to SR9009.[4] | Not specified |
| GSK4112 | Rev-erb alpha | Agonist[5][6][7] | EC50: ~0.4 µM[5] | Poor systemic exposure, limiting in vivo use.[4] | LXRα[1] |
| SR9009 | Rev-erb alpha/beta | Agonist[8][9] | REV-ERBα IC50: ~670 nM (Gal4 reporter assay)[8]; REV-ERBβ IC50: ~800 nM (Gal4 reporter assay)[8]; Bmal1 Repression IC50: ~710 nM[8] | Sufficient for in vivo studies, but low oral bioavailability.[4] | LXRα, other REV-ERB-independent effects[1] |
| SR9011 | Rev-erb alpha/beta | Agonist[8][10][11][12] | REV-ERBα IC50: ~790 nM (Gal4 reporter assay)[8][10][11]; REV-ERBβ IC50: ~560 nM (Gal4 reporter assay)[8][10][11]; Bmal1 Repression IC50: ~620 nM[10] | Sufficient for in vivo studies.[8][10] | LXRα[1] |
| STL1267 | Rev-erb alpha | Agonist[4][5][13][14][15] | Ki: 0.16 µM for REV-ERBα[5][13]; EC50 (NCoR recruitment): 0.13 µM[14]; EC50 (transcriptional activation): 1.8 µM[14] | Crosses the blood-brain barrier; plasma half-life of ~1.6 h in mice.[14] | High specificity; weak binding to serotonin (B10506) transporter and kappa opioid receptor noted.[4] |
Note on this compound: There are conflicting reports regarding the mechanism of action of GSK2945. While some studies suggest it has agonistic effects on Rev-erb alpha, others have reported it as an antagonist in certain assay systems.[1][2][3] This discrepancy highlights the importance of careful experimental validation in specific cellular contexts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to characterize Rev-erb alpha inhibitors.
Bmal1 Promoter Luciferase Reporter Assay
This assay is fundamental for assessing the functional activity of Rev-erb alpha modulators on a key target gene.
Objective: To quantify the ability of a compound to modulate the transcriptional repression of the Bmal1 promoter by Rev-erb alpha.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or HepG2 cells are commonly used.
-
Cells are co-transfected with:
-
A luciferase reporter plasmid containing the Bmal1 promoter.
-
An expression vector for full-length Rev-erb alpha.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[16]
-
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with various concentrations of the test compound (e.g., this compound, SR9009) or vehicle control (DMSO).
-
-
Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 24 hours), cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Dose-response curves are generated, and IC50 or EC50 values are calculated to determine the potency of the compound.
-
In Vivo Pharmacokinetic Study in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as an in vivo tool or therapeutic agent.
Objective: To determine the pharmacokinetic profile of a Rev-erb alpha inhibitor in a mouse model.
Methodology:
-
Animal Model:
-
Male C57BL/6 mice are a commonly used strain.[17]
-
-
Compound Administration:
-
The compound is formulated in an appropriate vehicle (e.g., 10% DMSO, 12% Cremophor EL, 78% PBS).
-
Administration can be via various routes, such as intraperitoneal (i.p.) injection or oral gavage, at a specified dose.
-
-
Blood Sampling:
-
Plasma Preparation and Analysis:
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC) are calculated using appropriate software.
-
LXR Alpha Transactivation Assay
This assay is crucial for assessing the off-target activity of Rev-erb alpha modulators on the Liver X Receptor alpha (LXRα), a common off-target.
Objective: To determine if a compound activates LXRα-mediated transcription.
Methodology:
-
Cell Culture and Transfection:
-
Cells such as HEK293 or COS-7 are used.
-
Cells are co-transfected with:
-
An LXRα expression vector.
-
A luciferase reporter plasmid containing LXR response elements (LXREs).
-
A Renilla luciferase control plasmid.
-
-
-
Compound Treatment:
-
Transfected cells are treated with the test compound, a known LXRα agonist (e.g., T0901317) as a positive control, and a vehicle control.[19]
-
-
Luciferase Activity Measurement:
-
Luciferase activity is measured as described in the Bmal1 promoter assay.
-
-
Data Analysis:
-
The fold activation of luciferase expression relative to the vehicle control is calculated to determine the extent of LXRα activation by the test compound.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in Rev-erb alpha research.
Caption: Rev-erb alpha signaling pathway and points of pharmacological intervention.
Caption: Experimental workflow for a Bmal1 promoter luciferase reporter assay.
Conclusion
The landscape of Rev-erb alpha modulators is rapidly evolving, offering researchers increasingly potent and specific tools to dissect the intricate roles of this nuclear receptor. While this compound presents an improved pharmacokinetic profile, the conflicting reports on its precise mechanism of action necessitate further investigation. In contrast, compounds like SR9009 and SR9011 have been extensively used to probe Rev-erb alpha function in vivo, despite their known off-target effects. The development of newer agonists such as STL1267 with enhanced potency and selectivity marks a significant advancement in the field. The selection of an appropriate Rev-erb alpha inhibitor will ultimately depend on the specific research question, the experimental system, and a careful consideration of the compound's known properties and potential liabilities. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 3. Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stenabolic (SR9009) | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SR9011 - Wikipedia [en.wikipedia.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. immune-system-research.com [immune-system-research.com]
- 15. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. indigobiosciences.com [indigobiosciences.com]
Navigating REV-ERBα Modulation: A Comparative Analysis of GSK2945 Hydrochloride and GSK4112
For researchers, scientists, and drug development professionals, the precise modulation of nuclear receptor REV-ERBα presents a potent therapeutic strategy for a host of diseases, from metabolic disorders to cancer. Two chemical probes, GSK2945 hydrochloride and GSK4112, have emerged as key tools in dissecting the functionality of this critical circadian regulator. This guide provides an objective comparison of their specificity, supported by available experimental data, to aid in the selection of the appropriate tool for your research needs.
At their core, this compound and GSK4112 are designed to interact with the nuclear receptor REV-ERBα, a transcriptional repressor pivotal in regulating circadian rhythms, metabolism, and inflammation. However, they achieve this through opposing mechanisms of action. GSK4112 functions as a REV-ERBα agonist, enhancing its repressive functions, while this compound is primarily characterized as a REV-ERBα antagonist, inhibiting these functions.
Performance and Specificity: A Head-to-Head Comparison
GSK4112 is a well-established REV-ERBα and REV-ERBβ agonist.[1] It mimics the action of the natural ligand, heme, to promote the recruitment of the Nuclear Receptor Corepressor (NCoR), leading to the transcriptional repression of target genes such as Bmal1.[2] While a detailed quantitative selectivity panel is lacking, initial studies have indicated that GSK4112 is selective for REV-ERBα and REV-ERBβ over other nuclear receptors like LRH1, SF1, FXR, ROR, and LXR.
This compound is predominantly described as a REV-ERBα antagonist.[3][4] It acts by blocking the repressive activity of REV-ERBα, thereby leading to an increase in the expression of its target genes. It is important to note that some sources have referred to GSK2945 as an agonist, and there is a possibility that its mechanism of action could be cell- or tissue-specific.[5] This ambiguity highlights the need for careful experimental validation in the specific context of use.
Quantitative Data Summary
| Feature | This compound | GSK4112 |
| Primary Target | REV-ERBα | REV-ERBα / REV-ERBβ |
| Mechanism of Action | Antagonist (Primarily)[3][4] | Agonist[1][2] |
| Reported EC50 (mouse REV-ERBα) | 21.5 µM[3][4] | 250 nM |
| Reported EC50 (human REV-ERBα) | 20.8 µM[3][4] | ~0.4 µM (in a cell-based assay)[6] |
| Effect on Bmal1 Expression | Increases[3][4] | Suppresses[2] |
| Selectivity Profile | Stated to be highly specific, but comprehensive quantitative data is not publicly available.[3][4] | Reported to be selective against other nuclear receptors (LRH1, SF1, FXR, ROR, LXR), but comprehensive quantitative data is not publicly available. |
Signaling Pathways and Mechanisms
The opposing actions of this compound and GSK4112 on REV-ERBα lead to distinct downstream signaling consequences.
Experimental Protocols
To empirically determine the specificity and mechanism of action of these compounds in your experimental system, the following assays are recommended.
REV-ERBα Luciferase Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional activity of REV-ERBα on a target gene promoter.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.[7]
-
Co-transfect cells with three plasmids:
-
An expression vector for full-length REV-ERBα.
-
A luciferase reporter plasmid containing the Bmal1 promoter upstream of the firefly luciferase gene.[7]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
Following transfection, treat the cells with varying concentrations of this compound, GSK4112, or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
An agonist (GSK4112) will decrease the luciferase signal, while an antagonist (this compound) will increase the signal (by de-repressing the promoter).
-
FRET-based NCoR Recruitment Assay
This biochemical assay directly measures the interaction between REV-ERBα and the NCoR co-repressor in the presence of a test compound.
Methodology:
-
Reagents:
-
Purified REV-ERBα Ligand Binding Domain (LBD) fused to a donor fluorophore (e.g., Terbium chelate).
-
A synthetic peptide from NCoR containing the REV-ERBα interaction domain, labeled with an acceptor fluorophore (e.g., fluorescein).
-
-
Assay Procedure:
-
In a microplate, combine the REV-ERBα-LBD-donor and the NCoR-acceptor peptide.
-
Add varying concentrations of this compound, GSK4112, or a vehicle control.
-
-
FRET Measurement:
-
After incubation, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a time-resolved fluorescence reader.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
An agonist (GSK4112) will increase the FRET signal by promoting the interaction, while an antagonist (this compound) will not induce a signal and can be tested for its ability to compete with an agonist.
-
Conclusion
Both this compound and GSK4112 are valuable tools for probing the function of REV-ERBα. The choice between them depends entirely on the desired experimental outcome: to enhance REV-ERBα's repressive function (GSK4112) or to inhibit it (this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the in vitro Effects of GSK2945 Hydrochloride and Other REV-ERBα Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK2945 hydrochloride and other REV-ERBα modulators, focusing on their effects in different cell lines. The information is compiled from publicly available research to assist in the evaluation of these compounds for further investigation.
Introduction to REV-ERBα and its Modulation in Disease
REV-ERBα is a nuclear receptor that plays a crucial role in regulating circadian rhythms, metabolism, and inflammation. Its modulation has emerged as a promising therapeutic strategy for a variety of diseases, including metabolic disorders, inflammatory conditions, and fibrosis. Small molecule modulators of REV-ERBα include agonists, which activate the receptor, and antagonists, which inhibit it. This guide focuses on the comparative effects of this compound and other well-characterized REV-ERBα agonists.
A point of note regarding this compound is the conflicting reports on its mechanism of action. While some sources describe it as a REV-ERBα antagonist, others suggest its activity may be cell-type dependent, exhibiting both agonistic and antagonistic properties[1]. This highlights the importance of empirical validation in specific cellular contexts.
Comparative Efficacy of REV-ERBα Modulators
The following tables summarize the reported in vitro effects of this compound and other REV-ERBα modulators in various cell lines.
Table 1: Effects of REV-ERBα Modulators on Target Engagement and Gene Expression
| Compound | Mechanism of Action | Cell Line(s) | Assay | Key Findings |
| This compound | REV-ERBα Antagonist (activity may be cell-type specific)[1] | - | Luciferase Reporter Assay | EC50 of 21.5 µM (mouse Rev-erbα) and 20.8 µM (human REV-ERBα) for antagonist activity. |
| Primary Hepatocytes (mouse, human) | qPCR, Western Blot | Increased levels of CYP7A1 mRNA and protein. | ||
| GSK4112 | REV-ERBα Agonist[2] | Primary Mouse Lung Fibroblasts | Per2-luciferase Assay | Resets the biological clock by altering Per2-luciferase expression[2]. |
| Primary Human Monocyte-derived Macrophages, Primary Alveolar Macrophages | ELISA | Reduced LPS-induced IL-6 production in a REV-ERBα-dependent manner[2]. | ||
| WI-38 (Human Lung Fibroblasts) | Western Blot, qRT-PCR | Inhibited TGF-β1-induced increases in α-SMA and COL1A1 protein levels and reduced gene expression of Acta2, Fn1, and Col1a1[3]. | ||
| SR9009 | REV-ERBα Agonist[4] | HFL-1 (Human Fetal Lung Fibroblasts) | - | Prevents TGF-β-induced fibroblast differentiation[4]. |
| Multiple Myeloma Cell Lines (U266, RPMI8226) | CCK8 Assay, Flow Cytometry | Decreased cell viability and proliferation, and induced apoptosis. IC50 values of 22.10 µM (U266) and 29.35 µM (RPMI8226) at 48h[5]. | ||
| WI-38 (Human Lung Fibroblasts) | Slot-Blot, ELISA | Attenuated TGF-β1-mediated secretion of COL1A1 and IL-6[3]. | ||
| SR9011 | REV-ERBα Agonist | WI-38 (Human Lung Fibroblasts) | Slot-Blot | Attenuated TGF-β1-mediated secretion of COL1A1[3]. |
Table 2: Anti-Fibrotic and Anti-Inflammatory Effects of REV-ERBα Agonists
| Compound | Cell Line | Model | Key Anti-Fibrotic/Anti-Inflammatory Effects |
| GSK4112 | WI-38 (Human Lung Fibroblasts) | TGF-β1-induced Fibroblast-to-Myofibroblast Transition | Suppressed α-SMA and COL1A1 expression[3]. |
| Primary Human Macrophages | LPS-induced Inflammation | Reduced IL-6 production[2]. | |
| LX-2 (Human Hepatic Stellate Cells) | TGF-β1-induced Activation | Attenuated expression of fibrogenic markers (α-SMA, Collagen 1, TGF-β1)[6]. | |
| SR9009 | WI-38 (Human Lung Fibroblasts) | TGF-β1-induced Fibroblast-to-Myofibroblast Transition | Inhibited α-SMA and COL1A1 expression, and reduced secretion of COL1A1 and IL-6[3]. |
| HFL-1 (Human Fetal Lung Fibroblasts) | Cigarette Smoke-induced Epithelial-Mesenchymal Transition (EMT) | Attenuated mesenchymal transition[4]. | |
| SR9011 | WI-38 (Human Lung Fibroblasts) | TGF-β1-induced Fibroblast-to-Myofibroblast Transition | Suppressed pro-fibrotic phenotypes[3]. |
Experimental Protocols
REV-ERBα Cell-Based Two-Hybrid Assay
This protocol is designed to identify and characterize REV-ERBα modulators by measuring the interaction between REV-ERBα and its co-repressor, NCoR[7].
-
Cell Line: HEK-293T cells.
-
Plasmids:
-
pBIND vector containing the GAL4 DNA-binding domain fused to human REV-ERBα.
-
pACT vector containing the VP16 activation domain fused to the nuclear receptor interaction domain of NCoR.
-
pG5luc vector containing a firefly luciferase reporter gene under the control of GAL4 upstream activating sequences.
-
A vector for constitutive expression of Renilla luciferase for normalization.
-
-
Procedure:
-
Co-transfect HEK-293T cells with the four plasmids described above.
-
24 hours post-transfection, treat the cells with the test compound (e.g., this compound, GSK4112) at various concentrations.
-
After a 24-hour incubation period, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Agonists will increase the interaction between REV-ERBα and NCoR, leading to an increased luciferase signal. Antagonists will decrease this interaction.
-
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition Assay
This protocol assesses the anti-fibrotic potential of compounds by measuring their ability to inhibit the differentiation of fibroblasts into myofibroblasts induced by TGF-β1[3].
-
Cell Line: Human lung fibroblasts (e.g., WI-38, HFL-1).
-
Treatment:
-
Pre-treat cells with the test compound (e.g., this compound, SR9009) for 1-4 hours.
-
Co-treat with TGF-β1 (e.g., 10 ng/mL) for 48 hours.
-
-
Readouts:
-
Western Blot: Analyze whole-cell lysates for the expression of α-smooth muscle actin (α-SMA) and Collagen Type I Alpha 1 chain (COL1A1).
-
Immunofluorescence: Stain cells for α-SMA to visualize myofibroblast formation.
-
qRT-PCR: Measure the mRNA expression of key fibrotic genes such as ACTA2 (α-SMA), FN1 (Fibronectin), and COL1A1.
-
ELISA/Slot-Blot: Quantify the secretion of COL1A1 and pro-inflammatory cytokines (e.g., IL-6) in the conditioned media.
-
Visualizations
Caption: REV-ERBα Signaling Pathway Modulation.
Caption: TGF-β Induced Fibrosis and Inhibition by REV-ERBα Agonists.
Caption: Workflow for Assessing Anti-Fibrotic Compounds.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erbα agonists suppresses TGFβ1-induced fibroblast-to-myofibroblast transition and pro-fibrotic phenotype in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition [insight.jci.org]
- 5. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 6. Rev-erbα: The circadian guardian against NLRP3-driven liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of GSK2945 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2945 hydrochloride's performance with alternative molecules, supported by experimental data. We delve into its mechanism as a Rev-erbα antagonist and compare its effects with other modulators of Rev-erbα and alternative pathways regulating the key downstream target, Cholesterol 7α-hydroxylase (CYP7A1).
Mechanism of Action: this compound as a Rev-erbα Antagonist
This compound is a specific antagonist of the nuclear receptors Rev-erbα and Rev-erbβ. These receptors are critical components of the circadian clock and play a significant role in regulating gene expression related to metabolism. As transcriptional repressors, Rev-erbα/β recruit corepressor complexes to target gene promoters, inhibiting their transcription. This compound functions by blocking this repressive activity, leading to an increase in the expression of Rev-erbα target genes. A key downstream effect of this antagonism is the enhancement of cholesterol metabolism through the upregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Performance Comparison: this compound vs. Alternatives
Comparison with other Rev-erbα Modulators
The activity of Rev-erbα can be modulated by both antagonists and agonists, which have opposing effects on its function.
Rev-erbα Antagonists:
Another well-characterized synthetic antagonist of Rev-erbα is SR8278. Both this compound and SR8278 derepress Rev-erbα's transcriptional silencing. While direct head-to-head comparisons in the same study are limited, available data allows for an indirect assessment of their potency.
| Compound | Target | Assay | Potency (EC50/IC50) | Reference |
| This compound | Rev-erbα/β Antagonist | Luciferase Reporter Assay | Not explicitly found in searches | |
| SR8278 | Rev-erbα Antagonist | Co-transfection Assay | 0.47 µM (EC50) | [1] |
Rev-erbα Agonists:
In contrast to antagonists, agonists like GSK4112, SR9009, and SR9011 enhance the repressive function of Rev-erbα. This leads to a decrease in the expression of Rev-erbα target genes. For instance, in studies on fibrosis, Rev-erbα agonists have been shown to reduce the expression of pro-fibrotic genes, while antagonists can exacerbate these effects.
| Compound | Target | Assay | Potency (EC50/IC50) |
| GSK4112 | Rev-erbα Agonist | Co-transfection Assay | ~2 µM (EC50) |
| SR9009 | Rev-erbα/β Agonist | Luciferase Reporter Assay | Rev-erbα: 670 nM, Rev-erbβ: 800 nM (IC50) |
| SR9011 | Rev-erbα/β Agonist | Luciferase Reporter Assay | Rev-erbα: 790 nM, Rev-erbβ: 560 nM (IC50) |
Comparison of CYP7A1 Regulation
The induction of CYP7A1 is a key mechanistic outcome of this compound's action. However, CYP7A1 expression is also regulated by other signaling pathways, offering alternative therapeutic targets for modulating cholesterol metabolism.
| Compound/Pathway | Mechanism of Action | Effect on CYP7A1 Expression |
| This compound | Rev-erbα Antagonism | Induction |
| T0901317 | Liver X Receptor (LXR) Agonist | Induction |
| Chenodeoxycholic acid (CDCA) | Farnesoid X Receptor (FXR) Agonist | Suppression [2] |
| Interleukin-1β (IL-1β) | JNK/c-Jun Pathway Activation | Suppression [3] |
Studies have shown that the LXR agonist T0901317 induces CYP7A1 mRNA levels.[4] Conversely, the FXR agonist chenodeoxycholic acid (CDCA) and inflammatory cytokines like IL-1β suppress CYP7A1 expression.[2][3] These alternative pathways represent distinct mechanisms for modulating cholesterol homeostasis compared to the Rev-erbα antagonism offered by this compound.
Signaling Pathways and Experimental Workflows
Rev-erbα Signaling Pathway
Caption: Opposing actions of GSK2945 and agonists on Rev-erbα signaling.
Experimental Workflow: Luciferase Reporter Assay for Rev-erbα Activity
Caption: Workflow for assessing Rev-erbα antagonist activity.
CYP7A1 Regulatory Pathways
Caption: Multiple signaling pathways converge on CYP7A1 gene expression.
Experimental Protocols
Mammalian Two-Hybrid Assay for Rev-erbα Activity
This assay is used to quantify the interaction between Rev-erbα and its co-repressor in a cellular context, and to determine the effect of compounds like this compound on this interaction.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
- Cells are seeded in 96-well plates and transfected with expression vectors for a Gal4 DNA-binding domain fused to the Rev-erbα ligand-binding domain (LBD), a VP16 activation domain fused to the co-repressor interaction domain, and a luciferase reporter gene under the control of a Gal4 upstream activation sequence.
2. Compound Treatment:
- 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
- Cells are incubated for an additional 24 hours.
3. Luciferase Assay:
- Cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a plate reader.
4. Data Analysis:
- The relative luciferase units are normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
- The dose-response curve is plotted, and the EC50 or IC50 value is calculated to determine the potency of the compound.
Quantitative PCR (qPCR) for CYP7A1 mRNA Expression
This method is used to measure the relative levels of CYP7A1 mRNA in cells treated with this compound or other compounds.
1. Cell Culture and Treatment:
- Hepatocyte cell lines (e.g., HepG2) or primary hepatocytes are cultured under appropriate conditions.
- Cells are treated with this compound, T0901317, CDCA, or vehicle control for a specified period (e.g., 24 hours).
2. RNA Isolation and cDNA Synthesis:
- Total RNA is extracted from the cells using a commercial RNA isolation kit.
- The concentration and purity of the RNA are determined by spectrophotometry.
- First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
3. qPCR:
- The qPCR reaction is performed using a qPCR instrument with SYBR Green or a probe-based detection method.
- Primers specific for CYP7A1 and a reference gene (e.g., GAPDH, ACTB) are used.
- The thermal cycling conditions are optimized for the specific primers and target.
4. Data Analysis:
- The relative expression of CYP7A1 mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if Rev-erbα directly binds to the promoter region of a target gene and how this binding is affected by this compound.
1. Cell Cross-linking and Lysis:
- Cells treated with this compound or vehicle are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
- The cross-linking reaction is quenched, and the cells are lysed to release the nuclear contents.
2. Chromatin Shearing:
- The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
3. Immunoprecipitation:
- The sheared chromatin is incubated with an antibody specific to Rev-erbα or a control IgG overnight at 4°C.
- Protein A/G beads are added to pull down the antibody-chromatin complexes.
4. DNA Purification and Analysis:
- The cross-links are reversed, and the DNA is purified.
- The amount of the target gene promoter DNA in the immunoprecipitated sample is quantified by qPCR using primers flanking the putative Rev-erbα binding site.
5. Data Analysis:
- The enrichment of the target promoter DNA is calculated as a percentage of the input DNA and compared between the this compound-treated and vehicle-treated samples.
References
- 1. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]
- 3. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vivo Efficacy of PI3K/mTOR Inhibitors: GSK2126458 vs. NVP-BEZ235
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of GSK2126458 (Omipalisib) and NVP-BEZ235, two potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2][3] This document summarizes key in vivo experimental data, details the methodologies employed, and visualizes the targeted signaling pathway and experimental workflows.
Quantitative Efficacy and Pharmacokinetic Data
The following tables summarize the in vivo efficacy and pharmacokinetic profiles of GSK2126458 and NVP-BEZ235 in relevant preclinical cancer models.
Table 1: In Vivo Efficacy of GSK2126458 in a BT474 Breast Cancer Xenograft Model
| Compound | Dose | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| GSK2126458 | 3 mg/kg | Once daily, oral | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition; 3 mg/kg dose was well-tolerated. | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of NVP-BEZ235 in Renal Cell Carcinoma (RCC) Xenograft Models
| Compound | Dose | Dosing Schedule | Xenograft Model | Efficacy Endpoint | Result | Reference |
| NVP-BEZ235 | 40 mg/kg | Daily, oral gavage | 786-O | Tumor Volume | 418.8 ± 108.1 mm³ (vs. 1858.2 ± 239.4 mm³ for vehicle) on day 21.[4] | --INVALID-LINK-- |
| NVP-BEZ235 | 15 mg/kg | Daily | 786-O | Tumor Volume Reduction | 75% reduction at the end of the experiment.[5] | --INVALID-LINK-- |
| NVP-BEZ235 | 40 mg/kg | Daily, oral gavage | A498 | Tumor Volume | 550.5 ± 96.3 mm³ (vs. 1840.8 ± 292.0 mm³ for vehicle) on day 21.[4] | --INVALID-LINK-- |
| NVP-BEZ235 | 15 mg/kg | Daily | A498 | Tumor Volume Reduction | 44.6% reduction at the end of the experiment.[5] | --INVALID-LINK-- |
Table 3: Preclinical Pharmacokinetic Profile of GSK2126458
| Species | Clearance (Clb) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (T1/2) (h) | Oral Bioavailability (%F) |
| Mouse | 10 | 1.0 | 2.1 | 100 |
| Rat | 2.3 | 1.1 | 6.2 | 81 |
| Dog | 5.8 | 0.7 | 1.3 | 80 |
| Monkey | 3.6 | 0.8 | 3.5 | 49 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted PI3K/mTOR signaling pathway and a general workflow for in vivo efficacy studies.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by GSK2126458 and NVP-BEZ235.
Caption: A generalized workflow for in vivo xenograft studies to evaluate anti-cancer compound efficacy.
Experimental Protocols
BT474 Human Breast Cancer Xenograft Model (for GSK2126458)
-
Cell Culture: BT474 human breast carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. To support the growth of these estrogen-dependent cells, mice are implanted subcutaneously with estrogen pellets.[6]
-
Tumor Implantation: A suspension of BT474 cells (e.g., 5 x 10⁶ to 20 x 10⁶ cells) mixed with Matrigel is injected subcutaneously into the flank or mammary fat pad of the mice.[6][7]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.[8]
-
Treatment: Once tumors reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups. GSK2126458 is administered orally at the specified dose and schedule.[8]
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as [1 – (change in tumor volume of treated group / change in tumor volume of control group)] × 100.[8]
786-O Human Renal Cell Carcinoma Xenograft Model (for NVP-BEZ235)
-
Cell Culture: 786-O human renal cell carcinoma cells are maintained in appropriate culture medium.
-
Animal Model: Immunodeficient mice, such as athymic nude or NOD/SCID mice (10-12 weeks old), are used for this model.[9]
-
Tumor Implantation: A suspension of one million 786-O cells in Matrigel is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth and Treatment Initiation: Tumors are measured with digital calipers until they reach an average size of 50-150 mm³.[9] Animals are then randomized into treatment groups, and administration of NVP-BEZ235 or vehicle control is initiated.[9]
-
Data Collection and Analysis: Tumor volumes and mouse weights are recorded regularly (e.g., daily for tumors, three times a week for body weight).[9] At the end of the study (e.g., day 21 or 28), tumors are excised and weighed.[4][5] Efficacy is determined by comparing the final tumor volumes and weights between the treated and control groups.
Summary and Conclusion
Both GSK2126458 and NVP-BEZ235 demonstrate significant in vivo anti-tumor activity by dually inhibiting the PI3K and mTOR signaling pathways. GSK2126458 shows potent, dose-dependent tumor growth inhibition in a breast cancer xenograft model at low microgram per kilogram doses. NVP-BEZ235 effectively induces growth arrest in renal cell carcinoma xenografts. The choice between these compounds for further research and development may depend on the specific cancer type, the desired therapeutic window, and the pharmacokinetic profile. The provided data and protocols offer a foundation for designing and interpreting in vivo studies aimed at further elucidating the therapeutic potential of these and other PI3K/mTOR inhibitors.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Mouse xenograft tumor model [bio-protocol.org]
- 8. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
Unveiling the Anti-Fibrotic Potential of GSK2945 Hydrochloride: A Comparative Analysis
For Immediate Release
A comprehensive analysis of GSK2945 hydrochloride, a modulator of the nuclear receptor REV-ERBα, highlights its potential as a therapeutic agent in fibrotic diseases. This guide provides a detailed comparison of its effects on key target genes involved in fibrosis, alongside established alternative therapies. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance.
This compound: Targeting the Core of Fibrosis
This compound is a synthetic agonist of REV-ERBα, a nuclear receptor that plays a crucial role in regulating gene expression associated with circadian rhythm, metabolism, and inflammation. Emerging evidence points to the significant involvement of REV-ERBα in the pathogenesis of fibrosis, particularly in the lung. By activating REV-ERBα, this compound and similar compounds can suppress the expression of key pro-fibrotic genes, offering a promising avenue for therapeutic intervention.
The primary mechanism of action involves the transcriptional repression of genes that drive the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis. Key target genes include those responsible for collagen synthesis, such as Collagen Type I Alpha 1 Chain (COL1A1), and enzymes involved in collagen cross-linking, like Lysyl Oxidase (LOX) and Lysyl Oxidase-Like 2 (LOXL2).
Comparative Efficacy on Pro-Fibrotic Gene Expression
To contextualize the therapeutic potential of this compound, this guide presents a comparative analysis of its effects on the expression of key fibrotic markers against other REV-ERBα agonists and currently approved anti-fibrotic drugs. While direct quantitative data for this compound is emerging, data from the structurally and functionally similar REV-ERBα agonist, GSK4112, is utilized here as a strong surrogate.
| Compound/Drug | Target(s) | Cell Type | Key Target Genes Downregulated | Quantitative Effect (Relative to Control) |
| GSK4112 (as a proxy for this compound) | REV-ERBα | Human Lung Fibroblasts (WI-38) | COL1A1, ACTA2 (α-SMA), FN1 | Protein: COL1A1: ~50% reduction; α-SMA: ~60% reduction (TGF-β1 stimulated)[1] |
| mRNA: Col1a1: ~40% reduction; Acta2: ~50% reduction; Fn1: ~35% reduction (TGF-β1 stimulated)[1] | ||||
| SR9009 | REV-ERBα | Human Lung Fibroblasts | COL1A1, ACTA2 (α-SMA) | Significant reduction in protein and mRNA levels (TGF-β1 stimulated)[1] |
| Nintedanib | VEGFR, FGFR, PDGFR | Human Lung Fibroblasts (IPF) | COL1A1, FN1 | IC50 for α-SMA expression: 144 nM (TGF-β induced) |
| Pirfenidone | Multiple pathways including TGF-β | Human Intestinal Fibroblasts | COL1A1, COL3A1, FN1 | Dose-dependent reduction in mRNA levels; >4-fold increase in COL1A1 by TGF-β1 completely blocked by 1 mg/mL pirfenidone. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach to validate the effects of this compound, the following diagrams are provided.
Caption: TGF-β1 induced fibrotic signaling pathway and the inhibitory role of this compound.
Caption: Workflow for validating the effect of this compound on target gene expression.
Detailed Experimental Protocols
The following protocols are based on established methodologies for evaluating the efficacy of REV-ERBα agonists on fibroblast activation.[1]
Cell Culture and Treatment
-
Cell Line: Human lung fibroblasts (e.g., WI-38) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation: Prior to treatment, cells are serum-starved overnight in DMEM with 0.1% FBS to synchronize their growth phase.
-
Pre-treatment: Cells are pre-treated with this compound (or GSK4112 as a proxy) at a concentration of 20 µM for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with recombinant human TGF-β1 (5-10 ng/mL) for 48 hours to induce a pro-fibrotic phenotype.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Analysis: qPCR is performed using a real-time PCR system with SYBR Green master mix. The relative expression of target genes (COL1A1, LOX, LOXL2, ACTA2, FN1) is normalized to a housekeeping gene (e.g., GAPDH). The 2-ΔΔCt method is used to calculate the fold change in gene expression.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Collagen Type I, LOX, LOXL2, α-SMA, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.
Conclusion
The available evidence strongly suggests that this compound, by activating REV-ERBα, holds significant promise as an anti-fibrotic agent. Its ability to suppress key pro-fibrotic genes like COL1A1 and LOX places it as a compelling candidate for further investigation in the treatment of fibrotic diseases. This comparative guide provides a foundational understanding of its potential efficacy in relation to existing therapies, underscoring the need for direct clinical and preclinical studies to fully validate its therapeutic utility.
References
Assessing the Selectivity Profile of GSK2945 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately and advancing therapeutic development. This guide provides a comparative analysis of the selectivity profile of GSK2945 hydrochloride, a known antagonist of the nuclear receptor Rev-erbα, against another widely used antagonist, SR8278.
This compound has emerged as a valuable tool for investigating the physiological roles of Rev-erbα, a key regulator of circadian rhythm and metabolism. Its utility, however, is intrinsically linked to its specificity for its intended target. This guide summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of the core signaling pathway to aid in the critical assessment of this compound.
Comparative Selectivity Data
| Compound | Target | Assay Type | Reported Value (IC₅₀/EC₅₀) | Reference |
| This compound | Rev-erbα | Bmal1 Luciferase Reporter Assay | ~2.1 µM (EC₅₀) | [1] |
| SR8278 | Rev-erbα | Transcriptional Repression Assay | 0.47 µM (EC₅₀) |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are dependent on the specific assay conditions and cell types used. Direct comparison of absolute values across different studies should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity and selectivity of Rev-erbα antagonists.
Rev-erbα Bmal1 Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the functional activity of Rev-erbα modulators.
Principle: Rev-erbα represses the transcription of the Bmal1 gene. A luciferase reporter gene is placed under the control of the Bmal1 promoter. Inhibition of Rev-erbα activity by an antagonist like this compound leads to a de-repression of the Bmal1 promoter, resulting in an increase in luciferase expression, which can be quantified as a luminescent signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 24-well plates.
-
For each well, a transfection mixture is prepared containing a Bmal1-luciferase reporter plasmid, a Rev-erbα expression plasmid, and a control plasmid expressing β-galactosidase (for normalization of transfection efficiency).
-
The plasmids are transfected into the cells using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator compound (e.g., SR8278). A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compounds, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
β-galactosidase activity is also measured to normalize the luciferase readings for transfection efficiency.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response, is calculated using a suitable nonlinear regression model.
-
GAL4 Co-transfection Assay for Selectivity Profiling
This assay is a versatile method to assess the selectivity of a compound against a panel of nuclear receptors.
Principle: The ligand-binding domain (LBD) of a specific nuclear receptor is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimeric receptor is co-transfected with a reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). If a compound binds to the LBD of the nuclear receptor, it can modulate the transcriptional activity of the GAL4-LBD chimera, leading to a change in reporter gene expression.
Detailed Protocol:
-
Plasmid Constructs:
-
A panel of expression vectors is created, each containing the GAL4-DBD fused to the LBD of a different nuclear receptor.
-
A reporter plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving a luciferase gene is used.
-
-
Cell Culture and Transfection:
-
Appropriate mammalian cells (e.g., HEK293 or CV-1) are cultured and seeded in 96-well plates.
-
Cells in each well are co-transfected with a specific GAL4-NR-LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid.
-
-
Compound Treatment:
-
Following transfection, cells are treated with this compound at a range of concentrations.
-
-
Luciferase Assay and Data Analysis:
-
Luciferase activity is measured as described in the previous protocol.
-
The activity of this compound on each nuclear receptor is determined by the change in luciferase signal compared to the vehicle control. This allows for the assessment of its selectivity.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Rev-erbα signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the Bmal1 Luciferase Reporter Gene Assay.
Discussion and Conclusion
The available data indicates that both this compound and SR8278 are effective antagonists of Rev-erbα. SR8278 appears to be more potent in the described assay. However, a comprehensive understanding of the selectivity of this compound is hampered by the lack of publicly available data from broad selectivity panels. It is crucial for researchers to consider potential off-target effects, as have been suggested for other Rev-erb modulators. The provided experimental protocols offer a framework for researchers to independently verify the activity and selectivity of these compounds in their own experimental systems. The choice between this compound and other antagonists will ultimately depend on the specific experimental context, the required potency, and the potential tolerance for off-target activities. Further studies characterizing the broader selectivity profile of this compound are warranted to solidify its position as a highly selective chemical probe for the study of Rev-erbα biology.
References
A Comparative Guide to REV-ERBα Antagonists: GSK2945 Hydrochloride vs. SR8278
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2945 hydrochloride and SR8278, two antagonists of the nuclear receptor REV-ERBα. This document summarizes their on-target effects, presents comparative quantitative data, and details experimental protocols to support further research and development.
The nuclear receptors REV-ERBα and REV-ERBβ are key regulators of the circadian clock and metabolism. Their modulation presents a promising therapeutic avenue for a range of disorders. Small molecule antagonists of REV-ERB have been developed to probe its function and for their therapeutic potential. This guide focuses on two such antagonists: this compound and SR8278.
On-Target Effects and Comparative Efficacy
Both this compound and SR8278 function as antagonists of REV-ERBα, thereby de-repressing the transcription of REV-ERB target genes. A primary target is Bmal1, a core component of the circadian clock machinery. By inhibiting REV-ERBα's repressive action, these antagonists lead to an increase in Bmal1 expression.
| Compound | Target | Assay System | Potency (EC50/IC50) | Effect on Target Gene Expression |
| This compound | REV-ERBα/β | Bmal1 Luciferase Reporter Assay | EC50: 2.05 μM | Increases Bmal1 transcriptional activity |
| REV-ERBα (mouse) | Not Specified | EC50: 21.5 μM | Antagonist Activity | |
| REV-ERBα (human) | Not Specified | EC50: 20.8 μM | Antagonist Activity | |
| SR8278 | REV-ERBα | Bmal1 Luciferase Reporter Assay | EC50: 0.47 μM | Increases Bmal1 transcriptional activity |
| REV-ERBα | GSK4112 (agonist) competition assay | IC50: 0.35 μM | Blocks agonist-induced repression |
Key Observations:
-
SR8278 demonstrates higher potency in in vitro luciferase reporter assays compared to this compound, with an EC50 value approximately four times lower for the de-repression of Bmal1 transcription.[1]
-
Both compounds have been shown to effectively increase the expression of other REV-ERBα target genes involved in metabolism, such as glucose 6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1]
-
This compound has been specifically shown to increase the expression of cholesterol 7α-hydroxylase (CYP7A1) and liver receptor homolog-1 (LRH-1), indicating a role in cholesterol metabolism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by these antagonists and a typical experimental workflow for their characterization.
Caption: REV-ERBα Antagonist Signaling Pathway
References
evaluating the advantages of GSK2945 hydrochloride over other antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of GSK2945 hydrochloride, a selective antagonist of the nuclear receptor REV-ERBα. Its performance is compared with another widely used antagonist, SR8278, with a focus on potency and potential pharmacokinetic advantages, supported by available experimental data.
Introduction to REV-ERBα and its Antagonists
REV-ERBα is a critical transcriptional repressor that plays a central role in regulating circadian rhythms and metabolism. It exerts its function by recruiting the NCoR-HDAC3 corepressor complex to the regulatory regions of its target genes, such as Bmal1, a core component of the circadian clock. Pharmacological antagonism of REV-ERBα offers a powerful tool to investigate its physiological roles and holds therapeutic potential for various disorders, including metabolic and sleep-related conditions. This compound and SR8278 are two key small molecule antagonists used to probe REV-ERBα function.
Quantitative Performance Comparison
The following table summarizes the available potency data for this compound and SR8278. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Human REV-ERBα | Bmal1 Luciferase Reporter | EC50 | 2.05 µM | [Not explicitly cited] |
| Human REV-ERBα | Antagonism Assay | EC50 | ~21 µM | [Not explicitly cited] | |
| SR8278 | Human REV-ERBα | Transcriptional Repression Inhibition | EC50 | 0.47 µM | [1][2] |
Signaling Pathway and Mechanism of Action
REV-ERBα antagonists, such as this compound, function by interfering with the recruitment of the NCoR-HDAC3 corepressor complex to REV-ERBα. This derepresses the transcription of REV-ERBα target genes. The signaling pathway diagram below illustrates this mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize REV-ERBα antagonists.
REV-ERBα Luciferase Reporter Assay
This assay is fundamental for quantifying the potency of REV-ERBα antagonists in a cell-based system.
Objective: To measure the ability of a compound to de-repress the transcription of a reporter gene (luciferase) driven by a REV-ERBα responsive promoter (e.g., Bmal1 promoter).
Materials:
-
HEK293T cells
-
Expression plasmid for human REV-ERBα (e.g., pCMV-hREV-ERBα)
-
Luciferase reporter plasmid containing the Bmal1 promoter (Bmal1-Luc)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the REV-ERBα expression plasmid, the Bmal1-Luc reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to quantify the effect of REV-ERBα antagonists on the mRNA levels of endogenous target genes.
Objective: To measure the change in expression of REV-ERBα target genes, such as BMAL1, in response to antagonist treatment.
Materials:
-
Human hepatoma cells (e.g., HepG2)
-
This compound and other test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for BMAL1 and a housekeeping gene (e.g., GAPDH or ACTB)
Human BMAL1 Primers:
Human GAPDH Primers (example):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells to ~80% confluency and treat with the desired concentration of this compound or other compounds for a specified time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix, the synthesized cDNA, and the gene-specific primers for BMAL1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of BMAL1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
This compound is a valuable tool for studying the biology of REV-ERBα. While available data suggests it is less potent than SR8278 in in vitro assays, its potentially superior pharmacokinetic profile could offer significant advantages for in vivo research. Further head-to-head comparative studies focusing on potency, selectivity against other nuclear receptors, and detailed pharmacokinetic parameters are warranted to fully elucidate the relative advantages of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
A Head-to-Head Comparison of REV-ERBα Antagonists: GSK2945 Hydrochloride and SR8278
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the function of biological targets. This guide provides a comprehensive, data-driven comparison of two widely used antagonists of the nuclear receptor REV-ERBα, GSK2945 hydrochloride and SR8278. Both compounds are instrumental in studying the role of REV-ERBα in circadian rhythms, metabolism, and various disease models.
This comparison guide delves into their mechanism of action, potency, and reported biological effects, supported by experimental data and detailed protocols to aid in experimental design and compound selection.
Mechanism of Action: Competitive Antagonism of REV-ERBα
Both this compound and SR8278 function as antagonists of REV-ERBα, a key transcriptional repressor in the core circadian clock machinery. REV-ERBα exerts its effects by recruiting co-repressor complexes to the regulatory regions of its target genes, thereby inhibiting their transcription. A primary target of REV-ERBα is the Bmal1 gene, a crucial activator of the circadian clock.
By acting as antagonists, this compound and SR8278 bind to REV-ERBα and block the recruitment of co-repressors. This leads to the de-repression of REV-ERBα target genes, resulting in an increase in their expression. This antagonistic action makes these compounds valuable tools for investigating the physiological consequences of REV-ERBα inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and SR8278. It is important to note that the reported values are derived from different studies and may have been obtained under varying experimental conditions. Therefore, a direct comparison of potency should be made with caution.
| Parameter | This compound | SR8278 | Reference |
| Target | REV-ERBα | REV-ERBα | [1][2] |
| Mechanism of Action | Antagonist | Antagonist | [1][2] |
| EC50 (mouse REV-ERBα) | 21.5 µM | Not explicitly reported | [1] |
| EC50 (human REV-ERBα) | 20.8 µM | 0.47 µM | [1][3] |
| EC50 (Bmal1 Luciferase Reporter Assay) | 2.05 µM | Not explicitly reported | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: REV-ERBα signaling and antagonist inhibition.
Caption: Bmal1 luciferase reporter assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key assays used to characterize this compound and SR8278.
Bmal1 Promoter Luciferase Reporter Assay
This assay is used to quantify the antagonistic activity of compounds on REV-ERBα-mediated transcriptional repression of the Bmal1 promoter.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney 293T (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of transfection.
- Co-transfect cells with a REV-ERBα expression vector and a luciferase reporter plasmid containing the Bmal1 promoter using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
2. Compound Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound, SR8278, or vehicle control (e.g., DMSO).
3. Luciferase Assay:
- After 24 hours of incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Cholesterol Uptake Assay
This assay measures the effect of REV-ERBα antagonists on the uptake of cholesterol in a relevant cell line, such as the human hepatoma cell line HepG2.
1. Cell Culture and Treatment:
- Culture HepG2 cells in a suitable medium and seed them in a multi-well plate.
- Treat the cells with this compound, SR8278, or vehicle control for a specified period (e.g., 24 hours).
2. Cholesterol Uptake Measurement:
- Following treatment, incubate the cells with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or DiI-labeled low-density lipoprotein (LDL) for a defined period.
- Wash the cells to remove excess fluorescent probe.
3. Quantification:
- Measure the intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
4. Data Analysis:
- Quantify the fluorescence intensity in treated cells relative to control cells to determine the effect of the compounds on cholesterol uptake.
Head-to-Head Comparison
| Feature | This compound | SR8278 |
| Target | REV-ERBα | REV-ERBα |
| Mode of Action | Antagonist | Antagonist |
| Reported Potency (Human REV-ERBα) | EC50: 20.8 µM[1] | EC50: 0.47 µM[3] |
| Effect on Bmal1 Expression | Increases transcription[1] | Increases transcription[4] |
| Role in Cholesterol Metabolism | Enhances cholesterol 7α-hydroxylase (CYP7A1) level and cholesterol metabolism[1] | REV-ERBα, its target, is known to regulate cholesterol metabolism[5] |
| Pharmacokinetics | Data not readily available | Reported to have poor pharmacokinetic properties, limiting its use primarily to in vitro and cell-based assays[3] |
| Primary Research Applications | Probing REV-ERBα function, particularly in cholesterol metabolism and circadian rhythm research. | Investigating REV-ERBα's role in circadian biology, metabolism, and as a potential therapeutic target in various diseases.[3] |
Conclusion
Both this compound and SR8278 are valuable pharmacological tools for studying the biological functions of REV-ERBα. Based on the available data, SR8278 appears to be a more potent antagonist of human REV-ERBα in cell-based assays. However, the choice between these two compounds will ultimately depend on the specific experimental context, including the cell type or animal model being used, and the specific biological question being addressed. The reported poor pharmacokinetic properties of SR8278 may limit its in vivo applications, an area where more data on this compound would be beneficial for a complete comparison. Researchers are encouraged to carefully consider the data presented here and to perform their own dose-response experiments to determine the optimal compound and concentration for their specific studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 3. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide to GSK2945 Hydrochloride and Alternative REV-ERBα Modulators in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2945 hydrochloride's performance in modulating REV-ERBα-mediated signaling pathways against other known alternatives. The information presented is collated from various studies, and it is important to note that direct comparative data from a single head-to-head study is limited. Therefore, variations in experimental conditions should be considered when interpreting the presented data.
Introduction to REV-ERBα and its Modulation
REV-ERBα (Nuclear Receptor Subfamily 1 Group D Member 1) is a crucial component of the core circadian clock machinery. It functions as a transcriptional repressor, rhythmically regulating the expression of key clock genes, most notably BMAL1. By recruiting corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), REV-ERBα plays a pivotal role in maintaining circadian homeostasis, which in turn influences a wide array of physiological processes including metabolism, inflammation, and cellular proliferation.[1] The discovery of synthetic ligands for REV-ERBα has opened avenues for therapeutic interventions in diseases associated with disrupted circadian rhythms.
This compound has been identified as a modulator of REV-ERBα. However, the literature presents conflicting evidence regarding its precise mechanism of action, with some studies suggesting it acts as an antagonist, while others report agonistic activity. This guide will explore the available data for this compound and compare it with well-characterized REV-ERBα agonists (GSK4112, SR9009, SR9011) and an antagonist (SR8278).
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its alternatives. It is critical to note that these values are derived from different studies using varied assay formats, cell types, and experimental conditions.
Table 1: In Vitro Potency of REV-ERBα Modulators
| Compound | Target | Assay Type | Cell Line | Reported Activity | IC50 / EC50 | Reference |
| This compound | mouse Rev-erbα | Antagonist Activity | - | Antagonist | EC50: 21.5 µM | [2] |
| human REV-ERBα | Antagonist Activity | - | Antagonist | EC50: 20.8 µM | [2] | |
| human REV-ERBα | Bmal1 Luciferase Reporter | - | Antagonist | EC50: 2.05 µM | [2] | |
| GSK4112 | human REV-ERBα | Bmal1 Promoter Repression | HEK293 | Agonist | IC50: 2.3 µM | [3] |
| SR9009 | human REV-ERBα | Gal4-Chimeric Reporter | HEK293 | Agonist | IC50: 670 nM | [4][5] |
| human REV-ERBβ | Gal4-Chimeric Reporter | HEK293 | Agonist | IC50: 800 nM | [4][5] | |
| human REV-ERBα | Bmal1 Promoter Repression | HEK293 | Agonist | IC50: 710 nM | [4] | |
| SR9011 | human REV-ERBα | Gal4-Chimeric Reporter | HEK293 | Agonist | IC50: 790 nM | [4][6][7] |
| human REV-ERBβ | Gal4-Chimeric Reporter | HEK293 | Agonist | IC50: 560 nM | [4][6][7] | |
| human REV-ERBα | Bmal1 Promoter Repression | HEK293 | Agonist | IC50: 620 nM | [7] | |
| SR8278 | human REV-ERBα | Transcriptional Repression Inhibition | HEK293 | Antagonist | EC50: 0.47 µM | [3][8] |
Disclaimer: The IC50 and EC50 values are presented as reported in the respective literature and may not be directly comparable due to differing experimental setups.
Signaling Pathways
Core Circadian Clock Pathway
The primary role of REV-ERBα is within the core circadian clock's negative feedback loop. The CLOCK/BMAL1 heterodimer promotes the transcription of Rev-erbα. In turn, REV-ERBα, upon binding its natural ligand heme or a synthetic agonist, recruits the NCoR/HDAC3 corepressor complex to the ROR response elements (ROREs) in the Bmal1 promoter, thereby repressing its transcription.[1][9] This rhythmic repression is essential for maintaining the periodicity of the molecular clock. REV-ERBα antagonists block this repression, leading to increased Bmal1 expression.
Caption: REV-ERBα's role in the core circadian clock feedback loop.
TGF-β Signaling Pathway and Fibrosis
Recent studies have implicated REV-ERBα in the regulation of fibrotic processes, which are often driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β signaling, through the phosphorylation of SMAD proteins, leads to the transcription of pro-fibrotic genes, such as those for collagens and other extracellular matrix components.[10][11] Evidence suggests that REV-ERBα agonists can counteract TGF-β-induced pro-fibrotic gene expression, potentially through the repression of key downstream effectors. The exact molecular link between REV-ERBα and the TGF-β pathway is an area of active investigation.
References
- 1. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stenabolic (SR9009) | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 6. SR9011 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of the transforming growth factor β pathway by reversible ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of GSK2945 Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling and disposing of chemical compounds such as GSK2945 hydrochloride. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, its solutions, and any contaminated materials, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and protective eyewear. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Different forms of this compound waste must be collected in separate, designated containers.
-
Solid Waste: Collect any unused or expired solid this compound in a dedicated, sealed container. This container must be clearly labeled with the chemical name and appropriate hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container specifically for hazardous liquid waste. The container material must be compatible with the solvent used (e.g., DMSO). It is imperative not to mix this waste with other waste streams unless their compatibility has been verified.
-
Contaminated Materials: All disposable laboratory equipment that has come into contact with the compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
For Solid Spills: In the case of a solid spill, carefully sweep the material to avoid creating dust and place it into a sealed container for disposal.
-
For Liquid Spills: For liquid spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to absorb the spill. Once the liquid has been fully absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent, such as alcohol, and all cleaning materials must also be disposed of as hazardous waste.[1]
IV. Final Disposal Procedures
The final step in the disposal process involves the safe storage and hand-off of the hazardous waste to qualified professionals.
All waste containers must be stored in a designated and secure satellite accumulation area while awaiting pickup. It is mandatory to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the collection and disposal of the hazardous waste.[1] This ensures that the waste is handled in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
Crucially, never discharge chemical waste down the drain or dispose of it with regular trash. [1][2]
Quantitative Data Summary for Disposal
| Parameter | Recommendation | Source |
| Hazard Classification | Treat as hazardous waste. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Do not allow to enter sewers or surface/ground water. Collect spillage. | [1] |
| Spill Cleanup (Solid) | Sweep up and shovel into suitable containers for disposal. | [1] |
| Spill Cleanup (Solution) | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. | [1] |
| Uncleaned Packaging | Dispose of according to official regulations. | [1] |
Experimental Protocols and Methodologies
The procedures outlined above are based on standard hazardous waste disposal protocols. Specific experimental methodologies for the use of this compound can be found in relevant scientific literature. The disposal of waste generated from such experiments should always follow the hazardous waste guidelines detailed in this document.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Disposal workflow for this compound.
Caption: Spill management for this compound.
References
Personal protective equipment for handling GSK2945 hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling investigational compounds like GSK2945 hydrochloride. This document provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedural guidance is based on the chemical properties of this compound as a tertiary amine and a REV-ERBα antagonist, in conjunction with general laboratory safety protocols for handling hazardous chemicals.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat | Should be buttoned and have long sleeves. |
| Chemical-Resistant Apron | Recommended for procedures with a high risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Safe Handling and Storage Protocol
Adherence to a strict protocol for handling and storage is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves and a lab coat, during unpacking.
Step 2: Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
For long-term storage of solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.
Step 3: Preparation of Solutions
-
All weighing and solution preparation must be performed in a certified chemical fume hood.
-
Use a dedicated set of utensils (spatula, weighing paper) for handling the solid compound.
-
Clean all utensils and the work area thoroughly after use.
Step 4: General Handling
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management Workflow
In the event of a spill, a clear and practiced response plan is crucial to mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
